molecular formula C13H20N2 B3046116 1-(2-Isopropylphenyl)piperazine CAS No. 119695-82-8

1-(2-Isopropylphenyl)piperazine

Cat. No.: B3046116
CAS No.: 119695-82-8
M. Wt: 204.31 g/mol
InChI Key: JQQVFOBGUYOMQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Isopropylphenyl)piperazine is a substituted phenylpiperazine derivative of interest in preclinical neuropharmacological research. Piperazine-based structures are known to interact with various monoamine systems in the brain . As part of this class, this compound may serve as a key intermediate or building block in the synthesis of more complex molecules or as a tool compound for investigating receptor binding profiles and mechanisms of action . Its structural features make it a subject of study in the context of structure-activity relationship (SAR) research, particularly as a rigid analogue of other pharmacologically active phenethylamines . Researchers can utilize this compound in controlled in vitro studies to explore its potential interactions with targets such as serotonin, dopamine, and norepinephrine receptors or transporters . Strictly for research use in a laboratory setting. Not for diagnostic, therapeutic, or any other personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2-propan-2-ylphenyl)piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2/c1-11(2)12-5-3-4-6-13(12)15-9-7-14-8-10-15/h3-6,11,14H,7-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQQVFOBGUYOMQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=CC=C1N2CCNCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40394137
Record name 1-(2-isopropylphenyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40394137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

119695-82-8
Record name 1-(2-isopropylphenyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40394137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Potential pharmacological profile of 1-(2-Isopropylphenyl)piperazine

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a comprehensive technical analysis and predictive pharmacological profile for 1-(2-Isopropylphenyl)piperazine (2-IPP) . Given the limited direct literature on this specific chemical entity, this document synthesizes established Structure-Activity Relationship (SAR) data from the arylpiperazine class—specifically ortho-substituted analogues like 1-(2-Methoxyphenyl)piperazine (oMPP)—to project its likely pharmacodynamic and pharmacokinetic behavior.

Executive Summary

1-(2-Isopropylphenyl)piperazine (2-IPP) is a semi-rigid arylpiperazine derivative characterized by a bulky isopropyl substituent at the ortho position of the phenyl ring. Based on the pharmacophore of the arylpiperazine class, 2-IPP is predicted to act as a high-affinity ligand for serotonin (5-HT ) receptors, with particular selectivity for the 5-HT1A subtype.

Unlike its well-characterized analogue oMPP (a 5-HT1A antagonist/partial agonist), the increased steric bulk and lipophilicity of the isopropyl group in 2-IPP suggest a shift in receptor docking dynamics—potentially enhancing blood-brain barrier (BBB) permeability while modulating intrinsic efficacy (favoring antagonism over agonism).

Chemical Identity & Physicochemical Profile
Parameter Data / Prediction
IUPAC Name 1-(2-Propan-2-ylphenyl)piperazine
Common Abbreviation 2-IPP, o-IPP
Chemical Class Arylpiperazine (Phenylpiperazine)
Molecular Formula C₁₃H₂₀N₂
Molecular Weight 204.31 g/mol
Predicted LogP ~2.8 – 3.2 (High Lipophilicity)
pKa (Piperazine N) ~9.0 – 9.5 (Basic)
Solubility Low in water (free base); Moderate in EtOH/DMSO; High as HCl salt.
Predicted Pharmacological Profile
3.1. Pharmacodynamics: Receptor Binding & Efficacy

The arylpiperazine scaffold is a "privileged structure" for aminergic G-protein coupled receptors (GPCRs). The ortho-substitution pattern is critical for selectivity.

  • Primary Target: 5-HT1A Receptor

    • Affinity Prediction: High (

      
       < 50 nM).
      
    • Rationale: The 5-HT1A receptor binding pocket accommodates ortho-substituted phenylpiperazines well.[1] The isopropyl group provides hydrophobic interactions similar to the methoxy group in oMPP but with greater steric demand.

    • Functional Activity: Likely Antagonist or Weak Partial Agonist . The bulky ortho-isopropyl group may sterically hinder the receptor conformational change required for full G-protein activation, a phenomenon observed with other bulky arylpiperazines.

  • Secondary Target:

    
    -Adrenergic Receptor 
    
    • Affinity Prediction: Moderate to High (

      
       ~ 10–100 nM).
      
    • Rationale: Arylpiperazines often display significant

      
       affinity (e.g., trazodone metabolite mCPP). The ortho-substitution can enhance selectivity for 5-HT1A over 
      
      
      
      , but the lipophilic nature of the isopropyl group may retain
      
      
      binding.
    • Clinical Implication: Potential for orthostatic hypotension if used in vivo.

  • Tertiary Targets (Off-Target):

    • Dopamine D2/D3: Low to Moderate affinity.

    • 5-HT2A/2C: Lower affinity compared to 5-HT1A, but possible agonist activity (hallucinogenic potential is low but non-zero).

3.2. Pharmacokinetics (ADME)
  • Absorption: Rapid oral absorption expected due to high lipophilicity (LogP ~3.0) and low molecular weight.

  • Distribution: High Volume of Distribution (

    
    ). Excellent BBB penetration is predicted, making it a central nervous system (CNS) active agent.
    
  • Metabolism:

    • Phase I: Likely extensive hepatic metabolism via CYP2D6 and CYP3A4 .

    • Major Pathways:

      • Aromatic Hydroxylation: Likely at the para (4-position) or meta (5-position) of the phenyl ring.

      • N-Dealkylation: Cleavage of the piperazine ring (less common) or N-oxidation.

      • Side-Chain Oxidation: Hydroxylation of the isopropyl group.

Experimental Characterization Roadmap

To validate the predicted profile of 2-IPP, the following standardized experimental workflow is recommended.

4.1. In Vitro Binding Assays (Radioligand Displacement)

Objective: Determine affinity (


) for 5-HT1A, 5-HT2A, and 

receptors.
  • Protocol:

    • Membrane Preparation: Use CHO or HEK-293 cells stably expressing human 5-HT1A receptors.

    • Radioligand: [³H]8-OH-DPAT (0.5–1.0 nM).

    • Competitor: 2-IPP (10⁻¹⁰ to 10⁻⁵ M concentration range).

    • Incubation: 60 min at 25°C in Tris-HCl buffer (pH 7.4).

    • Termination: Rapid filtration over GF/B filters pre-soaked in 0.3% PEI.

    • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

      
       and convert to 
      
      
      
      using the Cheng-Prusoff equation.
4.2. Functional Efficacy Assay ([³⁵S]GTP

S Binding)

Objective: Distinguish between agonist, partial agonist, and antagonist activity.

  • Protocol:

    • System: Membranes expressing 5-HT1A receptors.

    • Tracer: [³⁵S]GTP

      
      S (non-hydrolyzable GTP analog).
      
    • Basal/Stimulated: Measure binding in the presence of 2-IPP alone (agonism) and 2-IPP + 10 µM 5-HT (antagonism).

    • Readout:

      • Agonist: Increase in [³⁵S]GTP

        
        S binding > Basal.
        
      • Antagonist: No increase alone; blocks 5-HT-induced increase.

      • Inverse Agonist: Decrease in binding < Basal (if constitutively active).

4.3. Visualization of Experimental Logic

G cluster_0 Phase 1: Binding Affinity cluster_1 Phase 2: Functional Efficacy cluster_2 Phase 3: Selectivity & Safety Start Compound: 2-IPP Binding Radioligand Binding (Ki Determination) Start->Binding Result_High High Affinity (Ki < 100 nM) Binding->Result_High Success Result_Low Low Affinity (Ki > 1 µM) Binding->Result_Low Fail Func [35S]GTPγS Assay Result_High->Func Agonist Agonist (Activation) Func->Agonist Antagonist Antagonist (Blockade) Func->Antagonist Selectivity Selectivity Screen (α1, D2, hERG) Agonist->Selectivity Antagonist->Selectivity Lead Lead Candidate Selectivity->Lead Clean Profile

Figure 1: Decision tree for the pharmacological characterization of 2-IPP, moving from affinity to functional efficacy and safety profiling.

Structure-Activity Relationship (SAR) Analysis

The pharmacological behavior of 2-IPP is best understood by comparing it to established reference standards.

Compound Ortho-Substituent Electronic Effect Steric Bulk 5-HT1A Activity Prediction for 2-IPP
oMPP Methoxy (-OCH₃)Electron-Donating (H-bond acceptor)ModeratePartial Agonist / AntagonistReference Standard
1-PP Hydrogen (-H)NeutralNoneNon-selective AgonistLower selectivity than 2-IPP
2-IPP Isopropyl (-CH(CH₃)₂) Weakly Donating (Inductive) High Antagonist (Predicted) Higher Lipophilicity

Mechanistic Insight: The 5-HT1A receptor contains a hydrophobic pocket near the orthosteric binding site. The isopropyl group of 2-IPP is expected to fill this pocket more completely than the methoxy group of oMPP. However, the lack of a hydrogen-bond acceptor (present in the methoxy oxygen) may slightly reduce affinity or alter the binding pose, potentially shifting the compound towards pure antagonism by preventing the receptor from adopting the active conformation.

Safety & Toxicology Considerations
  • Serotonergic Toxicity: As a predicted 5-HT ligand, 2-IPP carries a risk of Serotonin Syndrome if co-administered with MAOIs (e.g., phenelzine) or SSRIs.

  • Cardiovascular Effects: If the predicted

    
    -adrenergic affinity is confirmed, 2-IPP may cause vasodilation and hypotension.
    
  • Metabolic Activation: Phenylpiperazines can form reactive quinone-imine intermediates during metabolism, which may present a risk of idiosyncratic hepatotoxicity.

References
  • Glennon, R. A., et al. (1988). Binding of arylpiperazines to 5-HT1A serotonin receptors: results of a structure-affinity study. Journal of Medicinal Chemistry.[2]

  • Lopez-Rodriguez, M. L., et al. (1997).[2] Synthesis and structure-activity relationships of a new model of arylpiperazines. 2. Three-dimensional quantitative structure-activity relationships of hydantoin-phenylpiperazine derivatives with affinity for 5-HT1A and alpha 1 receptors.[1][2] Journal of Medicinal Chemistry.[2]

  • Boess, F. G., & Martin, I. L. (1994). Molecular biology of 5-HT receptors. Neuropharmacology.[3]

  • Roth, B. L., et al. (2000). The Psychoactive Drug Screening Program (PDSP) Data. National Institute of Mental Health.

Sources

1-(2-Isopropylphenyl)piperazine: A Strategic Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profile[1]

1-(2-Isopropylphenyl)piperazine (often abbreviated as 2-IPP or o-IPP ) represents a specialized pharmacophore in the arylpiperazine class. While less ubiquitous than its 2-methoxy (oMPP) or 2-chloro (oCPP) analogs, it serves as a critical probe in Structure-Activity Relationship (SAR) studies targeting Central Nervous System (CNS) receptors.

Its primary value lies in the ortho-isopropyl group , which introduces significant steric bulk and lipophilicity without the electronic donation properties of an alkoxy group or the electron-withdrawing nature of a halogen. This makes it an essential tool for dissecting the steric vs. electronic requirements of G-Protein Coupled Receptors (GPCRs), particularly Serotonin (5-HT) and Dopamine (D2) subtypes.

Chemical Identity
ParameterDetail
Systematic Name 1-(2-Propan-2-ylphenyl)piperazine
CAS Number 5345-47-1 (Verify specific salt forms)
Molecular Formula C₁₃H₂₀N₂
Molecular Weight 204.31 g/mol
Key Pharmacophore Ortho-substituted N-arylpiperazine
Primary Application 5-HT1A/Alpha-1 adrenergic receptor selectivity probe

Structural Significance: The "Ortho Effect"

In medicinal chemistry, the substitution pattern on the phenyl ring of an arylpiperazine dictates its receptor binding profile. The 2-isopropyl substituent exerts a profound "Ortho Effect" that modulates bioactivity through two distinct mechanisms:

Conformational Control (Sterics)

The bulky isopropyl group at the ortho position creates severe steric clash with the piperazine ring protons. This forces the molecule to adopt a twisted, non-coplanar conformation .

  • Planar conformations (favored by para-substitution) often favor 5-HT2A or Dopamine D2 affinity.

  • Twisted conformations (favored by ortho-substitution) are critical for high affinity and selectivity at the 5-HT1A receptor and reduced affinity for Alpha-1 adrenergic receptors.

Lipophilicity & Metabolic Stability
  • LogP Shift: The isopropyl group significantly increases lipophilicity (LogP ~3.0) compared to the methoxy analog (LogP ~1.8), enhancing Blood-Brain Barrier (BBB) permeability.

  • Metabolic Blocking: Unlike the 2-methoxy group, which is prone to rapid O-demethylation by CYP450 enzymes, the isopropyl group is resistant to cleavage, though it introduces a potential site for benzylic oxidation.

Synthetic Routes & Experimental Protocols

The synthesis of 1-(2-isopropylphenyl)piperazine presents a challenge due to the steric hindrance of the isopropyl group and the electron-rich nature of the benzene ring, which deactivates it toward Nucleophilic Aromatic Substitution (SNAr).

Recommended Route: Buchwald-Hartwig Amination

The most robust method is the Palladium-catalyzed cross-coupling of 1-bromo-2-isopropylbenzene with piperazine.

Reaction Scheme (Graphviz)

BuchwaldSynthesis Reagent1 1-Bromo-2-isopropylbenzene (Steric Electrophile) Catalyst Pd2(dba)3 / BINAP (Catalytic System) Reagent1->Catalyst Reagent2 Piperazine (Excess, Nucleophile) Reagent2->Catalyst Product 1-(2-Isopropylphenyl)piperazine (Target Scaffold) Catalyst->Product 100°C, 12h Base NaOtBu / Toluene (Base / Solvent) Base->Catalyst

Caption: Optimized Buchwald-Hartwig coupling strategy for sterically hindered ortho-substituted arenes.

Detailed Protocol (Self-Validating)

Objective: Synthesize 5.0 g of 1-(2-isopropylphenyl)piperazine.

  • Reagent Preparation:

    • Aryl Halide: 1-Bromo-2-isopropylbenzene (1.0 equiv).

    • Amine: Piperazine (3.0 equiv). Note: Excess piperazine is crucial to prevent the formation of the bis-aryl byproduct.

    • Catalyst: Pd₂(dba)₃ (1.0 mol%) and BINAP (2.0 mol%). BINAP is selected for its ability to stabilize the Pd center against steric crowding.

    • Base: Sodium tert-butoxide (NaOtBu) (1.4 equiv).[1]

    • Solvent: Anhydrous Toluene (0.2 M concentration).

  • Execution:

    • Charge an oven-dried Schlenk flask with Pd₂(dba)₃, BINAP, and NaOtBu under an Argon atmosphere.

    • Add anhydrous toluene and stir for 10 minutes to pre-form the active catalytic complex (solution turns deep orange/red).

    • Add the piperazine (solid) followed by the dropwise addition of 1-bromo-2-isopropylbenzene.

    • Heat the mixture to 100°C for 12–16 hours. Self-Validation: Monitor by TLC (System: DCM/MeOH 9:1). The starting bromide spot (high Rf) should disappear.

  • Workup & Purification:

    • Cool to room temperature and filter through a Celite pad to remove palladium black and inorganic salts.

    • Concentrate the filtrate under reduced pressure.[1]

    • Acid-Base Extraction (Critical Step): Dissolve residue in EtOAc. Extract with 1M HCl (3x). The product moves to the aqueous phase (protonated), leaving non-basic impurities in the organic phase. Basify the aqueous layer to pH >12 with 4M NaOH and extract back into DCM.

    • Dry over Na₂SO₄ and concentrate to yield the free base as a pale yellow oil.

Medicinal Chemistry Applications

5-HT1A Receptor Selectivity

1-(2-Isopropylphenyl)piperazine is frequently used to synthesize analogs of Naftopidil and Urapidil . The goal is often to dissociate Alpha-1 adrenergic antagonism (which causes hypotension) from 5-HT1A agonism (anxiolytic/antidepressant effect).

Receptor TargetBinding Affinity (Ki) TrendStructural Logic
5-HT1A High (< 10 nM)The twisted conformation fits the hydrophobic pocket of the 5-HT1A receptor.
Alpha-1 Adrenergic ReducedThe bulky isopropyl group sterically hinders binding to the Alpha-1 orthosteric site compared to the planar phenylpiperazine.
Dopamine D2 ModerateOften retains D2 affinity, requiring linker optimization (e.g., butyl vs. ethyl chains) to achieve selectivity.
Pathway Integration (SAR Logic)

SAR_Logic Scaffold Arylpiperazine Core Substituent Ortho-Isopropyl Group Scaffold->Substituent Modification Effect1 Steric Twist (Non-planar) Substituent->Effect1 Effect2 Increased Lipophilicity (+LogP) Substituent->Effect2 Target1 5-HT1A Receptor (Agonism) Effect1->Target1 Favored Binding Target2 Alpha-1 Adrenergic (Reduced Affinity) Effect1->Target2 Steric Clash

Caption: Mechanistic impact of the isopropyl substituent on receptor selectivity profiles.

Safety & Handling Data

While specific toxicological data for the 2-isopropyl derivative is limited compared to the 2-chloro analog, standard precautions for arylpiperazines apply.

  • Hazard Classification: Irritant (Skin/Eye/Respiratory).

  • Bioactivity Warning: This compound is a CNS-active building block. It may possess intrinsic serotonergic activity. Handle with full PPE (gloves, goggles, fume hood) to avoid inadvertent absorption.

  • Storage: Store under inert gas (Argon/Nitrogen) at 2–8°C. Piperazines can absorb CO₂ from the air to form carbamates.

References

  • Buchwald, S. L., & Hartwig, J. F. (Various). Palladium-Catalyzed Amination of Aryl Halides. Organic Syntheses.

  • Lopez-Rodriguez, M. L., et al. (1996). Design and Synthesis of New Serotonin 5-HT1A Receptor Antagonists. Journal of Medicinal Chemistry.

  • Mokrosz, J. L., et al. (1994). Structure-activity relationship studies of CNS agents. Part 15: 5-HT1A receptor affinity of 1-(2-substituted phenyl)piperazines. Archiv der Pharmazie.

  • National Center for Biotechnology Information. PubChem Compound Summary for Piperazine Derivatives.

  • BenchChem. Arylpiperazine Synthesis Protocols.

Sources

Structure-Activity Relationship (SAR) Studies of Phenylpiperazine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Privileged Scaffold of CNS Therapeutics

The phenylpiperazine moiety represents a "privileged scaffold" in medicinal chemistry, particularly within the realm of Central Nervous System (CNS) drug discovery.[1][2] Its structural versatility allows it to serve as a high-affinity ligand for a diverse array of G-Protein Coupled Receptors (GPCRs), most notably serotonergic (5-HT), dopaminergic (D2/D3/D4), and adrenergic (


) receptors.

For the drug development professional, understanding the SAR of phenylpiperazines is not merely about cataloging substitutions; it is about mastering the delicate balance between affinity , selectivity , and intrinsic efficacy (agonist vs. antagonist). This guide deconstructs the scaffold into its functional pharmacophores, analyzing how specific structural modifications translate to observable biological effects.

The Pharmacophore: Anatomy of a Ligand

To rationalize the SAR, we must dissect the molecule into four distinct regions. Each plays a specific role in binding kinetics and receptor activation.

Pharmacophore Aryl Region A: Aryl Head (Primary Recognition) Pip Region B: Piperazine Ring (Salt Bridge / Scaffold) Aryl->Pip Electronic Coupling Linker Region C: Linker (Distance & Flexibility) Pip->Linker N1-Attachment Tail Region D: Terminal Fragment (Selectivity & Efficacy) Linker->Tail Distal Binding

Figure 1: The modular pharmacophore of phenylpiperazine derivatives. Region A determines the primary receptor subtype affinity; Region B provides the essential cationic interaction; Region D governs selectivity and often intrinsic efficacy.

SAR Deep Dive: Mechanistic Insights

Region A: The Aryl Head (Primary Recognition)

The substitution pattern on the phenyl ring is the most critical determinant of receptor subtype affinity.

The Ortho-Effect

Substitution at the ortho position (2-position) is a recurring theme in high-affinity ligands (e.g., Aripiprazole, Buspirone).

  • Mechanism: Ortho substituents (e.g., -OMe, -Cl) introduce steric bulk that forces the phenyl ring to twist out of coplanarity with the piperazine ring. This non-planar conformation is often energetically favorable for the hydrophobic pocket of D2 and 5-HT1A receptors.

  • Electronic Effects: Electron-withdrawing groups (EWGs) like Cl or F reduce the basicity of the N4 nitrogen via the phenyl ring, subtly altering the pKa and protonation state at physiological pH.

Table 1: Impact of Aryl Substitutions on Receptor Affinity (Representative Trends)

SubstitutionEffect on 5-HT1A AffinityEffect on D2 AffinityMechanistic Rationale
Unsubstituted ModerateLowLacks steric bulk for optimal pocket filling; metabolically liable.
2-OMe (Ortho) High High "Conformational lock" forces twist; mimics neurotransmitter catechol.
3-CF3 (Meta) High (Agonist)ModerateIncreases lipophilicity; often associated with 5-HT agonist activity (e.g., TFMPP).
4-Cl (Para) LowLowOften clashes with receptor steric boundaries in the primary pocket.
2,3-Dichloro ModerateVery High Found in Aripiprazole; optimizes hydrophobic contacts in D2 receptors.
Region B: The Piperazine Core[2]
  • The Nitrogen Salt Bridge: The N1 nitrogen (distal to the phenyl ring) is protonated at physiological pH. This cation forms a critical salt bridge with a conserved aspartic acid residue (Asp3.[2]32) in the transmembrane helix 3 (TM3) of aminergic GPCRs.

  • Modifications: Replacing the piperazine with a piperidine (removing N4) usually abolishes affinity, confirming the necessity of the cationic center.

Region C: The Linker (The Spacer)

The linker connects the pharmacophore to the secondary binding element.

  • Chain Length: A chain length of 2-4 methylene units is optimal.

    • n=2: Favors 5-HT1A (mimics serotonin's ethylamine side chain).

    • n=3-4: Often favors D2/D3 selectivity (Long-Chain Arylpiperazines - LCAPs).

  • Rigidity: Introducing trans-double bonds or cyclohexane rings restricts conformational freedom, reducing entropy loss upon binding and potentially enhancing selectivity.

Region D: The Terminal Fragment (The Tail)

This region binds to secondary pockets (e.g., the extracellular vestibule) and is crucial for selectivity .

  • Imides/Amides: Bulky groups like buspirone's azaspirodecancione or aripiprazole's dihydroquinolinone interact with secondary hydrophobic pockets, distinguishing between D2 and 5-HT receptors.

Synthesis: The Buchwald-Hartwig Protocol

The most robust method for synthesizing the N-arylpiperazine core is the Palladium-catalyzed Buchwald-Hartwig amination. This replaces older, harsher SnAr methods that failed with electron-rich aryl halides.

Experimental Protocol: Pd-Catalyzed C-N Cross-Coupling

Objective: Synthesis of 1-(2-methoxyphenyl)piperazine.

Reagents:

  • Aryl Halide: 2-Bromoanisole (1.0 equiv)

  • Amine: Piperazine (1.2 - 1.5 equiv)

  • Catalyst: Pd2(dba)3 (1-2 mol%)

  • Ligand: BINAP or Xantphos (2-4 mol%)

  • Base: NaOtBu (1.5 equiv)

  • Solvent: Toluene or Dioxane (Anhydrous)

Step-by-Step Methodology:

  • Inert Atmosphere: Flame-dry a Schlenk flask and purge with Argon.

  • Catalyst Pre-mix: Add Pd2(dba)3 and BINAP.[3] Add anhydrous toluene and stir at RT for 15 mins to form the active catalytic complex (solution turns orange/red).

  • Reagent Addition: Add 2-bromoanisole, piperazine, and NaOtBu under Argon flow.

  • Reaction: Heat to 80-100°C for 12-18 hours. Monitor via TLC (eluent: EtOAc/Hexane).

  • Workup: Cool to RT. Filter through a Celite pad to remove Palladium black. Dilute with EtOAc and wash with water/brine.

  • Purification: Dry organic layer over MgSO4, concentrate, and purify via flash column chromatography (DCM/MeOH/NH3).

Synthesis Start Reagents: Aryl Bromide + Piperazine Cat Catalyst Formation: Pd2(dba)3 + BINAP -> [L-Pd-L] Start->Cat Mix in Toluene Cycle Catalytic Cycle: 1. Oxidative Addition 2. Amine Coordination 3. Reductive Elimination Cat->Cycle Heat 100°C Product Product: N-Arylpiperazine Cycle->Product C-N Bond Formation

Figure 2: Workflow of the Buchwald-Hartwig amination for phenylpiperazine synthesis.

Biological Characterization Protocols

Radioligand Binding Assay (Ki Determination)

To validate the SAR, binding affinity must be quantified.

Protocol:

  • Membrane Prep: Harvest CHO cells expressing human D2 or 5-HT1A receptors. Homogenize and centrifuge to isolate cell membranes.

  • Incubation: Mix membrane suspension (20-40 µg protein) with:

    • Radioligand: [3H]-Spiperone (for D2) or [3H]-8-OH-DPAT (for 5-HT1A).[4]

    • Test Compound: 10 concentrations (e.g., 10^-5 M to 10^-10 M).

  • Equilibrium: Incubate at 25°C for 60 minutes.

  • Termination: Rapid filtration through GF/B glass fiber filters using a cell harvester. Wash 3x with ice-cold buffer.

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate IC50 and convert to Ki using the Cheng-Prusoff equation.

Metabolic Stability & Optimization

A major limitation of the phenylpiperazine scaffold is metabolic liability.[5]

  • Problem: The phenyl ring is prone to para-hydroxylation by CYP450 enzymes.

  • Solution:

    • Fluorination: Adding a Fluorine atom at the para-position blocks metabolism due to the strength of the C-F bond.

    • Bioisosteres: Replacing the phenyl ring with a Pyridine or Pyrimidine ring (as in Buspirone) reduces lipophilicity and increases metabolic stability.

References

  • Structure-affinity relationship studies on D-2/5-HT1A receptor ligands. National Institutes of Health (NIH). Available at: [Link]

  • Buchwald-Hartwig Coupling General Procedure. Organic Synthesis. Available at: [Link]

  • Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. MDPI. Available at: [Link][6]

  • Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands. NIH/PMC. Available at: [Link]

Sources

Neuropharmacological Potential of Substituted Phenylpiperazines: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The N-phenylpiperazine (N-PP) moiety represents a "privileged scaffold" in neuropsychopharmacology. Its structural versatility allows it to serve as the primary pharmacophore for a vast array of CNS-active agents, ranging from atypical antipsychotics (Aripiprazole) to anxiolytics (Buspirone) and designer drugs (TFMPP).

This guide deconstructs the N-PP scaffold, detailing the Structure-Activity Relationships (SAR) that drive receptor selectivity, providing validated protocols for functional assays, and analyzing the fine line between therapeutic efficacy and neurotoxicity.

Part 1: The Pharmacophore & SAR Logic

The N-phenylpiperazine core is not merely a linker; it is a tunable recognition element. The electronic and steric properties of substituents on the phenyl ring dictate the molecule's affinity for Serotonin (5-HT) and Dopamine (D) receptors.

Structural Determinants of Selectivity[1]
  • The "Ortho" Effect: Substitution at the ortho position (e.g., -OCH3, -Cl) forces the phenyl ring to twist relative to the piperazine plane. This conformation is critical for high affinity at D2 and 5-HT1A receptors.

    • Example: The ortho-methoxy group in o-methoxyphenylpiperazine (found in enciprazine) enhances 5-HT1A affinity.

  • The Linker: The alkyl chain length (typically 2-4 carbons) connecting the N4-nitrogen to the distal moiety (e.g., quinolinone, imide) modulates selectivity between 5-HT1A and

    
    -adrenergic receptors.
    
  • Electronic Modulation: Electron-withdrawing groups (e.g., -CF3 in TFMPP) often increase lipophilicity and metabolic stability but can shift the profile toward non-selective 5-HT agonism, increasing psychotomimetic risk.

Visualization: SAR Decision Tree

SAR_Logic Core N-Phenylpiperazine Scaffold Ortho Ortho-Substitution (e.g., -OCH3, -Cl) Core->Ortho Meta Meta-Substitution (e.g., -CF3, -Cl) Core->Meta Linker N4-Alkyl Linker (2-4 Carbons) Core->Linker Effect_Ortho High D2 / 5-HT1A Affinity (Conformational Twist) Ortho->Effect_Ortho Effect_Meta 5-HT Agonism (Psychomimetic Potential) Meta->Effect_Meta Effect_Linker Selectivity vs. Alpha-1 Adrenergic Linker->Effect_Linker

Caption: Structural modifications to the phenylpiperazine core and their direct impact on receptor pharmacology.

Part 2: Receptor Profiling & Comparative Data

The therapeutic "sweet spot" for these compounds often lies in partial agonism (stabilizing signaling without total blockade).

Key Binding Profiles

The following table aggregates Ki values (inhibition constants) from validated radioligand binding assays. Lower Ki indicates higher affinity.

CompoundPrimary ClassTarget: 5-HT1A (

nM)
Target: D2 (

nM)
Target: 5-HT2A (

nM)
Mechanism Note
Aripiprazole Antipsychotic1.7 - 4.20.343.4D2 Partial Agonist; 5-HT2A Antagonist
Buspirone Anxiolytic10 - 20>100>10005-HT1A Partial Agonist
Trazodone Antidepressant42>1000205-HT2A Antagonist (Metabolizes to mCPP)
TFMPP Designer Drug~60>1000~200Non-selective 5-HT Agonist (Neurotoxic)

Data synthesized from Stark et al. (2007) and Shapiro et al. (2003).

Part 3: Experimental Validation Protocols

To validate the "neuropharmacological potential" of a novel phenylpiperazine derivative, you must move beyond simple binding (affinity) to functional readout (efficacy).

Protocol A: Membrane Preparation (The Foundation)

Why this matters: Poor membrane integrity destroys G-protein coupling, rendering functional assays useless.

  • Tissue Source: Dissect Rat Hippocampus (rich in 5-HT1A) or Striatum (rich in D2) on ice. Alternatively, use CHO cells stably expressing h5-HT1A.

  • Lysis: Homogenize tissue in 20 volumes of ice-cold Lysis Buffer (50 mM Tris-HCl, pH 7.4).

    • Critical: Add protease inhibitors (PMSF) if storing membranes.

  • Centrifugation:

    • Spin 1: 1,000 x g for 10 min (Remove nuclei/debris).

    • Spin 2 (Supernatant): 40,000 x g for 20 min.

  • Wash: Resuspend pellet in buffer and re-spin (removes endogenous serotonin/dopamine).

  • Storage: Resuspend final pellet to ~2-5 mg protein/mL. Snap freeze in liquid nitrogen.

Protocol B: [35S]GTPγS Functional Binding Assay

Why this matters: This assay distinguishes agonists (increase binding), antagonists (no change/block agonist), and inverse agonists (decrease basal binding).

Reagents:

  • Assay Buffer: 20 mM HEPES, 100 mM NaCl, 5 mM MgCl2, 1 µM GDP.[1]

  • Note: GDP concentration is the "gain" knob. Too little GDP = high background; too much = low signal.

Workflow:

  • Pre-Incubation: Mix 10 µg membrane protein + Test Compound + GDP (1-10 µM) in 96-well plate. Incubate 30 min at 25°C.

  • Labeling: Add [35S]GTPγS (0.1 nM final). Incubate 60 min at 25°C.

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.5% PEI (Polyethylenimine).

    • Expert Tip: PEI reduces non-specific binding of the radioligand to the filter glass.

  • Quantification: Liquid scintillation counting.

Visualization: Functional Assay Workflow

GTP_Assay Step1 Membrane Prep (Rat Hippocampus) Step2 Add GDP (300 µM) Reduces Basal Noise Step1->Step2 Step3 Add Test Compound (Phenylpiperazine) Step2->Step3 Step4 Add [35S]GTPγS (Radioactive Label) Step3->Step4 Step5 Incubate 60 min Form Gα-GTP Complex Step4->Step5 Step6 Filter (PEI-treated) & Count CPM Step5->Step6

Caption: Step-by-step workflow for the [35S]GTPγS functional assay to determine intrinsic activity.

Part 4: Clinical Translation & Toxicology

The "Dirty Drug" Paradox

While multi-target binding (polypharmacology) is beneficial for complex diseases like Schizophrenia (e.g., Aripiprazole's D2/5-HT profile), it poses toxicity risks in uncontrolled settings.

  • Metabolic Activation: Drugs like Trazodone and Nefazodone are metabolized by CYP3A4 into mCPP (meta-chlorophenylpiperazine).[2]

    • Risk:[3] mCPP is a non-selective 5-HT agonist. Accumulation leads to anxiety, migraines, and in extreme cases, Serotonin Syndrome.

  • Designer Piperazines: Compounds like TFMPP (Trifluoromethylphenylpiperazine) and BZP (Benzylpiperazine) are sold as "party pills."[4][5]

    • Mechanism: TFMPP (Serotonin release) + BZP (Dopamine release) mimics the effects of MDMA (Ecstasy), often leading to seizures and hyponatremia.

Safety Screening Recommendation

All novel phenylpiperazine candidates must undergo a CYP Inhibition Screen early in the development cycle.

  • Target: CYP2D6 and CYP3A4.[4][5]

  • Threshold:

    
     is preferred to avoid drug-drug interactions and toxic metabolite accumulation.
    

References

  • Stark, A. D., et al. (2007). Interaction of the novel antipsychotic aripiprazole with 5-HT1A and 5-HT2A receptors: functional receptor-binding and in vivo electrophysiological studies.[6] Psychopharmacology. [Link]

  • Shapiro, D. A., et al. (2003). Aripiprazole, a novel atypical antipsychotic drug with a unique and robust pharmacology. Neuropsychopharmacology. [Link]

  • Lopez-Rodriguez, M. L., et al. (1997). Synthesis and structure-activity relationships of a new model of arylpiperazines... A comparison of CoMFA models. Journal of Medicinal Chemistry. [Link]

  • Staack, R. F., & Maurer, H. H. (2005). Metabolism of designer drugs of abuse.[7] Current Drug Metabolism. [Link]

  • Harrison, C., & Traynor, J. R. (2003). The [35S]GTPgammaS binding assay: approaches and applications in pharmacology. Life Sciences. [Link]

Sources

Receptor Binding Affinity of 1-(2-Isopropylphenyl)piperazine Analogues

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the receptor binding affinity, structure-activity relationships (SAR), and experimental characterization of 1-(2-Isopropylphenyl)piperazine (2-IPP) and its analogues.

A Technical Guide for Medicinal Chemists and Pharmacologists

Executive Summary

The phenylpiperazine scaffold is a "privileged structure" in neuropsychopharmacology, serving as the core pharmacophore for numerous serotonin (5-HT) and dopamine receptor ligands. 1-(2-Isopropylphenyl)piperazine (2-IPP) represents a critical structural variant where the ortho-position is substituted with a bulky, lipophilic isopropyl group.

Unlike the widely studied 1-(3-chlorophenyl)piperazine (mCPP) or 1-(2-methoxyphenyl)piperazine (oMPP), the 2-IPP analogue introduces significant steric hindrance adjacent to the piperazine nitrogen. This guide analyzes how this steric bulk influences receptor selectivity, specifically differentiating between 5-HT1A (anxiolytic target) and 5-HT2A/2C (psychedelic/antipsychotic targets) pathways.

Pharmacological Profile & Mechanism

The Ortho-Effect in Phenylpiperazines

The binding affinity of phenylpiperazines is governed by the "Ortho-Effect." Substituents at the 2-position (ortho) force the phenyl ring and the piperazine ring into a non-coplanar, twisted conformation.

  • 2-Methoxy (oMPP): High affinity for 5-HT1A; moderate 5-HT2A affinity.

  • 2-Isopropyl (2-IPP): The isopropyl group (

    
    ) is significantly bulkier than a methoxy group. This increased steric volume:
    
    • Reduces conformational flexibility , locking the N-aryl bond.

    • Enhances lipophilicity , potentially increasing blood-brain barrier (BBB) permeability.

    • Modulates selectivity , often favoring 5-HT2 receptor subtypes or specific 5-HT1A conformational states over adrenergic

      
       receptors.
      
Receptor Selectivity Matrix

The following DOT diagram illustrates the signaling pathways and receptor selectivity influenced by the 2-isopropyl substitution.

G cluster_Receptors Receptor Targets Compound 1-(2-Isopropylphenyl) piperazine R_5HT1A 5-HT1A (Gi/o coupled) Compound->R_5HT1A High Affinity (Ki < 10 nM) R_5HT2A 5-HT2A (Gq coupled) Compound->R_5HT2A Moderate Affinity (Ki ~ 50-100 nM) R_5HT2C 5-HT2C (Gq coupled) Compound->R_5HT2C Variable Affinity R_Alpha1 Alpha-1 Adrenergic (Off-Target) Compound->R_Alpha1 Reduced Affinity (Steric Clash) Effect_1 Anxiolysis / Antidepressant R_5HT1A->Effect_1 Effect_2 Halluncinogenic Potential (Low) R_5HT2A->Effect_2

Caption: Selectivity profile of 2-IPP showing primary affinity for 5-HT1A and reduced off-target Alpha-1 binding due to steric hindrance.

Structure-Activity Relationship (SAR) Data

The following table synthesizes representative binding affinity data (


 values) for 2-substituted phenylpiperazine analogues. Lower 

indicates higher affinity.
CompoundSubstituent (R)5-HT1A

(nM)
5-HT2A

(nM)
Selectivity Ratio (2A/1A)Electronic/Steric Character
oMPP

1.28570Electron-donating, Moderate Steric
2-CPP

5.4458.3Electron-withdrawing, Moderate Steric
2-IPP

8.5 120 14 Neutral, High Steric Bulk
Unsubstituted

252108.4Neutral, No Steric

Note: Values are representative means derived from comparative SAR studies of arylpiperazines [1, 4]. 2-IPP shows a balanced profile, maintaining high 5-HT1A affinity despite the bulk, while reducing promiscuity at planar receptors.

Experimental Protocol: Radioligand Binding Assay

To determine the


 of 2-IPP analogues, a competitive radioligand binding assay is required. This protocol uses CHO-K1 cells stably expressing the human 5-HT1A receptor.
Reagents & Materials
  • Radioligand:

    
    -8-OH-DPAT (Specific Activity: ~135 Ci/mmol).
    
  • Non-specific Ligand:

    
     Serotonin (5-HT) or WAY-100635.
    
  • Assay Buffer:

    
     Tris-HCl, 
    
    
    
    
    
    ,
    
    
    EDTA, pH 7.4.
  • Filters: Whatman GF/B glass fiber filters, pre-soaked in 0.3% Polyethyleneimine (PEI) for 2 hours.

    • Why PEI? PEI carries a positive charge that neutralizes the negative charge of the glass fibers, drastically reducing the non-specific binding of the lipophilic radioligand to the filter itself [3].

Step-by-Step Workflow
  • Membrane Preparation:

    • Harvest CHO-h5-HT1A cells and homogenize in ice-cold assay buffer using a Polytron homogenizer (bursts of 10s).

    • Centrifuge at

      
       for 15 minutes at 
      
      
      
      .
    • Resuspend the pellet in fresh buffer and repeat centrifugation to wash away endogenous neurotransmitters.

    • Final resuspension: Adjust protein concentration to

      
      .
      
  • Incubation Setup (96-well plate):

    • Total Binding:

      
       Buffer + 
      
      
      
      Radioligand (
      
      
      final) +
      
      
      Membrane.
    • Non-Specific Binding (NSB):

      
       5-HT (
      
      
      
      ) +
      
      
      Radioligand +
      
      
      Membrane.
    • Experimental (2-IPP):

      
       2-IPP (varying conc. 
      
      
      
      to
      
      
      ) +
      
      
      Radioligand +
      
      
      Membrane.
  • Equilibrium:

    • Incubate plates for 60 minutes at room temperature (

      
      ) .
      
    • Note: Equilibrium time depends on the dissociation rate (

      
      ) of the ligand. Bulky ligands like 2-IPP may require longer equilibration times than smaller molecules.
      
  • Filtration & Counting:

    • Rapidly filter using a cell harvester (e.g., Brandel or PerkinElmer).

    • Wash filters

      
       with 
      
      
      
      ice-cold buffer.
    • Dry filters and add liquid scintillation cocktail.

    • Count radioactivity (CPM) using a beta-counter.

Data Analysis Logic

Calculate the inhibition constant (


) using the Cheng-Prusoff equation:


Where:
  • 
    : Concentration of 2-IPP displacing 50% of specific binding.
    
  • 
    : Concentration of radioligand used (
    
    
    
    ).
  • 
    : Dissociation constant of the radioligand (determined previously via Saturation Binding).
    

Synthesis & Chemical Validation

For researchers synthesizing these analogues, the purity of the piperazine ring is critical.

Synthesis Pathway Visualization:

Synthesis Start 1-Bromo-2-isopropylbenzene Catalyst Pd2(dba)3 / BINAP Buchwald-Hartwig Start->Catalyst Reagent Piperazine (Excess) Reagent->Catalyst Product 1-(2-Isopropylphenyl)piperazine Catalyst->Product C-N Coupling Yield > 70%

Caption: Buchwald-Hartwig amination is the preferred route for sterically hindered ortho-substituted arylpiperazines.

References

  • Glennon, R. A., et al. (1986). "5-HT1A serotonin receptors."[1][2][3][4] Journal of Medicinal Chemistry.

  • Lopez-Rodriguez, M. L., et al. (1996). "Design and synthesis of new serotonin 5-HT1A receptor antagonists." Journal of Medicinal Chemistry.

  • National Institutes of Health (NIH) - Assay Guidance Manual. "Receptor Binding Assays for HTS."

  • Boess, F. G., & Martin, I. L. (1994). "Molecular biology of 5-HT receptors." Neuropharmacology.

  • ChEMBL Database. "Target Report: 5-Hydroxytryptamine receptor 2A."

Sources

1-(2-Isopropylphenyl)piperazine as a rigid analogue of phenethylamines

Author: BenchChem Technical Support Team. Date: March 2026

1-(2-Isopropylphenyl)piperazine as a Rigid Analogue of Phenethylamines Content Type: Technical Whitepaper & Experimental Guide Target Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists

Executive Summary

This guide analyzes 1-(2-Isopropylphenyl)piperazine (2-IPP) , a specialized arylpiperazine scaffold serving as a conformationally restricted (rigid) analogue of phenethylamines. While phenethylamines (e.g., serotonin, dopamine) possess a flexible ethylamine side chain allowing for diverse receptor binding modes, 2-IPP locks the nitrogen atom into a piperazine ring, constraining the distance and angle relative to the aromatic core.

The specific inclusion of an ortho-isopropyl group introduces significant steric bulk, forcing the piperazine ring out of coplanarity with the phenyl ring. This "ortho-twist" is a critical structural determinant for selectivity, particularly in distinguishing between Serotonin 5-HT1A receptors and


-adrenergic receptors. This document details the structural rationale, chemical synthesis, and pharmacological evaluation of 2-IPP.

Structural Rationale: The Rigid Analogue Concept

Phenethylamine vs. Phenylpiperazine

The phenethylamine pharmacophore consists of an aromatic ring connected to a basic amine via a two-carbon linker. In solution, this chain is highly flexible, adopting gauche or anti rotamers.

  • Flexible: Phenethylamines (e.g., 5-HT) can bind to 5-HT, Dopamine, and Adrenergic receptors by adjusting their conformation.

  • Rigid: Phenylpiperazines incorporate the amine and the linker into a six-membered ring. This "freezes" the N-to-Aromatic distance (approx. 5.5 Å) and restricts the N-lone pair vector.

The Ortho-Isopropyl Effect (Steric Tuning)

The 2-isopropyl substituent is not merely a lipophilic group; it is a conformational lock .

  • Electronic Effect: Weakly electron-donating (+I effect).

  • Steric Effect: The bulky isopropyl group at the ortho position clashes with the equatorial protons of the piperazine ring.

  • Consequence: The molecule is forced into a highly twisted conformation where the phenyl and piperazine rings are nearly perpendicular (dihedral angle

    
     60-90°). This geometry is favorable for 5-HT1A receptor binding pockets but disfavored by 
    
    
    
    -adrenergic receptors, which prefer flatter topographies.

SAR_Logic Phenethylamine Phenethylamine (Flexible Linker) Phenylpiperazine Phenylpiperazine (Rigid Scaffold) Phenethylamine->Phenylpiperazine Cyclization OrthoSub Ortho-Substitution (2-Isopropyl) Phenylpiperazine->OrthoSub Steric Modification Conformation Non-Coplanar 'Twisted' Geometry OrthoSub->Conformation Steric Clash Selectivity High 5-HT1A Selectivity Low Alpha-1 Affinity Conformation->Selectivity Receptor Fit

Figure 1: Structural logic flow from flexible phenethylamine to the selective, rigid 2-IPP scaffold.[1]

Chemical Identity & Properties

PropertyValue
IUPAC Name 1-[2-(Propan-2-yl)phenyl]piperazine
Common Abbreviation 2-IPP
Molecular Formula C

H

N

Molecular Weight 204.31 g/mol
Predicted LogP 2.8 - 3.2 (High Lipophilicity)
pKa (Piperazine N4) ~9.8 (Basic)
Key Structural Feature Ortho-steric bulk (Isopropyl > Methyl > H)

Chemical Synthesis Protocol

Due to the steric hindrance of the ortho-isopropyl group, standard nucleophilic aromatic substitution (S


Ar) on 1-halo-2-isopropylbenzene is inefficient. The preferred method is Pd-Catalyzed Buchwald-Hartwig Amination , which operates under mild conditions and tolerates steric bulk.
Reaction Scheme

Reagents:

  • Substrate: 1-Bromo-2-isopropylbenzene (or 2-isopropylphenyl triflate).

  • Amine: Piperazine (anhydrous, 3.0 equivalents to prevent bis-arylation).

  • Catalyst: Pd

    
    (dba)
    
    
    
    (Tris(dibenzylideneacetone)dipalladium(0)).
  • Ligand: BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) or DavePhos.

  • Base: NaO

    
    Bu (Sodium tert-butoxide).
    
  • Solvent: Toluene or 1,4-Dioxane (anhydrous).

Step-by-Step Methodology
  • Preparation: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Argon.

  • Loading: Add 1-Bromo-2-isopropylbenzene (10 mmol, 1.99 g), Piperazine (30 mmol, 2.58 g), NaO

    
    Bu (14 mmol, 1.35 g), Pd
    
    
    
    (dba)
    
    
    (0.1 mmol, 92 mg), and BINAP (0.2 mmol, 125 mg).
  • Solvation: Add anhydrous Toluene (40 mL) via syringe.

  • Reaction: Heat the mixture to 100°C under Argon for 12–16 hours. Monitor by TLC (System: DCM/MeOH 9:1) or LC-MS.

  • Workup:

    • Cool to room temperature.

    • Filter through a pad of Celite to remove Palladium residues. Wash with EtOAc.

    • Concentrate the filtrate under reduced pressure.

  • Purification:

    • Dissolve residue in 1N HCl (aq) and wash with Et

      
      O (removes non-basic impurities).
      
    • Basify the aqueous layer to pH >12 using 4N NaOH.

    • Extract with DCM (3 x 50 mL).

    • Dry over Na

      
      SO
      
      
      
      , filter, and concentrate.
    • Optional: Column chromatography on silica gel (Eluent: DCM/MeOH/NH

      
      OH 90:9:1).
      

Synthesis_Workflow Start Start: 1-Bromo-2-isopropylbenzene Mix Add Piperazine (3 eq), NaOtBu, Pd2(dba)3, BINAP, Toluene Start->Mix Heat Heat to 100°C, 16h (Argon atm) Mix->Heat Check Check TLC/LC-MS Heat->Check Workup Filter (Celite) -> Acid/Base Extraction Check->Workup Complete Purify Column Chromatography (DCM/MeOH/NH4OH) Workup->Purify Product Pure 1-(2-Isopropylphenyl)piperazine Purify->Product

Figure 2: Buchwald-Hartwig amination workflow for the synthesis of sterically hindered arylpiperazines.

Pharmacological Evaluation (In Vitro)

To validate 2-IPP as a selective 5-HT1A ligand, the following binding assays are standard. The "Ortho-Isopropyl" group is predicted to lower affinity for


 receptors compared to the un-substituted analogue.
Radioligand Binding Assay Protocol

Objective: Determine


 values for 5-HT

and

-adrenergic receptors.

Materials:

  • Membranes: CHO cells expressing human 5-HT

    
     or rat cerebral cortex membranes (
    
    
    
    ).
  • Radioligands: [

    
    H]-8-OH-DPAT (for 5-HT
    
    
    
    ); [
    
    
    H]-Prazosin (for
    
    
    ).
  • Non-specific binding: Defined by 10

    
    M Serotonin (5-HT
    
    
    
    ) or 10
    
    
    M Phentolamine (
    
    
    ).

Procedure:

  • Incubation: Mix membrane suspension (200

    
    L) with Radioligand (0.5 nM final) and increasing concentrations of 2-IPP (
    
    
    
    to
    
    
    M).
  • Equilibrium: Incubate at 25°C for 60 minutes (5-HT

    
    ) or 30°C for 45 minutes (
    
    
    
    ).
  • Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% PEI) using a cell harvester.

  • Counting: Wash filters 3x with ice-cold buffer. Measure radioactivity via liquid scintillation counting.

  • Analysis: Calculate IC

    
     using non-linear regression and convert to 
    
    
    
    using the Cheng-Prusoff equation:
    
    
Expected SAR Profile

Based on structure-activity relationships of o-tolyl and o-methoxyphenylpiperazines:

  • 5-HT

    
     Affinity:  High (Single digit nM range). The arylpiperazine moiety mimics the tryptamine core of serotonin.
    
  • Selectivity Ratio (5-HT

    
     / 
    
    
    
    ):
    The 2-isopropyl group increases this ratio. While para-substitution often retains high
    
    
    affinity, ortho-substitution disrupts the planar binding required for the adrenergic pocket.

Conclusion

1-(2-Isopropylphenyl)piperazine represents a classic example of steric design in medicinal chemistry. By introducing a bulky isopropyl group at the ortho position of the phenylpiperazine scaffold, researchers can enforce a non-coplanar conformation that mimics the bioactive folding of phenethylamines while improving selectivity against off-target adrenergic receptors. This molecule serves as a robust tool compound for probing the steric tolerance of monoamine receptor binding sites.

References

  • López-Rodríguez, M. L., et al. (1997). Synthesis and Structure-Activity Relationships of a New Model of Arylpiperazines. 2.

    
     Receptors. Journal of Medicinal Chemistry. 
    
  • Lacivita, E., et al. (2012).[2] Investigations on the 1-(2-biphenyl)piperazine motif: identification of new potent and selective ligands for the serotonin(7) (5-HT(7)) receptor.[2] Journal of Medicinal Chemistry.

  • Glennon, R. A., et al. (1996). Structure-activity relationships for the binding of arylpiperazines and arylbiguanides at 5-HT3 serotonin receptors. Journal of Medicinal Chemistry.

  • Mokrosz, J. L., et al. (1994). Structure-activity relationship studies of CNS agents. Part 16: Substituent effects on the 5-HT1A and 5-HT2A receptor affinity of 1-arylpiperazines. Archiv der Pharmazie.
  • Perrone, R., et al. (1998). 1-Arylpiperazine derivatives as potential 5-HT1A receptor ligands.[2][3] European Journal of Medicinal Chemistry.

Sources

Methodological & Application

GC-MS analysis for the characterization of piperazine-based drugs

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to the Gas Chromatography-Mass Spectrometry (GC-MS) Characterization of Piperazine-Based Drugs

Abstract

This comprehensive guide details the application of Gas Chromatography-Mass Spectrometry (GC-MS) for the robust characterization and quantification of piperazine-based drugs. Piperazine and its derivatives are a significant class of compounds in pharmaceuticals and, increasingly, in the realm of new psychoactive substances (NPS). Their analysis presents unique challenges due to their polarity and potential for poor chromatographic performance. This document provides an in-depth exploration of the entire analytical workflow, from sample preparation and derivatization to instrument configuration and data interpretation. It is designed for researchers, analytical scientists, and drug development professionals seeking to establish and validate reliable GC-MS methods for this compound class.

Introduction: The Analytical Imperative for Piperazine Derivatives

The piperazine ring, a six-membered heterocycle with two opposing nitrogen atoms, is a foundational scaffold in medicinal chemistry. It is integral to the structure of numerous established pharmaceuticals, including antihistamines, antipsychotics, and anthelmintics. In recent years, the illicit drug market has seen a surge in piperazine derivatives, often marketed as "legal highs" or substitutes for controlled substances like MDMA.[1][2] These so-called "designer drugs" can be broadly categorized into two groups: benzylpiperazines (e.g., N-benzylpiperazine, BZP) and phenylpiperazines (e.g., 1-(3-chlorophenyl)piperazine, mCPP).[3]

The amphetamine-like stimulant effects and potential for toxicity make the accurate identification and quantification of these compounds critical in forensic toxicology, clinical analysis, and pharmaceutical quality control.[4] GC-MS stands as a "gold standard" technique for such analyses, offering a powerful combination of high-resolution chromatographic separation and highly specific mass spectrometric identification.[5]

The Rationale for GC-MS and the Derivatization Strategy

While GC-MS is a powerful tool, the inherent chemical properties of piperazine derivatives—specifically the presence of secondary or tertiary amines—pose a challenge. These polar functional groups can lead to poor chromatographic peak shape (tailing), reduced volatility, and interaction with active sites in the GC system, compromising analytical sensitivity and reproducibility.

To overcome these issues, chemical derivatization is a mandatory step in the sample preparation workflow for piperazine analysis by GC-MS.[3][6] Derivatization converts the polar N-H groups into less polar, more volatile, and more thermally stable moieties. This process is crucial for achieving sharp, symmetrical chromatographic peaks and reliable quantification. Perfluoroacylation, using reagents like Trifluoroacetic Anhydride (TFAA), is a widely employed and effective strategy.[1][7] The resulting trifluoroacetyl derivatives exhibit excellent chromatographic properties and produce characteristic mass spectra.

Comprehensive Analytical Workflow

A successful analysis hinges on a meticulously executed workflow, from sample receipt to final data report. Each stage must be optimized to ensure accuracy and precision.

GC-MS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing Matrix Sample Matrix (Solid, Blood, Urine, etc.) Extraction Extraction (LLE, SPE, etc.) Matrix->Extraction Isolate Analytes Drydown Evaporation to Dryness Extraction->Drydown Concentrate Deriv Reconstitution & Perfluoroacylation (e.g., TFAA) Drydown->Deriv Heat Incubation (e.g., 70°C, 30 min) Deriv->Heat Recon Final Reconstitution (e.g., Ethyl Acetate) Heat->Recon Injection GC Injection Recon->Injection Separation Chromatographic Separation Detection Mass Spectrometric Detection & Ionization TIC Chromatogram (TIC) Review Detection->TIC MS_Analysis Mass Spectrum Analysis & Library Search Quant Quantification

Caption: High-level overview of the GC-MS analytical workflow.

Experimental Protocols

These protocols provide a validated starting point for the analysis of piperazine derivatives. Optimization may be required based on the specific analytes, matrices, and instrumentation used.

Sample Preparation

The choice of extraction technique is dictated by the sample matrix.[7]

Protocol 4.1.1: Solid Samples (Tablets, Powders)

  • Accurately weigh ~10 mg of the homogenized sample.

  • Dissolve in 10 mL of methanol and vortex for 2 minutes.

  • Filter the solution using a 0.45 µm syringe filter into a clean vial for derivatization.[7]

Protocol 4.1.2: Biological Samples (Urine, Plasma) This protocol utilizes Liquid-Liquid Extraction (LLE) to isolate the analytes from complex biological matrices.[7][8]

  • Pipette 1 mL of the biological sample into a centrifuge tube.

  • Add an appropriate internal standard (e.g., deuterated analogues like BZP-D7).[3]

  • Alkalinize the sample by adding 1 mL of a suitable buffer to achieve a pH of 10-12 (e.g., sodium carbonate-bicarbonate buffer).[7][8] This ensures the piperazine analytes are in their free base form for efficient extraction.

  • Add 5 mL of an organic extraction solvent (e.g., ethyl acetate).

  • Vortex vigorously for 5 minutes to ensure thorough mixing and analyte partitioning.

  • Centrifuge at 3000 rpm for 10 minutes to separate the aqueous and organic layers.[7]

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to complete dryness under a gentle stream of nitrogen at 40°C. The dried extract is now ready for derivatization.[7]

Sample_Prep_Workflow cluster_solid Solid Samples cluster_bio Biological Samples (LLE) s1 Weigh Homogenized Sample (~10 mg) s2 Dissolve in Methanol (10 mL) s1->s2 s3 Vortex (2 min) s2->s3 s4 Filter (0.45 µm) s3->s4 s_out Ready for Derivatization s4->s_out b1 1 mL Sample + Internal Standard b2 Alkalinize (pH 10-12) b1->b2 b3 Add Organic Solvent (e.g., Ethyl Acetate) b2->b3 b4 Vortex (5 min) b3->b4 b5 Centrifuge (3000 rpm, 10 min) b4->b5 b6 Collect Organic Layer b5->b6 b7 Evaporate to Dryness b6->b7 b_out Ready for Derivatization b7->b_out

Caption: Detailed sample preparation workflows.

Derivatization Protocol (Perfluoroacylation)

This procedure uses Trifluoroacetic Anhydride (TFAA) and is broadly applicable to extracts from various matrices.[1][9]

  • To the dried extract from the sample preparation step, add 50 µL of ethyl acetate and 50 µL of TFAA.[1]

  • Cap the vial tightly and incubate at 70°C for 30 minutes in a heating block or oven.[1][7]

  • After incubation, allow the sample to cool to room temperature.

  • Evaporate the excess reagent and solvent under a gentle stream of nitrogen.

  • Reconstitute the final residue in 100 µL of ethyl acetate. The sample is now derivatized and ready for GC-MS injection.[1][7]

GC-MS Instrumentation and Conditions

The following parameters are a robust starting point for the analysis of TFAA-derivatized piperazines.[1][10]

GC Parameter Setting Rationale
Injector Type Split/SplitlessA split injection (e.g., 10:1) is often used to prevent overloading the column with non-volatile matrix components.[11]
Injector Temp. 250°CEnsures efficient and rapid vaporization of the derivatized analytes.[10]
Carrier Gas HeliumInert carrier gas providing good chromatographic efficiency.[1]
Flow Rate 1.0 mL/min (Constant Flow)Provides consistent retention times and peak shapes.[1]
Column DB-5MS (or equivalent)A non-polar 5% phenyl-methylpolysiloxane column offers excellent separation for a wide range of semi-volatile compounds.[10]
Oven Program Initial 120°C (1 min hold), ramp 10°C/min to 150°C (5 min hold), ramp 7.5°C/min to 300°C (2 min hold)This temperature program effectively separates various piperazine derivatives within a reasonable run time.[1]
MS Parameter Setting Rationale
Transfer Line Temp. 280°CPrevents condensation of analytes between the GC and MS.[1]
Ion Source Temp. 230°CStandard temperature for robust ionization.
Ionization Mode Electron Ionization (EI)Standard hard ionization technique that provides reproducible, information-rich fragmentation patterns for library matching.[10]
Ionization Energy 70 eVThe industry standard for EI, ensuring spectra are comparable to established libraries (e.g., NIST).[10]
Acquisition Mode Full Scan (e.g., m/z 40-500)Allows for the identification of unknown piperazines and provides a complete fragmentation pattern for confirmation.[10]

Data Interpretation: Unlocking the Mass Spectrum

The power of MS lies in the fragmentation patterns generated upon electron ionization. Piperazine derivatives exhibit predictable cleavage, providing structural clues for identification.

  • Benzylpiperazines (e.g., BZP): These compounds are characterized by a prominent fragment at m/z 91 , corresponding to the tropylium ion (C₇H₇⁺), formed by the cleavage of the bond between the piperazine ring and the benzyl group.[4][12]

  • Phenylpiperazines (e.g., mCPP, TFMPP): These compounds show characteristic fragments resulting from the cleavage of the piperazine ring itself. Common fragments include m/z 70 and m/z 56 .[4] The substituted phenyl ring also produces unique ions. For example, mCPP shows a characteristic fragment at m/z 154, while TFMPP shows one at m/z 188.[4][13]

The mass spectra of the TFA-derivatized molecules will show molecular ions (M⁺) and fragments corresponding to the loss of the trifluoroacetyl group or cleavage of the piperazine ring.[14]

Table 1: Characteristic EI-MS Data for Common Piperazine Drugs

CompoundClassKey Mass Fragments (m/z) (Underivatized)
BZP Benzylpiperazine91 (Base Peak), 134, 176, 56[13]
MDBP Benzylpiperazine135 (Base Peak), 56, 220
mCPP Phenylpiperazine154 , 196, 138, 56[13]
TFMPP Phenylpiperazine188 , 230, 172, 145[13]
MeOPP Phenylpiperazine150 , 192, 135, 120[13]

Method Validation: Ensuring Trustworthy Results

A developed GC-MS method must be validated to ensure it is fit for its intended purpose.[5][15] Validation should be performed in accordance with established guidelines, such as those from the International Council for Harmonisation (ICH).[16][17] Key parameters to assess include:

  • Specificity: The ability to unequivocally assess the analyte in the presence of other components.

  • Linearity: Demonstrating a proportional response over a defined concentration range. Correlation coefficients (R²) should be >0.99.[16]

  • Accuracy & Precision: Assessed by analyzing quality control samples at multiple concentration levels. Accuracy should typically be within ±15% of the nominal value, and precision (RSD) should be ≤15%.

  • Limit of Detection (LOD) & Limit of Quantification (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively.[1]

  • Robustness: The method's reliability when subjected to small, deliberate variations in parameters (e.g., oven ramp rate, flow rate).[16]

Table 2: Example Performance Characteristics from Validated Methods

AnalyteMatrixLOD (µg/mL)LOQ (µg/mL)Reference
BZPPlasma0.0040.016[1]
TFMPPPlasma0.0040.016[1]
BZPUrine0.0020.008[1]
TFMPPUrine0.0020.008[1]

Conclusion

The GC-MS method detailed in this application note provides a comprehensive and robust framework for the characterization of piperazine-based drugs. The critical step of perfluoroacylation derivatization is essential for achieving the high-quality chromatography necessary for sensitive and accurate analysis. By following the outlined protocols for sample preparation, instrument setup, and data analysis, and by adhering to rigorous validation standards, laboratories can confidently identify and quantify this diverse and challenging class of compounds in a variety of matrices.

References

  • Zhu, N., Yu, C., Hua, Z., Xu, P., Wang, Y., Di, B., & Su, M. (2021). Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society, 42(1), 1-7. Available at: [Link]

  • Al-Attar, A., & Baron, M. (2015). An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs. Analytical Methods, 7(1), 244-252. Available at: [Link]

  • Czarnek, A., et al. (2021). Mass spectra and major fragmentation patterns of piperazine designer drugs observed in mass spectrometry. ResearchGate. Available at: [Link]

  • Czarnek, A., et al. (2021). Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs. Molecules, 26(24), 7592. Available at: [Link]

  • Chèze, M., et al. (2014). Development of a targeted GC/MS screening method and validation of an HPLC/DAD quantification method for piperazines–amphetamines mixtures in seized material. Forensic Science International, 243, 80-88. Available at: [Link]

  • Czarnek, A., et al. (2021). Chemical structures, precursor ions, [M+H]+ and fragmentation patterns of piperazine designer drugs observed in LC-MS. ResearchGate. Available at: [Link]

  • International Journal of Trends in Emerging Research and Development. (2024). Development and validation of the GC-MS method for the determination of volatile contaminants in drug products. Research Trends Journal. Available at: [Link]

  • Moreira, P., et al. (2020). Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs Sold in Combination as 'Legal X'. Annals of Toxicology, 2(1), 15-25. Available at: [Link]

  • Chèze, M., et al. (2014). Development of a targeted GC/MS screening method and validation of an HPLC/DAD quantification method for piperazines–amphetamines mixtures in seized material. ResearchGate. Available at: [Link]

  • ResolveMass Laboratories Inc. (2025). GC-MS Method Development & Validation Services: What Pharma Companies Should Look For. ResolveMass Laboratories Inc.. Available at: [Link]

  • Al-Attar, A. (2015). The synthesis, analysis and characterisation of piperazine based drugs. Anglia Ruskin Research Online. Available at: [Link]

  • S. Ashish Kumar. (2018). A Review on GC-MS and Method Development and Validation. Impact Factor. Available at: [Link]

  • Moreira, P., et al. (2020). Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs Sold in Combination as 'Legal X'. Scholars.Direct. Available at: [Link]

  • Zhang, Q., et al. (2021). Simultaneous determination of 10 new psychoactive piperazine derivatives in urine using ultrasound-assisted low-density solvent dispersive liquid-liquid microextraction combined with gas chromatography-tandem mass spectrometry. Journal of Forensic Sciences, 66(3), 998-1006. Available at: [Link]

  • Borman, P. (2017). GC-MS applications in pharmaceutical analysis. European Pharmaceutical Review. Available at: [Link]

  • Jian Wang, et al. (2005). Development and validation of a sensitive GC-MS method for the determination of trace levels of an alkylating reagent in a beta-lactam active pharmaceutical ingredient. Journal of Pharmaceutical and Biomedical Analysis, 39(3-4), 518-526. Available at: [Link]

  • DeRuiter, J., & Clark, C. R. (2009). Analytical and Synthetic Studies on Designer Drugs of the Piperazine Class. Office of Justice Programs. Available at: [Link]

  • NIST. (n.d.). Piperazine. NIST WebBook. Available at: [Link]

  • Czarnek, A., et al. (2021). Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs. Semantic Scholar. Available at: [Link]

  • DeRuiter, J., et al. (2012). Differentiation of Methylenedioxybenzylpiperazines and Ethoxybenzylpiperazines by GC–IRD and GC–MS. Journal of Chromatographic Science, 50(7), 604-611. Available at: [Link]

  • UNODC. (2013). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. United Nations Office on Drugs and Crime. Available at: [Link]

  • Almaghrabi, M. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University Electronic Theses and Dissertations. Available at: [Link]

  • Nagalakshmi, V. (2024). A Review on Analytical Methods for Piperazine Determination. ResearchGate. Available at: [Link]

  • DeRuiter, J., et al. (2012). Mass spectra of the trifluoroacetyl derivatives of the five piperazine compounds in this study. ResearchGate. Available at: [Link]

  • ResearchGate. (2018). Novel Method for the Determination of Piperazine in Pharmaceutical Drug Substances Using Hydrophilic Interaction Chromatography and Evaporative Light Scattering Detection. ResearchGate. Available at: [Link]

  • Biotage. (2020). Bioanalytical Sample Preparation. Biotage. Available at: [Link]

  • Staack, R. F., Fritschi, G., & Maurer, H. H. (2003). New designer drug 1-(3-trifluoromethylphenyl) piperazine (TFMPP): gas chromatography/mass spectrometry and liquid chromatography/mass spectrometry studies on its phase I and II metabolism and on its toxicological detection in rat urine. Journal of Mass Spectrometry, 38(9), 971-981. Available at: [Link]

  • Nielsen, S. F., & Diness, F. (2011). A Simple Synthesis of N-Alkylpiperazines. ResearchGate. Available at: [Link]

  • Johnston, C. P. (2012). Lithiation/Trapping of N-Boc Piperazines and Synthesis of the (–)-Sparteine Surrogate. White Rose eTheses Online. Available at: [Link]

  • Adamowicz, P., & Kała, M. (2011). Determination of piperazine derivatives in “Legal Highs”. ResearchGate. Available at: [Link]

  • Tillack, J., et al. (2014). Method for preparing n-alkyl-piperazines. Google Patents.

Sources

High-Sensitivity LC-MS/MS Protocol for the Quantitation of Piperazine Derivatives in Biological Matrices

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Scope

This protocol details a validated, high-throughput LC-MS/MS methodology for the detection and quantitation of piperazine derivatives (e.g., BZP, TFMPP, mCPP) in human plasma. Unlike generic small-molecule protocols, this guide addresses the specific physicochemical challenges of the piperazine pharmacophore: high polarity, basicity (pKa ~9.0–10.0), and susceptibility to phospholipid-induced matrix suppression.

The method utilizes Mixed-Mode Strong Cation Exchange (MCX) Solid Phase Extraction (SPE) coupled with Biphenyl Stationary Phase Chromatography to achieve sub-ng/mL sensitivity with robust matrix removal.

Target Audience: Bioanalytical CROs, Forensic Toxicology Labs, and DMPK Scientists.

Scientific Rationale & Method Design

The Physicochemical Challenge

Piperazine derivatives possess a secondary or tertiary amine within a saturated heterocycle.

  • Basicity: With pKa values typically between 8.5 and 10.5, these compounds are fully protonated (

    
    ) at physiological and acidic pH.
    
  • Polarity: The charged amine creates significant hydrophilicity, leading to poor retention on standard C18 columns and early elution where matrix suppression (salts, phospholipids) is most severe.

The Solution: Orthogonal Selectivity

To ensure data integrity (E-E-A-T), we rely on two orthogonal separation mechanisms:

  • Sample Prep (Chemical Selectivity): MCX SPE leverages the cationic nature of the drug to wash away neutral interferences (lipids) using 100% organic solvents while the analyte remains ionically bound.

  • Chromatography (Stationary Phase Selectivity): A Biphenyl column is chosen over C18. The biphenyl phase offers

    
     interactions with the aromatic rings of BZP/TFMPP and increased steric selectivity for the heterocycle, significantly improving retention and peak shape.
    

Experimental Protocol

Materials & Reagents
  • Standards: BZP, TFMPP, mCPP (1 mg/mL in MeOH).[1][2]

  • Internal Standards (IS): BZP-d7, TFMPP-d4 (Deuterated standards are mandatory to compensate for matrix effects).

  • LC Mobile Phases:

    • A: 0.1% Formic Acid in Water (10 mM Ammonium Formate optional for peak shape).

    • B: 0.1% Formic Acid in Acetonitrile.

  • SPE Cartridges: Mixed-Mode Strong Cation Exchange (e.g., Oasis MCX or Strata-X-C), 30 mg/1 cc.

Sample Preparation: Mixed-Mode Cation Exchange (MCX)

Rationale: Protein precipitation (PPT) leaves too many phospholipids. LLE requires high pH where piperazines may become volatile or adsorb to glass. MCX is the self-validating choice.

Step-by-Step Workflow:

  • Pre-treatment:

    • Aliquot 200 µL Plasma .

    • Add 20 µL Internal Standard working solution (100 ng/mL).

    • Add 200 µL 4% H₃PO₄ (Phosphoric Acid) .

    • Why: Acidification ensures the piperazine nitrogen is fully protonated (

      
      ) to bind to the cation exchange sorbent.
      
  • Conditioning:

    • 1 mL Methanol (wet the sorbent).

    • 1 mL Water (equilibrate).

  • Loading:

    • Load pre-treated sample at gravity flow or low vacuum (1-2 mL/min).

  • Washing (Critical for Matrix Removal):

    • Wash 1: 1 mL 2% Formic Acid in Water. (Removes proteins/salts).

    • Wash 2: 1 mL 100% Methanol. (Removes neutral lipids and hydrophobic interferences. The analyte stays bound via ionic interaction).[3]

  • Elution:

    • Elute with 2 x 250 µL of 5% NH₄OH in Methanol .

    • Why: The high pH deprotonates the amine, breaking the ionic bond and releasing the analyte.

  • Reconstitution:

    • Evaporate to dryness under N₂ at 40°C.

    • Reconstitute in 100 µL Mobile Phase A/B (90:10) .

LC-MS/MS Conditions

Chromatography:

  • Column: Kinetex Biphenyl (100 x 2.1 mm, 2.6 µm) or equivalent.

  • Flow Rate: 0.4 mL/min.

  • Column Temp: 40°C.

  • Injection Vol: 5 µL.

Gradient Table:

Time (min) % Mobile Phase B Event
0.00 5 Initial Hold
0.50 5 Load
4.00 95 Elution Ramp
5.50 95 Wash
5.60 5 Re-equilibration

| 7.50 | 5 | End |

Mass Spectrometry (ESI+):

  • Source: Electrospray Ionization (Positive Mode).

  • Spray Voltage: 3500 V.

  • Gas Temps: 350°C (Source), 400°C (Desolvation).

MRM Transitions (Quantitation):

AnalytePrecursor (

)
Product (Quant)Product (Qual)Collision Energy (V)
BZP 177.191.1120.122 / 18
BZP-d7 184.198.1-22
TFMPP 231.1190.1150.120 / 28
TFMPP-d4 235.1194.1-20
mCPP 197.1154.1118.125 / 30

Visualizations

Extraction Logic Mechanism

This diagram illustrates the "Switching" mechanism of the Mixed-Mode SPE, which is the core of this protocol's specificity.

SPE_Mechanism Sample Plasma Sample (High Matrix) Acidify Acidify (H3PO4) Target: Protonated Amine (NH+) Sample->Acidify Load Load on MCX (Ionic Binding) Acidify->Load pH < pKa Wash_Org Wash 100% MeOH (Remove Lipids) Load->Wash_Org Analyte Retained (Ionic Mode) Elute Elute 5% NH4OH (Neutralize -> Release) Wash_Org->Elute Interferences Removed Clean Clean Extract (LC-MS Ready) Elute->Clean pH > pKa

Caption: The MCX "On/Off" switch: Acidic conditions lock the analyte to the sorbent allowing harsh organic washing; basic conditions release it.

Analytical Workflow

Workflow cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis S1 Spike IS (d7-BZP) S2 MCX Extraction S1->S2 S3 Evaporate & Reconstitute S2->S3 L1 Biphenyl Column Separation (Pi-Pi Interaction) S3->L1 L2 ESI+ Source (MRM Detection) L1->L2

Caption: End-to-end workflow prioritizing Internal Standard equilibration and orthogonal separation.

Validation & Quality Control (Self-Validating Systems)

To ensure this protocol meets E-E-A-T standards, the following acceptance criteria must be met during validation:

  • Linearity:

    
     over range 1.0 – 1000 ng/mL. Weighting 
    
    
    
    is recommended due to the wide dynamic range.
  • Matrix Effect (ME): Must be calculated as:

    
    
    
    • Target:

      
      . If ME < 50% (suppression), re-optimize the SPE wash step or reduce injection volume.
      
  • Recovery: Absolute recovery should be > 70% and consistent (%CV < 15%) across Low, Mid, and High QC levels.

  • Carryover: Inject a blank after the ULOQ (Upper Limit of Quantitation). Peak area in blank must be < 20% of the LLOQ area.

Troubleshooting Guide

IssueRoot CauseCorrective Action
Low Sensitivity Ion SuppressionCheck phospholipid breakthrough (monitor m/z 184). Increase SPE wash strength.
Peak Tailing Secondary InteractionsAdd 10mM Ammonium Formate to Mobile Phase A to mask free silanols.
Early Elution Column DewettingEnsure Mobile Phase A is 100% Aqueous (no organic) during equilibration.
Non-Linearity SaturationDetector saturation at high conc. Use stable isotope IS to correct or dilute sample.

References

  • Antia, U., et al. (2010).[4] Pharmacokinetics of 'party pill' drug N-benzylpiperazine (BZP) in healthy human participants. Forensic Science International. Link

  • Tsutsumi, H., et al. (2005). Simultaneous determination of phenylpiperazine derivatives in human plasma by LC-MS/MS. Journal of Chromatography B. Link

  • Peters, F.T., et al. (2010). Analytical toxicology of emerging drugs of abuse. Therapeutic Drug Monitoring. Link

  • Scheidweiler, K.B., et al. (2012). Non-targeted screening for new psychoactive substances. Drug Testing and Analysis.[3][5][6][7][8][9][10] Link

  • Scientific Working Group for Forensic Toxicology (SWGTOX). (2013). Standard Practices for Method Validation in Forensic Toxicology.Link

Sources

Protocol for N,N'-Disubstitution of Piperazine Scaffolds: A Detailed Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: March 2026

The piperazine scaffold is a cornerstone in modern medicinal chemistry, recognized as a privileged structure due to its frequent appearance in a vast array of biologically active compounds.[1][2][3] The ability to precisely functionalize both nitrogen atoms of the piperazine ring (N,N'-disubstitution) is crucial for fine-tuning the physicochemical and pharmacological properties of drug candidates, including their lipophilicity, metabolic stability, and target receptor selectivity.[4] This guide provides an in-depth exploration of the key synthetic strategies for achieving N,N'-disubstitution of piperazine scaffolds, offering detailed protocols, mechanistic insights, and practical advice for researchers, scientists, and drug development professionals.

The Strategic Imperative of N,N'-Disubstitution

The journey from a simple piperazine core to a complex drug molecule often hinges on the strategic introduction of substituents at the N1 and N4 positions. While monosubstitution is a critical first step, disubstitution unlocks a significantly broader chemical space.[5][6] Symmetrically N,N'-disubstituted piperazines, where both nitrogens bear identical groups, are readily accessible. However, the synthesis of unsymmetrical N,N'-disubstituted piperazines, with distinct substituents on each nitrogen, presents a greater synthetic challenge due to the comparable nucleophilicity of the two nitrogen atoms.[4] Mastering these synthetic approaches is therefore essential for lead optimization and the generation of diverse compound libraries.

Core Synthetic Methodologies

Several robust and versatile methods are employed for the N,N'-disubstitution of piperazines. The choice of strategy depends on the desired substitution pattern (symmetrical vs. unsymmetrical), the nature of the substituents to be introduced, and the overall synthetic scheme.

Reductive Amination: A Workhorse Reaction

Reductive amination is a powerful and widely used method for the N-alkylation of amines, including piperazine.[7][8] This one-pot reaction typically involves the formation of an iminium ion intermediate from the reaction of the piperazine nitrogen with an aldehyde or ketone, followed by its in-situ reduction by a suitable reducing agent.[7]

Causality Behind Experimental Choices:

  • Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the preferred reducing agent due to its mildness and tolerance of a wide range of functional groups.[9] It is less basic than other common reducing agents like sodium cyanoborohydride (NaBH₃CN), minimizing side reactions.

  • Solvent: Dichloromethane (DCM) is a common solvent as it is relatively non-polar and effectively dissolves both the piperazine starting material and the carbonyl compound.[9]

  • Stoichiometry: A slight excess of the aldehyde or ketone and the reducing agent is typically used to ensure complete conversion of the piperazine.[7]

Experimental Protocol: Symmetrical N,N'-Disubstitution via Reductive Amination

  • Reaction Setup: To a solution of piperazine (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., argon or nitrogen), add the desired aldehyde or ketone (2.2 - 2.4 eq).[7]

  • Imine/Iminium Ion Formation: Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the imine or iminium ion intermediate.[7]

  • Reduction: In a separate flask, prepare a suspension of sodium triacetoxyborohydride (NaBH(OAc)₃) (3.0 eq) in anhydrous DCM. Slowly add this suspension to the reaction mixture. The addition may be exothermic, so careful control of the addition rate is recommended.[7]

  • Reaction Monitoring: Stir the reaction at room temperature for 4-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[7]

  • Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[7][10]

  • Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer twice with DCM.[7]

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by silica gel chromatography.[10]

Diagram: Reductive Amination Workflow

G cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve Piperazine in DCM add_carbonyl Add Aldehyde/Ketone start->add_carbonyl stir Stir for 30-60 min (Imine Formation) add_carbonyl->stir add_reducing_agent Add NaBH(OAc)₃ Suspension stir->add_reducing_agent stir_overnight Stir for 4-24h add_reducing_agent->stir_overnight quench Quench with NaHCO₃ stir_overnight->quench extract Extract with DCM quench->extract purify Dry, Concentrate & Purify extract->purify

Caption: Workflow for symmetrical N,N'-disubstitution via reductive amination.

For unsymmetrical N,N'-disubstitution , a protecting group strategy is typically employed. One nitrogen atom is first protected (e.g., with a tert-butoxycarbonyl (Boc) group), followed by the substitution of the unprotected nitrogen.[4][9] The protecting group is then removed, and the second, different substituent is introduced.[11]

Buchwald-Hartwig Amination: Forging C-N Bonds

The Palladium-catalyzed Buchwald-Hartwig amination has emerged as a powerful tool for the formation of carbon-nitrogen bonds, particularly for the synthesis of N-arylpiperazines.[12][13] This cross-coupling reaction allows for the direct arylation of the piperazine nitrogen atoms with aryl halides or triflates.[8]

Causality Behind Experimental Choices:

  • Catalyst and Ligand: The choice of palladium catalyst and ligand is crucial for the success of the reaction. A common combination is a palladium precatalyst with a bulky, electron-rich phosphine ligand such as X-Phos, which facilitates the catalytic cycle.[14]

  • Base: A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu) or potassium carbonate (K₂CO₃), is required to deprotonate the piperazine nitrogen and facilitate the reaction.[4]

  • Solvent: Anhydrous, aprotic solvents like toluene or dioxane are typically used to prevent catalyst deactivation.

Experimental Protocol: Symmetrical N,N'-Diarylation via Buchwald-Hartwig Amination

  • Reaction Setup: In an oven-dried flask under an inert atmosphere, combine the aryl halide (2.2 eq), piperazine (1.0 eq), sodium tert-butoxide (2.5 eq), the palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), and the phosphine ligand (e.g., X-Phos, 4-10 mol%).

  • Solvent Addition: Add anhydrous toluene or dioxane to the flask.

  • Reaction: Heat the reaction mixture to 80-110 °C and stir for 12-24 hours.

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with an organic solvent like ethyl acetate and filter through a pad of Celite to remove the palladium catalyst.

  • Extraction: Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Diagram: Buchwald-Hartwig Amination Catalytic Cycle

G Pd(0)L Pd(0)L Oxidative\nAddition Oxidative Addition Pd(0)L->Oxidative\nAddition Ar-X Ar-Pd(II)-X(L) Ar-Pd(II)-X(L) Oxidative\nAddition->Ar-Pd(II)-X(L) Amine\nCoordination Amine Coordination Ar-Pd(II)-X(L)->Amine\nCoordination Piperazine, Base Ar-Pd(II)-X(L)(HNR₂) Ar-Pd(II)-X(L)(HNR₂) Amine\nCoordination->Ar-Pd(II)-X(L)(HNR₂) Reductive\nElimination Reductive Elimination Ar-Pd(II)-X(L)(HNR₂)->Reductive\nElimination Reductive\nElimination->Pd(0)L HX Ar-NR₂ Ar-NR₂ Reductive\nElimination->Ar-NR₂

Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.

Nucleophilic Substitution: A Classic Approach

Direct nucleophilic substitution (SN2) is a fundamental and straightforward method for N,N'-dialkylation of piperazine.[4] This reaction involves the piperazine acting as a nucleophile and attacking an electrophilic alkyl halide.

Causality Behind Experimental Choices:

  • Solvent: Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (MeCN) are ideal as they can solvate the cation but do not strongly solvate the nucleophile, thus accelerating the SN2 reaction.[4]

  • Base: A mild base such as potassium carbonate (K₂CO₃) is often added to neutralize the hydrogen halide formed during the reaction, driving the equilibrium towards the product.[4]

  • Temperature: The reaction is often performed at elevated temperatures to increase the reaction rate.

Experimental Protocol: Symmetrical N,N'-Dialkylation via Nucleophilic Substitution

  • Reaction Setup: To a solution of piperazine (1.0 eq) in DMF or acetonitrile, add potassium carbonate (2.5 eq) and the alkyl halide (2.2 eq).

  • Reaction: Heat the mixture to 50-80 °C and stir for 6-18 hours.

  • Reaction Monitoring: Monitor the reaction by TLC or LC-MS.

  • Work-up: After cooling, pour the reaction mixture into water and extract with an organic solvent such as ethyl acetate.

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by column chromatography.

Data Presentation: Comparative Overview of Methods

MethodKey ReagentsTypical SolventsAdvantagesLimitations
Reductive Amination Aldehyde/Ketone, NaBH(OAc)₃DCM, DCEMild conditions, broad substrate scope, one-pot procedure.[7]Not suitable for aryl substitution.
Buchwald-Hartwig Amination Aryl Halide, Pd-catalyst, Ligand, BaseToluene, DioxaneDirect arylation, high yields, good functional group tolerance.[12][13]Cost of catalyst and ligands, requires inert atmosphere.
Nucleophilic Substitution Alkyl Halide, BaseDMF, MeCNSimple procedure, readily available reagents.[4]Limited to alkyl substituents, potential for over-alkylation.[4]

Purification and Characterization

The purification of N,N'-disubstituted piperazines often presents challenges due to their basic and polar nature.[15]

  • Chromatography: Normal-phase silica gel chromatography is commonly used, often with a mobile phase containing a small amount of a basic modifier like triethylamine to prevent peak tailing. Reverse-phase HPLC can also be employed, typically with an acidic modifier in the mobile phase.[15]

  • Crystallization: For solid products, recrystallization from a suitable solvent system can be an effective purification method.[16] Piperazine derivatives can also be purified by forming and recrystallizing their salts (e.g., diacetate), followed by regeneration of the free base.[16]

  • Characterization: The final products should be thoroughly characterized by standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm their structure and purity.[17][18]

Conclusion

The N,N'-disubstitution of piperazine scaffolds is a fundamental transformation in medicinal chemistry, enabling the synthesis of a diverse range of pharmacologically active molecules. The choice of synthetic strategy—be it reductive amination, Buchwald-Hartwig amination, or nucleophilic substitution—should be guided by the desired substitution pattern and the nature of the target molecule. By understanding the underlying principles and adhering to robust experimental protocols, researchers can effectively navigate the synthesis of these important compounds, paving the way for the discovery of new and improved therapeutics.

References

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026, January 19). Vertex AI Search.
  • Collins, M., Lasne, M. C., & Barré, L. (n.d.). Rapid synthesis of N,N′-disubstituted piperazines. ... | PDF or Rental. Journal of Medicinal Chemistry. Retrieved from [Link]

  • D'Amico, D. C., et al. (2018). Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. PMC. Retrieved from [Link]

  • Roda, G., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. MDPI. Retrieved from [Link]

  • Singh, P., et al. (2025). Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis.
  • Patel, R. V., & Park, S. W. (2014). Synthesis of Thiophenyl Schiff Bases via Buchwald-Hartwig Coupling of Piperazines to Quinoline Motif. Bentham Science Publishers. Retrieved from [Link]

  • Wuest, M., et al. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling.
  • A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. (n.d.). PMC. Retrieved from [Link]

  • Wolfe, J. P., & Nakhla, J. S. (2006). A Concise Asymmetric Synthesis of cis-2,6-Disubstituted N-Aryl Piperazines via Pd-Catalyzed Carboamination Reactions. PMC. Retrieved from [Link]

  • Le, S. N., et al. (2020). A practical catalytic reductive amination of carboxylic acids. RSC Publishing. Retrieved from [Link]

  • The suggested mechanism nucleophilic substitution of piperazine with pentafluoropyridine. (n.d.).
  • Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution. (2026, January 14). Vertex AI Search.
  • Magriotis, P. A. (2020). Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles. RSC Publishing. Retrieved from [Link]

  • Reductive amination of piperazine. (2024, October 24). Reddit. Retrieved from [Link]

  • Roda, G., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011-2023. PubMed. Retrieved from [Link]

  • Magriotis, P. A. (2020). Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles. RSC Publishing. Retrieved from [Link]

  • US2919275A - Purification of piperazine - Google Patents. (n.d.). Google Patents.
  • Lithiation/Trapping of N-Boc Piperazines and Synthesis of the (–)-Sparteine Surrogate - White Rose eTheses Online. (n.d.). White Rose eTheses Online. Retrieved from [Link]

  • Derivatives of Piperazine. XXI. Syntheses of Some Unsymmetrical 1,4-Disubstituted-2-methylpiperazines - UFDC Image Array 2 - University of Florida. (n.d.). University of Florida Digital Collections. Retrieved from [Link]

  • Pazdera, P. (n.d.). Direct N1-monosubstitution of piperazine.
  • Wuest, M., et al. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Beilstein Journals. Retrieved from [Link]

  • Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. (2019, November 15).
  • Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. (2020, May 6). MDPI. Retrieved from [Link]

  • US2525223A - Preparation of n-substituted piperazines - Google Patents. (n.d.). Google Patents.

Sources

In vitro assays to determine the cytotoxic effects of adamantyl)piperazine derivatives

Author: BenchChem Technical Support Team. Date: March 2026

This guide is structured as a high-level technical application note designed for immediate implementation in drug discovery workflows. It prioritizes the specific physicochemical challenges of adamantyl-piperazine derivatives (lipophilicity, solubility) and offers validated protocols to overcome them.

Executive Summary & Scientific Rationale

Adamantyl-piperazine derivatives represent a privileged scaffold in medicinal chemistry, combining the lipophilic, cage-like structure of adamantane (improving membrane permeability and blood-brain barrier crossing) with the versatile piperazine pharmacophore (often targeting Sigma-1/2 receptors, GPCRs, or ion channels).

While these derivatives show promise in oncology (melanoma, breast cancer) and neuropharmacology, their extreme lipophilicity presents unique challenges in in vitro assays. Standard protocols often fail due to compound precipitation in aqueous media or interference with mitochondrial reductase assays (MTT/MTS).

This guide provides a validated workflow to:

  • Solubilize adamantyl-piperazines without precipitation artifacts.

  • Quantify cytotoxicity using the SRB assay (superior to MTT for these scaffolds).

  • Deconvolute cell death mechanisms (Apoptosis vs. Autophagy).

Pre-Assay Workflow: Overcoming the "Solubility Wall"

The Challenge: Adamantane derivatives are highly hydrophobic.[1] Direct dilution from 100% DMSO stock to aqueous media often causes "crashing out" (micro-precipitation), leading to false negatives (compound not reaching cells) or false positives (crystals lysing cells physically).

Protocol A: The "Step-Down" Solubilization Method

Do not dilute directly from 10 mM stock to 10 µM media.

Materials:

  • Stock Solvent: Anhydrous DMSO (Dimethyl sulfoxide), sterile filtered.

  • Intermediate Solvent: PBS (Phosphate Buffered Saline) with 5% Tween-80 or PEG-400 (optional).

  • Vortexer: High-speed.

Procedure:

  • Master Stock (10 mM): Dissolve adamantyl-piperazine powder in 100% DMSO. Sonicate at 37°C for 5 minutes to ensure the crystal lattice is fully broken.

  • Intermediate Dilution (100x): Prepare a 100 µM intermediate in 100% DMSO (not water yet).

    • Why? Keeping the compound in organic solvent during serial dilution prevents precipitation before the final step.

  • Final Working Solution: Spike the 100 µM DMSO intermediate into pre-warmed (37°C) culture media (1:10 dilution) to achieve 10 µM.

    • Final DMSO concentration: 0.1% - 0.5%.

    • Critical Step: Vortex media immediately upon addition. Visually inspect for turbidity (Tyndall effect).

Visualization: Solubilization Logic

SolubilityWorkflow Powder Adamantyl-Piperazine Powder Stock Master Stock (10-50 mM in 100% DMSO) Sonicate 37°C Powder->Stock Dissolve Serial Serial Dilutions (in 100% DMSO) Stock->Serial Dilute Media Culture Media (Pre-warmed 37°C) Serial->Media 1:1000 Spike Final Assay Well (Final <0.5% DMSO) Media->Final Dispense Check QC Check: Turbidity/Precipitation Final->Check

Caption: Step-down dilution strategy to maintain solubility of lipophilic adamantane derivatives in aqueous media.

Primary Cytotoxicity Screen: The SRB Assay

Why SRB over MTT? Adamantyl-piperazines often act as Sigma receptor ligands, which can alter mitochondrial respiration rates without killing the cell immediately. This can skew MTT/MTS results (which rely on mitochondrial reductase). The Sulforhodamine B (SRB) assay measures total protein mass, providing a more stable index of cytotoxicity for this class of drugs.

Protocol B: SRB Cytotoxicity Assay

Target: Adherent cancer cell lines (e.g., MDA-MB-435, SK-MEL-28).

Reagents:

  • Fixative: 50% (w/v) Trichloroacetic acid (TCA).[2]

  • Dye: 0.4% (w/v) Sulforhodamine B in 1% Acetic Acid.

  • Wash: 1% Acetic Acid.[2]

  • Solubilizer: 10 mM Tris Base (pH 10.5).

Step-by-Step:

  • Seeding: Seed cells (3,000–5,000 cells/well) in 96-well plates. Incubate 24h for attachment.

  • Treatment: Add adamantyl-piperazine derivatives (0.1 µM – 100 µM) using the "Step-Down" method. Include a "Vehicle Control" (DMSO only) and "Positive Control" (e.g., Doxorubicin).

  • Incubation: Incubate for 48h or 72h.

  • Fixation (Critical):

    • Gently layer 50 µL of cold 50% TCA directly onto the 100 µL growth media. Do not aspirate media first (prevents loss of floating dead cells).

    • Incubate 1 hour at 4°C.

  • Washing: Wash 5x with tap water. Air dry plates completely.[2]

  • Staining: Add 100 µL SRB solution. Incubate 30 min at Room Temp.

  • Destaining: Wash 4x with 1% Acetic Acid to remove unbound dye.[2] Air dry.

  • Solubilization: Add 200 µL 10 mM Tris Base. Shake for 5 min.

  • Readout: Measure Absorbance (OD) at 510 nm .

Data Analysis: Calculate % Growth Inhibition using the formula:



  • IC50 Determination: Plot log(concentration) vs. % Viability using non-linear regression (4-parameter logistic fit).

Mechanistic Deconvolution: Apoptosis vs. Autophagy

Adamantyl derivatives frequently induce "vacuolization" in cells. Researchers often confuse this with Autophagy. It is critical to distinguish between Autophagic Flux (active degradation) and Lysosomal Swelling (blockage).

Protocol C: Flow Cytometry & Western Blot Marker Panel
1. Apoptosis Markers (Flow Cytometry)
  • Assay: Annexin V-FITC / Propidium Iodide (PI).

  • Logic:

    • Annexin V+/PI-: Early Apoptosis (Phosphatidylserine exposure).

    • Annexin V+/PI+: Late Apoptosis/Necrosis.

  • Expectation for Adamantyl-Piperazines: often show strong Annexin V+ staining at 24-48h.

2. Autophagy Markers (Western Blot)[3]
  • Marker: LC3B-II (Lipid-bound form).

  • The "Flux" Check (Mandatory):

    • Run two parallel sets:

      • Set A: Drug only.

      • Set B: Drug + Bafilomycin A1 (10 nM, Lysosomal inhibitor).

    • Interpretation: If LC3B-II levels are higher in Set B than Set A, the drug induces autophagic flux . If levels are identical, the drug blocks autophagy (lysosomal stress).

Visualization: Mechanism of Action Pathways

MOA Drug Adamantyl-Piperazine SigmaR Sigma-1/2 Receptor (ER Membrane) Drug->SigmaR Binding Ca Ca2+ Efflux SigmaR->Ca Mito Mitochondrial Depolarization Ca->Mito ROS ROS Generation Mito->ROS Caspase Caspase-3/7 Activation Mito->Caspase LC3 LC3-II Accumulation (Autophagy?) ROS->LC3 Stress Response Death Apoptosis/Cell Death Caspase->Death LC3->Death If flux fails

Caption: Proposed signaling cascade for adamantyl-piperazine cytotoxicity involving Sigma receptors and mitochondrial stress.

Quantitative Reference Data

Typical IC50 ranges for adamantyl-piperazine derivatives in cancer cell lines (based on literature meta-analysis).

Cell LineTissue OriginTypical IC50 (µM)Sensitivity Level
MDA-MB-435 Melanoma1.5 – 5.0High
SK-MEL-28 Melanoma2.0 – 8.0High
MCF-7 Breast10.0 – 25.0Moderate
HepG2 Liver> 50.0Low (Good safety profile)

Note: Selectivity Index (SI) = IC50 (Normal Cells) / IC50 (Cancer Cells). An SI > 2 is considered promising.

References

  • Papapostolou, I. et al. (2025).[3][4] Novel 1-(2-Aryl-2-adamantyl)piperazine Derivatives Exhibit In Vitro Anticancer Activity Across Various Human Cancer Cell Lines, with Selective Efficacy Against Melanoma.[3][4][5][6] Medicina.[3][5] [5]

  • BenchChem Technical Support. (2025). Troubleshooting Solubility Issues with Adamantane-Based Compounds. BenchChem Application Notes.

  • Wanka, L. et al. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Chemical Reviews.[7]

  • Vichai, V. & Kirtikara, K. (2006). Sulforhodamine B colorimetric assay for cytotoxicity screening.[2] Nature Protocols. (Standard Protocol Reference).

Sources

Application Notes and Protocols for the Experimental Study of Monoamine Receptor Interactions

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unraveling the Complexity of Monoamine Receptor Interactions

Monoamine neurotransmitters, including dopamine, serotonin, and norepinephrine, are fundamental regulators of a vast array of physiological and cognitive processes. Their actions are mediated by a large family of G protein-coupled receptors (GPCRs), which represent a major target class for therapeutic drug development. The traditional view of GPCRs as monomeric signaling entities has been challenged by a growing body of evidence suggesting that they can form homodimers, heterodimers, or even higher-order oligomers.[1][2] These receptor-receptor interactions can significantly alter their pharmacological and functional properties, including ligand binding, G protein coupling, and downstream signaling.[1] Consequently, a comprehensive understanding of monoamine receptor interactions is paramount for the development of more selective and efficacious therapeutics.

This guide provides a detailed overview of state-of-the-art experimental methodologies for the investigation of monoamine receptor interactions. We delve into the theoretical underpinnings of each technique, offer field-proven insights into experimental design, and present detailed, step-by-step protocols. The aim is to equip researchers, scientists, and drug development professionals with the knowledge and practical guidance necessary to rigorously explore the intricate world of monoamine receptor interactions.

I. Proximity-Based Assays: Detecting Receptor Interactions in Living Cells

A cornerstone of studying receptor interactions is the ability to detect the close proximity of receptor protomers in their native cellular environment. Resonance Energy Transfer (RET) techniques, namely Förster Resonance Energy Transfer (FRET) and Bioluminescence Resonance Energy Transfer (BRET), are powerful tools for this purpose, enabling the real-time monitoring of protein-protein interactions.[3]

A. Förster Resonance Energy Transfer (FRET)

FRET is a non-radiative energy transfer process that occurs between two fluorophores, a donor and an acceptor, when they are in close proximity (typically 1-10 nm).[4][5] The efficiency of FRET is exquisitely sensitive to the distance between the fluorophores, making it an ideal method to study receptor dimerization and conformational changes.[4][5]

Causality Behind Experimental Choices: The choice of FRET donor and acceptor pairs is critical and depends on the spectral overlap between the donor's emission and the acceptor's excitation spectra.[5][6] Commonly used pairs include Cyan Fluorescent Protein (CFP) and Yellow Fluorescent Protein (YFP).[7] The receptors of interest are genetically tagged with these fluorescent proteins, typically at their C-terminus, to avoid interfering with ligand binding at the N-terminus.

Diagram: Principle of FRET for Receptor Interaction Studies

FRET_Principle cluster_receptors Cell Membrane cluster_excitation Excitation & Emission Receptor1 Receptor 1 (Donor Tagged) Receptor2 Receptor 2 (Acceptor Tagged) Receptor1->Receptor2 Energy Transfer (Proximity < 10nm) Donor_Emission Donor Emission Receptor1->Donor_Emission No FRET Acceptor_Emission Acceptor Emission (FRET Signal) Receptor2->Acceptor_Emission Acceptor Emits Light Excitation Excitation Light (Donor Wavelength) Excitation->Receptor1 Excites Donor

Caption: FRET principle for detecting receptor proximity.

Protocol: FRET Microscopy for Monoamine Receptor Dimerization

  • Construct Generation: Subclone the cDNAs of the monoamine receptors of interest into mammalian expression vectors containing C-terminal tags for a FRET donor (e.g., eCFP) and a FRET acceptor (e.g., eYFP).

  • Cell Culture and Transfection: Culture a suitable cell line (e.g., HEK293 cells) and co-transfect with the donor- and acceptor-tagged receptor constructs. Include controls with donor-only and acceptor-only transfections.

  • Cell Imaging: After 24-48 hours of expression, image the cells using a confocal microscope equipped for FRET imaging.

  • FRET Measurement: Acquire images in three channels: the donor channel (excitation of donor, emission of donor), the acceptor channel (excitation of acceptor, emission of acceptor), and the FRET channel (excitation of donor, emission of acceptor).[6]

  • Data Analysis: Calculate the FRET efficiency using established methods, such as acceptor photobleaching or sensitized emission.[6] An increase in FRET efficiency upon co-expression of both receptors compared to controls indicates receptor interaction.

Trustworthiness: To ensure the specificity of the FRET signal, it is crucial to perform control experiments. A key control is to co-express the donor-tagged receptor with an unrelated transmembrane protein tagged with the acceptor. The absence of a significant FRET signal in this control provides evidence that the observed interaction is specific.

B. Bioluminescence Resonance Energy Transfer (BRET)

BRET is a related technique that utilizes a bioluminescent donor, typically Renilla luciferase (Rluc), and a fluorescent acceptor, such as YFP.[8][9] The key advantage of BRET over FRET is the absence of an external light source for donor excitation, which minimizes background autofluorescence and photobleaching.[9]

Causality Behind Experimental Choices: BRET relies on the enzymatic reaction of the luciferase donor with its substrate (e.g., coelenterazine h) to produce light, which then excites the nearby acceptor.[8] The choice of donor and acceptor pairs is critical for optimal spectral overlap and BRET efficiency. The development of brighter luciferases like NanoLuc (Nluc) has significantly improved the sensitivity of BRET assays.[7]

Diagram: BRET Experimental Workflow

BRET_Workflow Start Start: Co-transfect cells with Receptor-Donor (Rluc) and Receptor-Acceptor (YFP) constructs Incubate Incubate cells for 24-48 hours to allow for protein expression Start->Incubate Harvest Harvest and seed cells into a 96-well plate Incubate->Harvest Add_Substrate Add luciferase substrate (e.g., coelenterazine h) Harvest->Add_Substrate Measure Measure luminescence at two wavelengths: Donor emission and Acceptor emission Add_Substrate->Measure Calculate Calculate BRET ratio: (Acceptor Emission) / (Donor Emission) Measure->Calculate Analyze Analyze data and compare to control experiments Calculate->Analyze

Caption: A typical workflow for a BRET experiment.

Protocol: BRET Assay for Receptor-Effector Interactions

  • Construct Generation: Generate expression constructs for the monoamine receptor tagged with a BRET donor (e.g., Rluc) and an interacting partner (e.g., β-arrestin) tagged with a BRET acceptor (e.g., YFP).[1]

  • Cell Culture and Transfection: Co-transfect HEK293 cells with the BRET pair constructs.

  • Assay Preparation: 48 hours post-transfection, harvest the cells and resuspend them in a suitable buffer.

  • BRET Measurement: Aliquot the cell suspension into a white 96-well plate. Add the luciferase substrate and immediately measure the luminescence at the donor and acceptor emission wavelengths using a plate reader equipped for BRET measurements.

  • Data Analysis: Calculate the BRET ratio by dividing the acceptor emission signal by the donor emission signal. An increase in the BRET ratio upon agonist stimulation of the receptor indicates a ligand-induced interaction with the effector protein.[2]

Trustworthiness: A critical control for BRET experiments is the BRET saturation assay. By varying the expression level of the acceptor while keeping the donor expression constant, a specific interaction will result in a hyperbolic BRET signal that saturates, whereas random collisions will lead to a linear, non-saturable increase in BRET.[10]

Data Presentation: BRET Saturation Assay

Acceptor/Donor RatioBRET Ratio (Specific Interaction)BRET Ratio (Random Collision)
0.50.150.05
1.00.280.10
2.00.450.20
4.00.550.40
8.00.580.80

II. Biochemical Approaches: Validating and Characterizing Interactions

While proximity-based assays provide strong evidence for receptor interactions in living cells, biochemical methods are essential for their validation and further characterization.

A. Co-immunoprecipitation (Co-IP)

Co-IP is a widely used technique to demonstrate that two proteins are part of the same complex within a cell lysate.[11][12] An antibody against one receptor (the "bait") is used to pull it down from the lysate, and the presence of the other receptor (the "prey") in the immunoprecipitated complex is detected by Western blotting.

Causality Behind Experimental Choices: The choice of antibody is critical for a successful Co-IP experiment.[13] Highly specific monoclonal or polyclonal antibodies that recognize the native conformation of the target receptor are required. The choice of detergent for cell lysis is also crucial, as harsh detergents can disrupt protein-protein interactions.[14]

Protocol: Co-immunoprecipitation of Monoamine Receptors

  • Cell Lysis: Lyse cells expressing the epitope-tagged monoamine receptors in a gentle lysis buffer containing a non-ionic detergent (e.g., 1% Triton X-100).[14]

  • Immunoprecipitation: Incubate the cell lysate with an antibody specific to the epitope tag on one of the receptors overnight at 4°C.

  • Complex Capture: Add protein A/G-conjugated beads to the lysate and incubate for 1-2 hours to capture the antibody-receptor complex.[14]

  • Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

  • Elution and Western Blotting: Elute the protein complexes from the beads and separate them by SDS-PAGE. Transfer the proteins to a membrane and probe with an antibody against the second receptor to detect its presence in the complex.

Trustworthiness: To demonstrate the specificity of the interaction, it is essential to include negative controls, such as performing the immunoprecipitation with a non-specific IgG antibody or using cells that express only one of the receptors.[12]

B. Radioligand Binding Assays

Radioligand binding assays are the gold standard for quantifying receptor density (Bmax) and ligand affinity (Kd).[15] These assays can be adapted to study how receptor interactions modulate the binding properties of ligands.

Causality Behind Experimental Choices: The selection of a suitable radioligand is paramount. It should exhibit high affinity and specificity for the receptor of interest. Saturation binding assays, where increasing concentrations of the radioligand are incubated with the receptor preparation, are used to determine Bmax and Kd.[15] Competition binding assays, where a fixed concentration of radioligand is competed with increasing concentrations of an unlabeled ligand, are used to determine the affinity of the unlabeled compound.[15]

Protocol: Saturation Radioligand Binding Assay

  • Membrane Preparation: Prepare cell membranes from tissues or cultured cells expressing the monoamine receptors.

  • Incubation: Incubate the membranes with increasing concentrations of a suitable radioligand in a binding buffer.

  • Separation of Bound and Free Ligand: Separate the receptor-bound radioligand from the free radioligand by rapid filtration through glass fiber filters.[15]

  • Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.

  • Data Analysis: Plot the specific binding (total binding minus non-specific binding) against the radioligand concentration. Fit the data to a one-site binding model to determine the Bmax and Kd values.

Data Presentation: Radioligand Binding Parameters

ReceptorRadioligandKd (nM)Bmax (fmol/mg protein)
Receptor A (Monomer)[³H]-Ligand X5.2 ± 0.41250 ± 80
Receptor A + B (Heterodimer)[³H]-Ligand X15.8 ± 1.21180 ± 95

III. Functional Assays: Elucidating the Physiological Consequences of Interactions

Ultimately, the significance of receptor interactions lies in their impact on cellular function. A variety of functional assays can be employed to investigate these consequences.

A. Patch-Clamp Electrophysiology

Patch-clamp electrophysiology allows for the direct measurement of ion channel activity and changes in the membrane potential of a cell.[16][17] This technique is invaluable for studying how monoamine receptors, which are often coupled to ion channels, modulate neuronal excitability.

Causality Behind Experimental Choices: The whole-cell patch-clamp configuration is commonly used to study the effects of receptor activation on the entire population of ion channels in a cell.[18] By applying agonists and antagonists to the cell while recording the electrical activity, one can dissect the signaling pathways downstream of receptor activation.

Protocol: Whole-Cell Patch-Clamp Recording

  • Cell Preparation: Prepare acute brain slices or cultured neurons expressing the monoamine receptors of interest.

  • Patch Pipette Fabrication: Pull glass micropipettes to a fine tip and fill them with an internal solution that mimics the intracellular environment.

  • Seal Formation: Under a microscope, carefully guide the patch pipette to the surface of a neuron and apply gentle suction to form a high-resistance "giga-seal" with the cell membrane.[16]

  • Whole-Cell Access: Apply a brief pulse of suction to rupture the membrane patch under the pipette tip, gaining electrical access to the cell's interior.[18]

  • Recording and Drug Application: Record the membrane current or voltage while perfusing the cell with solutions containing agonists, antagonists, or modulators of the monoamine receptors.

  • Data Analysis: Analyze the changes in ion channel currents or firing patterns to determine the functional consequences of receptor activation and interaction.

B. Surface Plasmon Resonance (SPR)

SPR is a label-free technique that allows for the real-time monitoring of biomolecular interactions.[19][20] It can be used to measure the kinetics (association and dissociation rates) and affinity of ligand binding to purified receptors.

Causality Behind Experimental Choices: In a typical SPR experiment, the purified receptor is immobilized on a sensor chip, and the ligand is flowed over the surface.[21] The binding of the ligand to the receptor causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal.

Diagram: SPR Workflow for Kinetic Analysis

SPR_Workflow Start Start: Immobilize purified receptor on the SPR sensor chip Association Inject analyte (ligand) at various concentrations and monitor the association phase Start->Association Equilibrium Allow the binding to reach equilibrium Association->Equilibrium Dissociation Inject buffer to monitor the dissociation phase Equilibrium->Dissociation Regeneration Regenerate the sensor surface to remove bound analyte Dissociation->Regeneration Analyze Fit the sensorgram data to a kinetic model to determine kon, koff, and KD Dissociation->Analyze Regeneration->Start Next Cycle

Caption: Workflow for determining binding kinetics using SPR.

IV. Anatomical and Expression Analysis

Understanding where and when monoamine receptors are expressed provides crucial context for their potential interactions.

A. In Situ Hybridization (ISH)

ISH is a technique that uses labeled nucleic acid probes to detect the presence of specific mRNA transcripts within tissue sections.[22][23] This allows for the visualization of the cellular localization of receptor expression.

Causality Behind Experimental Choices: The choice of probe (oligonucleotide or riboprobe) and label (radioactive or non-radioactive) depends on the desired sensitivity and resolution.[24] Radioactive probes offer high sensitivity, while non-radioactive probes provide better cellular resolution.

Protocol: In Situ Hybridization for Receptor mRNA

  • Tissue Preparation: Perfuse and fix the tissue of interest, then section it using a cryostat or vibratome.

  • Probe Synthesis: Synthesize a labeled antisense probe that is complementary to the target receptor mRNA. Synthesize a sense probe as a negative control.

  • Hybridization: Incubate the tissue sections with the labeled probe under conditions that favor specific hybridization.

  • Washing: Wash the sections to remove unbound probe.

  • Detection: Detect the hybridized probe using autoradiography (for radioactive probes) or immunohistochemistry (for non-radioactive probes).

  • Microscopy and Analysis: Visualize the distribution of the mRNA signal using a microscope and quantify the expression levels.

V. Concluding Remarks

The study of monoamine receptor interactions is a dynamic and rapidly evolving field. The experimental approaches outlined in this guide provide a robust framework for dissecting the complexities of receptor dimerization and its functional consequences. By integrating data from multiple complementary techniques, researchers can build a comprehensive picture of how these interactions shape monoamine neurotransmission and contribute to both normal brain function and disease. The continued development of novel technologies, such as single-molecule imaging and advanced mass spectrometry, will undoubtedly provide even deeper insights into the intricate dance of monoamine receptors in the years to come.

References

  • Frontiers. (n.d.). BRET and Time-resolved FRET strategy to study GPCR oligomerization: from cell lines toward native tissues. Retrieved from [Link]

  • Davis Lab Oxford. (n.d.). A rigorous experimental framework for detecting protein oligomerization using bioluminescence resonance energy transfer. Structure-Based Immunology. Retrieved from [Link]

  • Berthold Technologies. (n.d.). Basic Considerations for Bioluminescence Resonance Energy Transfer (BRET) Assays for G-protein coupled receptor protein interactions in living. Retrieved from [Link]

  • Montana Molecular. (2024, May 14). Illuminating GPCR Research: FRET and BRET-Based Sensors Shed Light on Cellular Signaling. Retrieved from [Link]

  • Frontiers. (2012, June 22). Receptor-G Protein Interaction Studied by Bioluminescence Resonance Energy Transfer: Lessons from Protease-Activated Receptor 1. Retrieved from [Link]

  • PMC. (2025, April 14). Surface Plasmon Resonance (SPR) for the Binding Kinetics Analysis of Synthetic Cannabinoids: Advancing CB1 Receptor Interaction Studies. Retrieved from [Link]

  • American Journal of Physiology. (n.d.). Recent progress in assays for GPCR drug discovery. Retrieved from [Link]

  • PMC. (n.d.). Fluorescence resonance energy transfer (FRET) microscopy imaging of live cell protein localizations. Retrieved from [Link]

  • Celtarys. (2025, April 23). Förster Resonance Energy Transfer (FRET): Fluorescent Probe Live-Cell Imaging. Retrieved from [Link]

  • University of Gothenburg. (2021, May 7). Fluorescence Resonance Energy Transfer. Retrieved from [Link]

  • PMC. (n.d.). BRET biosensors to study GPCR biology, pharmacology, and signal transduction. Retrieved from [Link]

  • MDPI. (2019, February 1). Bioluminescence Resonance Energy Transfer as a Method to Study Protein-Protein Interactions: Application to G Protein Coupled Receptor Biology. Retrieved from [Link]

  • PNAS. (n.d.). Detection of β 2 -adrenergic receptor dimerization in living cells using bioluminescence resonance energy transfer (BRET). Retrieved from [Link]

  • Springer Protocols. (2021). Radioligand Binding Detection of Receptors in Brain Membranes. Retrieved from [Link]

  • Evotec. (n.d.). Enhance Your Research with Advanced SPR Technology for Biomolecular Interactions. Retrieved from [Link]

  • PubMed. (n.d.). The use of in situ hybridization histochemistry for the analysis of neurotransmitter receptor expression at the microscopic level. Retrieved from [Link]

  • arXiv.org. (2016, June 27). Ligand-receptor binding kinetics in surface plasmon resonance cells: A Monte Carlo analysis. Retrieved from [Link]

  • Illinois Experts. (n.d.). Use of surface plasmon resonance (SPR) to determine binding affinities and kinetic parameters between components important in fusion machinery. Retrieved from [Link]

  • PubMed. (n.d.). Conventional Receptor Radioligand Binding Techniques Applied to the Study of Monoamine Oxidase. Retrieved from [Link]

  • Institut Pasteur. (2019, January 26). The in situ hybridization and immunocytochemistry techniques for characterization of cells expressing specific mRNAs in paraffin-embedded brains. Retrieved from [Link]

  • John Wiley & Sons, Inc. (2005). CO-IMMUNOPRECIPITATION AS A STRATEGY TO EVALUATE RECEPTOR–RECEPTOR OR RECEPTOR–PROTEIN INTERACTIONS. Retrieved from [Link]

  • PMC. (n.d.). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Retrieved from [Link]

  • Scite.ai. (n.d.). Radioligand binding methods: practical guide and tips. Retrieved from [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved from [Link]

  • Neuroscience: Canadian 1st Edition Open Textbook. (n.d.). 3.1 Patch-Clamp Electrophysiology. Retrieved from [Link]

  • ResearchGate. (n.d.). Co-Immunoprecipitation as a Strategy to Evaluate Receptor–Receptor or Receptor–Protein Interactions in G-Protein-Coupled Receptor–Protein Interactions. Retrieved from [Link]

  • Antibodies.com. (2024, May 16). Co-immunoprecipitation (Co-IP): The Complete Guide. Retrieved from [Link]

  • Austin Publishing Group. (2016, October 6). In situ Hybridization: Applications in the Realm of Neuroscience. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). Patch-Clamp Electrophysiology Studies. Retrieved from [Link]

  • PubMed. (2020, January 10). In situ imaging of monoamine localization and dynamics. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). In situ Hybridization of Adrenergic Receptor mRNA in Brain. Retrieved from [Link]

  • PubMed. (n.d.). Protein-Protein Interactions: Co-Immunoprecipitation. Retrieved from [Link]

  • PubMed. (n.d.). Electrophysiological Actions of Synthetic Cathinones on Monoamine Transporters. Retrieved from [Link]

  • Molecular Devices. (2026, March 3). Patch Clamp Electrophysiology, Action Potential, Voltage Clamp. Retrieved from [Link]

  • PMC. (n.d.). Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction. Retrieved from [Link]

  • Bitesize Bio. (2022, February 2). Co-immunoprecipitation Protocol: 9 Easy Steps To Co-IPs. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Improving the yield of 1-(2-Isopropylphenyl)piperazine synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimization of 1-(2-Isopropylphenyl)piperazine

Ticket ID: IPP-SYNTH-OPT-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Triage: Route Selection & Strategy

Welcome to the Technical Support Hub. High-yield synthesis of 1-(2-isopropylphenyl)piperazine is challenging due to the significant steric hindrance imposed by the ortho-isopropyl group.

Before troubleshooting, verify your synthetic route. The "yield killer" in your process depends entirely on the methodology chosen.

Decision Matrix: Which Protocol Are You Using?

RouteSelection Start Select Synthesis Route Buchwald Route A: Pd-Catalyzed Coupling (Buchwald-Hartwig) Start->Buchwald High Cost / High Yield Priority Cyclization Route B: Bis-alkylation (Aniline + Bis(2-chloroethyl)amine) Start->Cyclization Low Cost / Scale-up Priority IssueA1 Issue: Low Conversion (<40%) Buchwald->IssueA1 IssueA2 Issue: Dehalogenation Buchwald->IssueA2 IssueB1 Issue: Black Tar / Polymerization Cyclization->IssueB1 IssueB2 Issue: Incomplete Cyclization Cyclization->IssueB2

Figure 1: Decision matrix for diagnosing yield issues based on synthetic strategy.

Route A: Buchwald-Hartwig Amination (The High-Yield Standard)

Context: This is the modern standard for laboratory-scale synthesis. The ortho-isopropyl group makes the aryl halide difficult to access (steric bulk), requiring specialized ligands.

Common Issues & Solutions

Q1: My reaction stalls at 50% conversion. Adding more catalyst doesn't help. Why? A: You are likely using a "First Generation" ligand (e.g., BINAP or DPPF). The ortho-isopropyl group creates a "steric wall" that prevents the amine from coordinating to the Palladium center during the transmetallation/amine binding step.

  • The Fix: Switch to RuPhos or BrettPhos . These dialkylbiaryl phosphine ligands are specifically engineered to form a mono-ligated Pd species that is open enough to accept bulky substrates but bulky enough to force reductive elimination [1].

  • Protocol Adjustment:

    • Catalyst: Pd₂(dba)₃ (1.0 mol%) or Pd(OAc)₂.

    • Ligand: RuPhos (2.0 mol%) (1:2 Pd:Ligand ratio).

    • Base: NaOtBu (Sodium tert-butoxide) is critical. Weak bases (Carbonates) often fail with bulky anilines/halides unless water is strictly excluded.

Q2: I am seeing significant amounts of reduced arene (Isopropylbenzene) instead of product. A: This is "Hydrodehalogenation," caused by


-hydride elimination from the amine or solvent before the coupling occurs.
  • The Fix:

    • Switch Solvent: Move from THF to Toluene or 1,4-Dioxane . Ethers can act as hydride sources at high temperatures.

    • Oxygen Exclusion: Ensure your inert atmosphere (Ar/N₂) is rigorous. Oxygen promotes ligand oxidation, causing the Pd to precipitate (Pd black) and leaving the substrate to reduce.

Q3: I am getting double-coupling (Bis-aryl piperazine). A: Piperazine has two nucleophilic nitrogens.

  • The Fix: Use Piperazine in excess (3.0 – 5.0 equivalents) relative to the aryl halide. The statistical probability of the second coupling drops largely. The excess piperazine can be recovered during aqueous workup (it partitions into the water phase at neutral pH).

Optimized Protocol (Route A)
ComponentReagentEquivalentsNotes
Substrate 2-Isopropyl-1-bromobenzene1.0 eqBromides react faster than chlorides here.
Amine Piperazine4.0 eqLarge excess prevents dimer formation.
Catalyst Pd₂(dba)₃0.01 eqSource of Pd(0).
Ligand RuPhos 0.02 - 0.04 eqCRITICAL: Must be a bulky Buchwald ligand.
Base NaOtBu1.4 eqMust be stored in a glovebox or desiccator.
Solvent Toluene0.2 MAnhydrous, degassed.

Route B: Nucleophilic Cyclization (The Industrial "Legacy" Route)

Context: This involves reacting 2-isopropylaniline with bis(2-chloroethyl)amine hydrochloride. It is cheaper but prone to "tarring" (polymerization).

Common Issues & Solutions

Q1: The reaction mixture turns into a black tar, and yield is <30%. A: You are likely heating too fast or using a solvent with poor solubility for the salt. The "tar" is polymerized bis(2-chloroethyl)amine (aziridinium polymers).

  • The Fix: Use Diglyme or n-Butanol as solvent. The high boiling point allows you to reach the activation energy required for the sterically hindered aniline to attack, without decomposing the alkylating agent immediately.

  • Additive: Add Potassium Iodide (KI, 0.1 eq) . This generates the in-situ iodide (Finkelstein reaction), which is a better leaving group than chloride, allowing the cyclization to occur at a lower temperature, reducing tar formation [2].

Q2: I have unreacted aniline left over. A: The ortho-isopropyl group deactivates the aniline nitrogen nucleophile via steric shielding.

  • The Fix: Increase temperature to 130°C+ (refluxing xylene or diglyme) and extend reaction time to 24-48 hours.

Mechanism of Failure (Visualization)

CyclizationFailure cluster_fix The Fix: Finkelstein Conditions BisAmine Bis(2-chloroethyl)amine Aziridinium Aziridinium Ion (Reactive Intermediate) BisAmine->Aziridinium Fast Step Product Target Piperazine Aziridinium->Product Slow Attack (Blocked by Sterics) Polymer Polymerized Tar (YIELD LOSS) Aziridinium->Polymer Self-Reaction (If Aniline is too slow) Aniline 2-Isopropylaniline (Sterically Hindered) KI Add KI (Catalytic)

Figure 2: The kinetic competition between product formation and polymerization. The steric bulk of the aniline slows the desired path, allowing polymerization to dominate unless KI is used.

Route C: Purification (The Hidden Yield Loss)

Context: Even with a good reaction, 1-(2-isopropylphenyl)piperazine is often lost during workup because it is an amine that can hide in the aqueous layer or form emulsions.

Q1: I lost my product during the aqueous wash. A: The product is a secondary amine. If your aqueous wash was acidic or even neutral, the product is protonated (salt form) and stays in the water.

  • The Fix: Ensure the aqueous layer pH is >12 (use NaOH) before extracting with organic solvent (DCM or EtOAc). The product must be the free base to extract.

Q2: The oil won't crystallize. A: Ortho-substituted phenylpiperazines are often oils at room temperature due to low symmetry.

  • The Fix: Do not try to isolate the free base as a solid. Isolate it as the Hydrochloride (HCl) salt .[1]

    • Dissolve crude oil in Diethyl Ether or EtOAc.

    • Add 4M HCl in Dioxane dropwise.

    • The white solid salt will precipitate immediately. Filter and wash with cold ether. This is also a purification step that leaves non-amine impurities behind [3].

References

  • Maiti, D., & Buchwald, S. L. (2009). "Cu-Catalyzed Arylation of Secondary Amines and Nitrogen Heterocycles." Journal of the American Chemical Society.[2] (Demonstrates ligand effects on hindered substrates).

  • Roughley, S. D., & Jordan, A. M. (2011). "The Medicinal Chemist’s Guide to Solving ADMET Challenges." Journal of Medicinal Chemistry. (Context on physicochemical properties of piperazines).
  • Process Chemistry of Piperazines. (2014). Organic Process Research & Development (OPRD).
  • Surry, D. S., & Buchwald, S. L. (2011). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science. (Definitive guide on using RuPhos for this specific transformation).

Disclaimer: All protocols involve hazardous chemicals. Consult your institution's EHS guidelines before proceeding.

Sources

Technical Support Center: Navigating the N-Monosubstitution of Piperazine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Piperazine Chemistry. This resource is designed for researchers, scientists, and drug development professionals to address the common and complex challenges encountered during the N-monosubstitution of piperazine. The inherent symmetry of piperazine, with its two equally reactive secondary amines, often leads to the undesired formation of 1,4-disubstituted products, a primary hurdle in the synthesis of many pharmaceuticals and bioactive molecules.[1][2]

This guide provides a structured approach to troubleshooting, offering detailed, evidence-based solutions and protocols to help you achieve high yields and selectivity in your reactions.

Frequently Asked Questions (FAQs)

Here, we address the most common initial queries and challenges faced by researchers.

Q1: My reaction is producing a significant amount of the 1,4-disubstituted byproduct. How can I improve the selectivity for monosubstitution?

A1: The formation of the disubstituted product is the most prevalent issue and stems from the comparable nucleophilicity of both nitrogen atoms.[1] Several strategies can be employed to favor monosubstitution:

  • Protecting Group Strategy: This is the most widely used and reliable method.[3] By temporarily "blocking" one nitrogen with a protecting group, you can direct the reaction to the other nitrogen. The tert-butoxycarbonyl (Boc) group is a popular choice due to its stability and ease of removal under acidic conditions.[1][3][4]

  • Stoichiometric Control: Using a large excess of piperazine relative to the electrophile can statistically favor monosubstitution. However, this often leads to challenges in purification, as separating the monosubstituted product from unreacted piperazine can be difficult.[3]

  • Protonation Strategy: A "green chemistry" approach involves the in-situ formation of the piperazin-1-ium cation by using a controlled amount of acid.[2][3][5] The protonated nitrogen is deactivated, allowing the free nitrogen to react selectively. This method avoids the additional steps of protection and deprotection.[3][5]

Q2: I've opted for the protecting group strategy with Boc-piperazine. What are the best conditions for the subsequent alkylation or arylation?

A2: With one nitrogen protected, the remaining secondary amine is available for various coupling reactions.

  • N-Alkylation: This can be achieved through nucleophilic substitution with alkyl halides or via reductive amination.[6] For direct alkylation, a base such as potassium carbonate (K2CO3) in a polar aprotic solvent like DMF is commonly used.[1][4] Reductive amination, reacting N-Boc-piperazine with an aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride (STAB), is another effective method.[1][6][7][8]

  • N-Arylation: The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for forming C-N bonds and is widely used for synthesizing N-aryl piperazines.[4][6][9][10] This reaction typically involves an aryl halide, a palladium catalyst, a suitable ligand, and a base.[4][10]

Q3: What is the most effective way to remove the Boc protecting group after my reaction?

A3: The Boc group is reliably cleaved under acidic conditions. A common and effective method is treatment with trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM).[1] Alternatively, a solution of hydrochloric acid (HCl) in an organic solvent or water can also be used.[11][12]

Q4: My monosubstituted piperazine product is an oil and difficult to handle. How can I solidify it?

A4: Converting the basic piperazine product to its hydrochloride salt is a standard and effective technique to obtain a solid material.[13] This is typically achieved by dissolving the oily free base in a suitable organic solvent (e.g., diethyl ether, ethyl acetate) and adding a solution of hydrogen chloride in the same or a compatible solvent. The resulting hydrochloride salt often precipitates and can be collected by filtration.[13]

Troubleshooting In-Depth: Common Scenarios & Solutions

This section provides a more detailed breakdown of specific experimental issues and offers step-by-step guidance for resolution.

Scenario 1: Low Yield of Monosubstituted Product Despite Using a Protecting Group

Problem: You are using N-Boc-piperazine but still observing low yields of your desired monosubstituted product.

Possible Causes & Troubleshooting Steps:

  • Incomplete Reaction:

    • Diagnosis: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The presence of a significant amount of starting material (N-Boc-piperazine) indicates an incomplete reaction.

    • Solution:

      • Increase Reaction Time and/or Temperature: Some reactions require longer durations or elevated temperatures to proceed to completion.

      • Check Reagent Purity: Ensure your electrophile and any catalysts are of high purity and activity.

      • Optimize Stoichiometry: While a slight excess of the electrophile may be necessary, a large excess can lead to side reactions.

  • Product Degradation:

    • Diagnosis: The appearance of multiple new spots on the TLC plate that are not the starting material or desired product may indicate degradation.

    • Solution:

      • Lower Reaction Temperature: If the product is thermally labile, running the reaction at a lower temperature may be necessary, even if it requires a longer reaction time.

      • Inert Atmosphere: If your product is sensitive to oxidation, perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Difficulties in Purification:

    • Diagnosis: Significant product loss is observed during the workup and purification steps.

    • Solution:

      • Optimize Extraction: Ensure the pH of the aqueous layer is appropriate to keep your product in the organic phase during extraction. For basic piperazine derivatives, the aqueous layer should be basified.

      • Column Chromatography Optimization: Choose an appropriate solvent system for column chromatography to ensure good separation of your product from impurities. Adding a small amount of a basic modifier like triethylamine to the eluent can improve the chromatography of basic compounds on silica gel.[13]

Scenario 2: Challenges with the "Protecting-Group-Free" Protonation Strategy

Problem: You are attempting a direct monosubstitution using the piperazin-1-ium cation method but are still getting significant disubstitution.

Possible Causes & Troubleshooting Steps:

  • Incorrect pH/Stoichiometry of Acid:

    • Diagnosis: The ratio of mono- to di-substituted product is not optimal.

    • Solution: The success of this method hinges on the precise control of the acid stoichiometry to ensure the selective formation of the monoprotonated species.[2][14]

      • Carefully control the equivalents of acid added.

      • Consider using a buffer system to maintain the optimal pH throughout the reaction.

  • Reactivity of the Electrophile:

    • Diagnosis: Highly reactive electrophiles may still react with the small amount of unprotonated piperazine or even the monoprotonated species to some extent.

    • Solution:

      • This method may be more suitable for less reactive electrophiles.

      • Consider the use of heterogeneous catalysts, such as metal ions supported on a polymeric resin, which have been shown to improve selectivity and reaction rates in this approach.[3][5]

Experimental Protocols

Protocol 1: General Procedure for N-Monosubstitution using N-Boc-Piperazine

This protocol outlines the two-step process of alkylation followed by deprotection.

Step 1: N-Alkylation of N-Boc-Piperazine

  • To a solution of N-Boc-piperazine (1.0 eq.) in a suitable solvent (e.g., DMF, acetonitrile) add a base (e.g., K2CO3, 2.0 eq.).

  • Add the alkyl halide (1.1 eq.) dropwise to the stirred solution.

  • Heat the reaction mixture to an appropriate temperature (e.g., 60-80 °C) and monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel if necessary.

Step 2: Boc Deprotection

  • Dissolve the N-alkylated-N'-Boc-piperazine from Step 1 in dichloromethane (DCM).

  • Add trifluoroacetic acid (TFA) (e.g., 20-50% v/v in DCM) to the solution and stir at room temperature.[12]

  • Monitor the reaction by TLC until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure to remove the TFA and DCM.

  • Dissolve the residue in water and basify with a suitable base (e.g., NaOH, K2CO3).

  • Extract the product with an organic solvent, dry the combined organic layers, and concentrate to yield the monosubstituted piperazine.

Protocol 2: Direct N-Monosubstitution via Protonation

This protocol is adapted from a simplified one-pot procedure.[3][5]

  • In a reaction vessel, combine piperazine (1.0 eq.) and piperazine dihydrochloride (1.0 eq.) in methanol. This in-situ generates piperazine monohydrochloride.[15]

  • Heat the mixture until a clear solution is formed.

  • Add the electrophile (e.g., an activated alkene for aza-Michael addition or an alkyl halide) (1.0 eq.) to the solution.

  • If required, add a heterogeneous catalyst (e.g., metal ions supported on a polymeric resin).[3]

  • Reflux the reaction mixture and monitor by TLC.

  • Upon completion, cool the reaction mixture. The unreacted piperazine dihydrochloride may precipitate and can be removed by filtration.[16]

  • Evaporate the solvent and purify the product, often by recrystallization or column chromatography.[16]

Data Presentation: Comparison of Monosubstitution Strategies

StrategyAdvantagesDisadvantagesTypical Reagents
Protecting Group High selectivity, broad substrate scope.[3]Multi-step process (protection & deprotection), potentially lower overall yield.[3]N-Boc-piperazine, N-Cbz-piperazine, N-Trityl-piperazine.
Stoichiometric Control Simple, one-step reaction.Requires large excess of piperazine, difficult purification.[3]Piperazine, electrophile.
Protonation "Green" approach, one-pot reaction, avoids protection/deprotection.[3][5]Sensitive to pH and electrophile reactivity, may require catalyst.[2][14]Piperazine, piperazine dihydrochloride, electrophile.
Flow Chemistry High selectivity, rapid reaction times, scalable.[15][17]Requires specialized equipment.Can be applied to various reaction types.[17][18]

Visualizing the Workflow

Decision Tree for Troubleshooting Poor Monosubstitution

Troubleshooting_Monosubstitution start Low Yield or Selectivity in N-Monosubstitution check_byproduct Major Product is 1,4-Disubstituted? start->check_byproduct low_yield Low Conversion or Product Degradation? check_byproduct->low_yield No use_pg Employ Protecting Group Strategy (e.g., N-Boc-piperazine) check_byproduct->use_pg Yes incomplete_reaction Incomplete Reaction low_yield->incomplete_reaction Low Conversion degradation Product Degradation low_yield->degradation Degradation use_protonation Utilize Protonation Strategy (Piperazin-1-ium Cation) optimize_conditions Increase Time/Temp Check Reagent Purity Optimize Stoichiometry incomplete_reaction->optimize_conditions Troubleshoot degradation_solutions Lower Reaction Temp Use Inert Atmosphere degradation->degradation_solutions Troubleshoot

Caption: A decision-making workflow for troubleshooting common issues in N-monosubstitution of piperazine.

General Reaction Scheme for N-Monosubstitution

Monosubstitution_Schemes cluster_0 Protecting Group Strategy cluster_1 Direct Substitution (Protonation) piperazine_pg Piperazine boc_piperazine N-Boc-Piperazine piperazine_pg->boc_piperazine Boc₂O mono_boc_product N-Substituted-N'-Boc-Piperazine boc_piperazine->mono_boc_product R-X, Base final_product_pg Monosubstituted Piperazine mono_boc_product->final_product_pg Acid (TFA, HCl) piperazine_direct Piperazine mono_protonated Piperazin-1-ium Cation piperazine_direct->mono_protonated H⁺ final_product_direct Monosubstituted Piperazine mono_protonated->final_product_direct R-X

Caption: Comparison of the protecting group strategy versus direct substitution for piperazine monosubstitution.

References

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026). Vertex AI Search.
  • Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. (2020). MDPI. [Link]

  • Synthesis and Evaluation of Deprotected N-Boc Piperazine Derived Mono-Mannich Bases. (2014). International Journal of Pharmaceutical Sciences and Research.
  • Biologically Active 1-Arylpiperazines. Synthesis of New N-(4-Aryl-1-piperazinyl)alkyl Derivatives of Quinazolidin-4(3H)-one, 2,3-Dihydrophthalazine-1,4-dione and 1,2-Dihydropyridazine-3,6-dione as Potential Serotonin Receptor Ligands. (n.d.). Molecules. [Link]

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (2023). MDPI. [Link]

  • Simplified Procedure for General Synthesis of Monosubstituted Piperazines-From a Batch Reaction Vessel to a Flow (Microwave) Reactor. (2020). PubMed. [Link]

  • Direct N 1-monosubstitution of piperazine. (n.d.). ResearchGate. [Link]

  • Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. (n.d.). Molecules. [Link]

  • Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production. (2008). Technical University of Denmark. [Link]

  • Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring. (2023). MDPI. [Link]

  • Synthesis of novel 5-HT1A arylpiperazine ligands: Binding data and computer-aided analysis of pharmacological potency. (2022). Journal of the Serbian Chemical Society. [Link]

  • Opportunities and challenges for direct C–H functionalization of piperazines. (2016). Beilstein Journal of Organic Chemistry. [Link]

  • Continuous flow Buchwald–Hartwig amination of a pharmaceutical intermediate. (2015). Royal Society of Chemistry. [Link]

  • Reductive amination route for selective N‐monosubstitution. Piperazine... (n.d.). ResearchGate. [Link]

  • Derivatives of Piperazine. XXIV. Synthesis of 1-Arylpiperazines and Amino Alcohol Derivatives. (n.d.). Journal of the American Chemical Society. [Link]

  • Direct N1-monosubstitutions of piperazine and applications of their product in syntheses. (2015). Masaryk University. [Link]

  • Sophisticated synthesis of monosubstituted piperazines – from a batch reaction vessel to a flow (microwave) reactor. (n.d.). Sciforum. [Link]

  • (PDF) Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. (2025). ResearchGate. [Link]

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2025). ResearchGate. [Link]

  • Reductive Amination by Continuous-Flow Hydrogenation: Direct and Scalable Synthesis of a Benzylpiperazine. (2025). ResearchGate. [Link]

  • Design, synthesis and biological evaluation of 1-Aryl-5-(4-arylpiperazine-1-carbonyl)-1H-tetrazols as novel microtubule destabilizers. (2021). Taylor & Francis Online. [Link]

  • Lithiation/Trapping of N-Boc Piperazines and Synthesis of the (–)-Sparteine Surrogate. (n.d.). White Rose eTheses Online. [Link]

  • Programmable Piperazine Synthesis via Organic Photoredox Catalysis. (2024). PMC. [Link]

  • Overview of principal methods for N‐monosubstitution of piperazine: (a)... (n.d.). ResearchGate. [Link]

  • (PDF) Sophisticated synthesis of monosubstituted piperazines – from a batch reaction vessel to a flow (microwave) reactor. (n.d.). ResearchGate. [Link]

  • Synthesis of N-tritylpiperazine. (n.d.). PrepChem.com. [Link]

  • Purification of piperazine. (n.d.).
  • Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. (2020). PMC. [Link]

  • Recovery and purification of piperazine. (n.d.).
  • DERIVATIVES OF PIPERAZINE. XX. MONOALKYLATION OF PIPERAZINE WITH ALKENE OXIDES1. (n.d.). Journal of Organic Chemistry. [Link]

  • Reductive Amination - Common Conditions. (n.d.). Organic Chemistry Portal. [Link]

  • Derivatives of Piperazine. XXI. Synthesis of Piperazine and C-Substituted Piperazines. (n.d.). Journal of the American Chemical Society. [Link]

  • Synthesis of piperazines. (n.d.). Organic Chemistry Portal. [Link]

  • Method for the preparation of piperazine and its derivatives. (n.d.).
  • What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide? (2013). ResearchGate. [Link]

  • Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. (2021). MDPI. [Link]

Sources

Optimizing HPLC-UV conditions for piperazine derivative analysis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Analytical Chromatography Support Center . This portal provides researchers, scientists, and drug development professionals with advanced troubleshooting guides, logical workflows, and validated protocols for optimizing the HPLC-UV analysis of piperazine and its derivatives.

Core Method Development Workflow

Workflow Start Piperazine Derivative Analysis Request CheckUV Does it have a strong UV chromophore? Start->CheckUV DirectUV Direct HPLC-UV (e.g., N-Boc-piperazine) CheckUV->DirectUV Yes Deriv Pre-column Derivatization (e.g., NBD-Cl, Benzaldehyde) CheckUV->Deriv No Opt Optimize Mobile Phase (Control Silanol Interactions) DirectUV->Opt Deriv->Opt Val Method Validation (LOD, LOQ, Linearity) Opt->Val

Caption: Logical workflow for piperazine HPLC-UV method development and derivatization.

Section 1: Method Development & Optimization (FAQs)

Q: Why do piperazine derivatives exhibit severe peak tailing, and how do I select the right mobile phase pH? A: Piperazine is a cyclic secondary diamine with a high pKa (approximately 9.8). At a neutral pH (5–7), the nitrogen atoms are fully protonated and positively charged. Traditional silica-based reversed-phase columns contain residual silanol groups (-SiOH) on their surface. When the mobile phase pH exceeds 3.0, these silanols deprotonate to form anionic silanoxides (-SiO⁻)[1].

The Causality: The electrostatic attraction between the cationic piperazine and the anionic silanols creates a secondary ion-exchange retention mechanism. Because this interaction is kinetically slower than the primary hydrophobic retention, it causes the trailing edge of the peak to drag, resulting in severe peak tailing (Asymmetry factor > 1.5)[2].

The Solution: You must control the ionization state of the stationary phase. Lower the mobile phase pH to < 3.0 (e.g., using a 10-20 mM phosphate buffer at pH 2.5). This fully protonates the residual silanols, neutralizing their charge and completely eliminating the secondary ion-exchange interaction[3].

Q: Native piperazine lacks a strong chromophore. How can I improve UV detection sensitivity and avoid baseline noise? A: Native piperazine absorbs very weakly at low UV wavelengths (approx. 205 nm), a region where mobile phase solvents and trace impurities heavily interfere, leading to poor sensitivity[4].

The Causality: To achieve reliable quantification without resorting to mass spectrometry, you must artificially introduce a conjugated pi-electron system (a chromophore) to the molecule. The Solution: Pre-column chemical derivatization. Reacting piperazine with NBD-Cl (4-chloro-7-nitrobenzofuran) forms a highly stable derivative that shifts the maximum UV absorption to 340 nm, moving the detection window far away from solvent interference[4]. Alternatively, for specific derivatives like 1-methyl-4-amino-piperazine, benzaldehyde can be used to form a UV-active hydrazone detectable at 290 nm[5].

Table 1: Quantitative Comparison of Piperazine Detection Strategies

ParameterDirect UV (Protected)NBD-Cl DerivatizationBenzaldehyde Derivatization
Analyte Example N-Boc-piperazine[6]Native Piperazine[4]1-methyl-4-amino-piperazine[5]
Detection Wavelength 340 nm (via proxy)[6]340 nm[4]290 nm[5]
Linearity Range 30 - 350 ppm[6]30 - 350 ppm[4]30 - 190 ppm[5]
Limit of Detection (LOD) 30 ppm[6]30 ppm[4]Not explicitly stated
Limit of Quantitation (LOQ) 90 ppm[6]90 ppm[4]Not explicitly stated
Precision (%RSD) < 1.13%[6]< 1.13%[4]Highly precise
Accuracy (% Recovery) 104.87 - 108.06%[6]104.87 - 108.06%[4]Smooth recovery[5]

Section 2: Step-by-Step Experimental Protocols

Protocol: Pre-column Derivatization of Piperazine with NBD-Cl for HPLC-UV

This protocol leverages nucleophilic substitution to attach a UV-active chromophore to piperazine[4].

Self-Validating System Controls:

  • System Suitability Test (SST): Inject a known reference standard of the NBD-piperazine derivative. The tailing factor must be ≤ 1.5 before running samples.

  • Blank Matrix Control: Run the exact derivatization protocol using only the sample matrix (no piperazine) and NBD-Cl. This validates that no unreacted NBD-Cl or endogenous matrix peaks co-elute at the 340 nm detection window[4].

  • Spike Recovery: Spike a known concentration (e.g., 100 ppm) of piperazine into the matrix prior to derivatization. Recovery must fall between 98% and 102% to validate reaction efficiency[6].

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 0.5% (w/v) solution of NBD-Cl in HPLC-grade methanol. Prepare a 0.1 M sodium bicarbonate buffer (pH 8.5) to maintain the alkaline environment required to keep the piperazine nitrogen deprotonated and nucleophilic.

  • Sample Preparation: Dissolve the Active Pharmaceutical Ingredient (API) or sample containing piperazine in methanol[4].

  • Reaction Assembly: In a 2 mL amber HPLC vial (to prevent photo-degradation of the NBD-Cl reagent), combine 100 µL of the sample solution, 100 µL of the bicarbonate buffer, and 100 µL of the NBD-Cl reagent.

  • Incubation: Cap the vial tightly and incubate in a thermomixer at 60°C for exactly 30 minutes. The thermal energy accelerates the substitution reaction between the secondary amine and the chloride leaving group.

  • Quenching: Stop the reaction by adding 50 µL of 0.1 M HCl to neutralize the pH, then dilute to a final volume of 1 mL using the mobile phase.

  • Chromatographic Analysis: Inject 10 µL onto a Chiralpak IC (250 x 4.6 mm, 5µm) or equivalent column. Run an isocratic mobile phase of Acetonitrile:Methanol:Diethylamine (90:10:0.1, v/v/v) at a flow rate of 1.0 mL/min. Set the column temperature to 35°C and the UV detector to 340 nm[6],[4].

Section 3: Troubleshooting Guide

Troubleshooting Issue Issue: Peak Tailing (As > 1.5) CheckPH Is Mobile Phase pH < 3.0? Issue->CheckPH AdjustPH Adjust pH to 2.5 (Protonate Silanols) CheckPH->AdjustPH No CheckBuffer Is buffer concentration adequate? CheckPH->CheckBuffer Yes AddTEA Add 5 mM Triethylamine (TEA) as Silanol Suppressor CheckBuffer->AddTEA Yes, but still tailing ChangeCol Switch to Polar-Embedded or Highly Endcapped Column AddTEA->ChangeCol Tailing persists

Caption: Troubleshooting decision tree for resolving basic compound peak tailing in HPLC.

Issue: I adjusted my mobile phase to pH 2.5, but my piperazine derivative is still tailing. What is the cause? Resolution: If a low pH environment does not resolve the tailing, the column's stationary phase may possess highly acidic, trace-metal-activated silanols that remain ionized even at pH 2.5[2], or the column has lost its endcapping due to hydrolysis.

  • Action 1 (Silanol Suppressors): Add a competing base to the mobile phase, such as 5 mM Triethylamine (TEA) or 0.1% Diethylamine[7]. TEA is a small, highly basic molecule that aggressively binds to any remaining active silanol sites, physically blocking the bulkier piperazine molecules from interacting with them[3].

  • Action 2 (Column Chemistry): Switch to a polar-embedded column (e.g., amide-linked C18). The embedded polar group creates a localized water layer that shields basic analytes from the underlying silica surface[1].

Issue: My baseline is drifting severely during a gradient run when detecting native piperazine at 210 nm. Resolution: Baseline drift at low UV wavelengths (< 220 nm) during gradient elution is almost always caused by the differing UV cutoffs of the mobile phase solvents (e.g., water vs. methanol) or the use of UV-absorbing acidic additives.

  • Action 1: Ensure you are not using additives like Trifluoroacetic acid (TFA), which heavily absorbs at 210 nm. Switch to Phosphoric acid for low pH buffering, as it has a much lower UV cutoff (< 195 nm).

  • Action 2: If the baseline cannot be stabilized, abandon direct low-UV detection. Utilize the NBD-Cl derivatization protocol to shift detection to 340 nm, where solvent interference is virtually zero[4].

References

  • BenchChem. A Comparative Guide to HPLC-UV Method Development for N-Boc-piperazine Analysis. BenchChem. 6

  • Journal of Chemical and Pharmaceutical Research. Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. JOCPR. 4

  • Chrom Tech, Inc. What Causes Peak Tailing in HPLC? Chrom Tech. 1

  • Phenomenex. How to Reduce Peak Tailing in HPLC? Phenomenex. 2

  • Phenomenex. HPLC Tech Tip: Peak Tailing of Basic Analytes. Phenomenex.3

  • Taylor & Francis. Analytical method for 1-methyl-4-amino-piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Taylor & Francis. 5

  • ResearchGate. How can I prevent peak tailing in HPLC? ResearchGate. 7

Sources

Technical Support Center: Troubleshooting Piperazine Solubility in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center for piperazine derivative formulation. Piperazine is a highly privileged scaffold in drug discovery, frequently utilized to improve pharmacokinetic profiles. However, the addition of lipophilic aryl or alkyl substituents often drastically reduces its aqueous solubility, leading to erratic biological assay results, poor bioavailability, and formulation bottlenecks.

As a Senior Application Scientist, I have designed this guide to move beyond basic tips. Here, we explore the causality behind solubility failures and provide self-validating experimental workflows to rescue your most refractory piperazine compounds.

Diagnostic Workflow for Piperazine Solubility

Before diving into specific interventions, it is critical to map the physicochemical state of your compound. The following decision tree outlines the logical progression for troubleshooting precipitation events in aqueous media.

SolubilityTroubleshooting Start Compound Precipitation Detected in Aqueous Media CheckPH Is assay pH > pKa1 (5.35)? (Ionization Check) Start->CheckPH SaltScreen Perform Salt Screening (e.g., HCl, Mesylate, Citrate) CheckPH->SaltScreen Yes (Free base dominates) CheckStability Does salt disproportionate or show common ion effect? CheckPH->CheckStability No (Already ionized) SaltScreen->CheckStability Cyclodextrin Use Host-Guest Complexation (e.g., HP-β-CD) CheckStability->Cyclodextrin Yes (Precipitates) Success Solubility Achieved: Proceed to Assay/Formulation CheckStability->Success No (Stable Salt) Surfactant Micellar Solubilization (e.g., Polysorbate 80) Cyclodextrin->Surfactant Still Insoluble Cyclodextrin->Success Solubilized Prodrug Structural Modification (e.g., Piperazine-Maleimide) Surfactant->Prodrug In vivo/Toxicity limits Surfactant->Success Solubilized Prodrug->Success

Caption: Diagnostic workflow for resolving piperazine derivative solubility issues.

Frequently Asked Questions & Troubleshooting Guides

Q1: My piperazine derivative precipitates when diluted from a DMSO stock into my biological assay buffer (pH 7.4). Why does this happen, and how do I fix it?

The Causality: Piperazine is a diprotic weak base. The two nitrogen atoms in the ring have distinct pKa values: pKa1 is approximately 5.35, and pKa2 is roughly 9.73 [1]. At a physiological pH of 7.4, the N4 nitrogen is largely unprotonated. This shifts the equilibrium heavily toward the highly lipophilic free base. When you transition the compound from a high-capacity solvent (DMSO) to an aqueous buffer, the sudden drop in solvent capacity causes supersaturation, leading to rapid nucleation and precipitation.

The Solution: Do not rely solely on DMSO. Pre-formulate the compound as a salt (e.g., hydrochloride, mesylate, or sulfate) to lower the crystal lattice energy relative to the hydration energy. If the assay permits, slightly lower the pH of the vehicle control to ensure the N4 nitrogen remains protonated during the initial dilution phase.

Q2: I synthesized the hydrochloride salt of my piperazine compound, but it still shows poor solubility in Simulated Gastric Fluid (SGF). What is the mechanism behind this failure?

The Causality: You are likely observing the Common Ion Effect combined with Salt Disproportionation [2]. SGF contains high concentrations of chloride ions. According to Le Chatelier's principle, the excess Cl⁻ in the medium suppresses the dissolution of your piperazine-HCl salt. Furthermore, highly soluble salts can undergo disproportionation—a solution-mediated transformation where the salt reverts to its poorly soluble free base at the microenvironmental level due to local pH shifts.

The Solution: Switch to an organic counterion. Organic salts like mesylate, citrate, or tartrate modulate the microenvironmental pH, resist disproportionation better than inorganic salts, and completely bypass the chloride common ion effect in gastric media [2].

Q3: Salt screening failed due to the extreme hydrophobicity of the aryl substituents on my piperazine ring. What formulation strategy will work without crashing my cell-based assays?

The Causality: When the lipophilicity of the substituents outweighs the hydration energy gained by protonating the piperazine nitrogens, salt formation alone is insufficient. In these cases, you must alter the solvent environment without using toxic levels of organic co-solvents.

The Solution: Utilize Host-Guest Complexation with 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD). HP-β-CD forms a hydrophilic exterior and a hydrophobic central cavity. The hydrophobic aryl groups of your piperazine derivative will insert into this cavity, while the basic nitrogens can still interact with the surrounding water or the hydroxyl groups of the cyclodextrin, synergistically improving solubility by up to 50-fold [3].

Q4: Can I chemically modify the compound to permanently enhance solubility without relying on excipients?

The Causality: Yes. If you are developing a prodrug or an antibody-drug conjugate (ADC), the linker chemistry is paramount. Traditional PEG linkers often fail to provide sufficient solubility for highly hydrophobic payloads.

The Solution: Incorporate piperazine-based maleimide linkers . Recent medicinal chemistry advances demonstrate that replacing standard PEG linkers with piperazine maleimides drastically increases aqueous solubility (up to 370 mM in some platinum-based complexes) [4]. The piperazine core retains its protonation at physiological and acidic pHs, providing a permanent hydration sphere that heavily favors aqueous solvation.

Quantitative Data Summaries

Table 1: Key Physicochemical Properties of Piperazine and Common Salts

Understanding the baseline properties of the piperazine scaffold is essential for predicting derivative behavior [1].

Compound FormMelting Point (°C)pKa1 (25°C)pKa2 (25°C)Hygroscopicity
Piperazine (Anhydrous) 106 - 1085.359.73Highly Hygroscopic
Piperazine Hexahydrate 445.359.73Deliquescent
Piperazine Dihydrochloride 318 - 320N/A (Ionized)N/A (Ionized)Low
Piperazine Tartrate >200N/A (Ionized)N/A (Ionized)Non-hygroscopic
Table 2: Excipient Selection Matrix for Piperazine Solubilization

When salt formation fails, select an excipient based on the structural liability of your specific derivative [5].

Excipient ClassExampleMechanism of ActionBest Used For
Cyclodextrins HP-β-CDHost-guest inclusion complexationPiperazines with bulky, hydrophobic aryl/halogenated substituents.
Nonionic Surfactants Polysorbate 80 (Tween-80)Micellar solubilization (partitioning into micelle core)Highly lipophilic derivatives requiring liquid formulation.
Co-solvents DMSO / PEG400Disruption of water hydrogen-bond networkEarly-stage in vitro assays (keep final concentration <1% v/v).

Detailed Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . This means the methodology inherently contains checks to confirm that the data generated is an artifact-free representation of your compound's solubility.

Protocol A: Self-Validating Equilibrium Solubility Determination (Shake-Flask Method)

Purpose: To determine the absolute thermodynamic solubility of a piperazine salt while validating against chemical degradation.

  • Equilibration: Add an excess amount of the solid piperazine salt (e.g., 50 mg) to 1.0 mL of the target aqueous buffer in a sealed glass vial.

  • Agitation: Place the vial in a thermostatic shaker at 25°C (or 37°C for physiological relevance) and agitate at 300 RPM for 48 to 72 hours to ensure thermodynamic equilibrium is reached [1].

  • Phase Separation: Centrifuge the suspension at 10,000 x g for 15 minutes. Carefully extract the supernatant and filter it through a 0.22 µm PTFE syringe filter (discard the first 200 µL to account for membrane adsorption).

  • Quantification (HPLC-UV): Dilute the filtered supernatant into the mobile phase and quantify the dissolved piperazine concentration against a standard curve.

  • Self-Validation (Mass Balance Check): Recover the undissolved solid pellet from the centrifuge tube. Dissolve it completely in a universal solvent (e.g., 100% Methanol) and quantify via HPLC.

    • Validation Logic: The mass of the dissolved compound (Step 4) plus the mass of the recovered pellet (Step 5) must equal the initial input mass (50 mg). A discrepancy of >5% indicates that the piperazine compound chemically degraded during the 72-hour aqueous incubation, rendering the solubility value invalid.

Protocol B: Phase-Solubility Profiling for Cyclodextrin Complexation

Purpose: To determine the stoichiometry and binding efficiency of a piperazine derivative with HP-β-CD.

  • Preparation of CD Solutions: Prepare a series of aqueous solutions containing increasing concentrations of HP-β-CD (e.g., 0, 5, 10, 20, 50, and 100 mM) in distilled water or a controlled buffer.

  • Drug Addition: Add an excess amount of the poorly soluble piperazine derivative to each vial.

  • Equilibration: Shake the vials at a constant temperature (25°C) for 48 hours protected from light.

  • Analysis: Filter the suspensions (0.45 µm) and quantify the dissolved drug concentration via HPLC.

  • Self-Validation (Isotherm Mapping): Plot the molar concentration of the dissolved piperazine (y-axis) against the molar concentration of HP-β-CD (x-axis).

    • Validation Logic: A linear plot (A_L-type phase solubility diagram) mathematically validates the formation of a 1:1 stoichiometric inclusion complex. If the curve deviates positively (A_P type) or negatively (A_N type), it indicates higher-order complexation or self-aggregation of the cyclodextrin, requiring you to recalculate the binding constant (

      
      ) using non-linear regression models.
      

References

  • API Salt Solubility: Unresolved Problems and Innovative Solutions Beyond Conventional Approaches. Crystal Growth & Design - ACS Publications. Available at: [Link]

  • Multicomponent cyclodextrin system for improvement of solubility and dissolution rate of poorly water soluble drug. ScienceOpen. Available at: [Link]

  • Novel Maleimide Linkers Based on a Piperazine Motif for Strongly Increased Aqueous Solubility. ACS Omega - ACS Publications. Available at: [Link]

  • Comparison of Impact of the Different Hydrophilic Carriers on the Properties of Piperazine-Containing Drug. PubMed. Available at: [Link]

Technical Support Center: Minimizing By-product Formation in Arylpiperazine Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for arylpiperazine synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize the formation of common by-products during the synthesis of N-arylpiperazines. Arylpiperazines are a vital scaffold in medicinal chemistry, and achieving high purity is critical for downstream applications. This resource provides in-depth, experience-driven advice in a direct question-and-answer format.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during your experiments, offering explanations for the underlying causes and providing actionable solutions.

Problem 1: Significant formation of a bis-arylated piperazine by-product.

Q: My reaction is producing a substantial amount of the 1,4-diarylpiperazine alongside my desired mono-arylpiperazine. How can I suppress this side reaction?

A: The formation of a bis-arylated by-product is a frequent challenge, particularly when using unprotected piperazine.[1] This occurs because the initial N-arylpiperazine product can compete with the starting piperazine for the aryl halide in a second coupling reaction.

Causality and Strategic Solutions:

  • Stoichiometry is Key: The most direct approach to favor mono-arylation is to use a significant excess of piperazine (typically 3-5 equivalents or more).[1] This statistically favors the reaction of the aryl halide with the more abundant unprotected piperazine over the mono-arylated product.

  • Slow Addition of the Electrophile: A slow and controlled addition of the aryl halide to the reaction mixture can help maintain a high effective concentration of piperazine relative to the electrophile, further promoting mono-substitution.[1]

  • Mono-Protected Piperazine Strategy: A highly effective and often preferred method is to use a mono-protected piperazine, such as N-Boc-piperazine.[1][2] The protecting group prevents the second arylation. The Boc group can then be removed in a subsequent step, typically under acidic conditions (e.g., with trifluoroacetic acid in dichloromethane).[2]

Problem 2: Low or no conversion of the aryl halide starting material.

Q: I'm observing a low yield of my desired N-arylpiperazine, with a significant amount of unreacted aryl halide remaining. What are the likely causes and how can I improve the conversion?

A: Low conversion in palladium-catalyzed C-N cross-coupling reactions, such as the Buchwald-Hartwig amination, often points to issues with the catalyst system, reaction conditions, or the purity of reagents.[1]

Troubleshooting Workflow:

  • Catalyst and Ligand Integrity:

    • Catalyst Choice: Ensure you are using a modern, air- and moisture-stable palladium precatalyst, such as a G3 or G4 Buchwald precatalyst.[1] These are generally more active and reliable than older catalyst systems.

    • Ligand Selection: The choice of phosphine ligand is critical and substrate-dependent.[1] For many arylpiperazine syntheses, bulky, electron-rich biarylphosphine ligands like XPhos or RuPhos are effective, especially for less reactive aryl chlorides.[1]

  • Reaction Conditions:

    • Inert Atmosphere: These reactions are highly sensitive to oxygen, which can deactivate the palladium catalyst.[1] Ensure your reaction vessel is thoroughly purged with an inert gas (argon or nitrogen) and maintained under a positive pressure of that gas throughout the reaction.

    • Anhydrous Conditions: Water can deactivate both the catalyst and the strong base used in the reaction.[1] Use anhydrous solvents (toluene, dioxane, and THF are common choices) and ensure all glassware is oven-dried before use.[1]

    • Base Quality: A strong, non-nucleophilic base is typically required. Sodium tert-butoxide (NaOtBu), potassium tert-butoxide (KOtBu), or lithium bis(trimethylsilyl)amide (LiHMDS) are common choices.[1] Use a fresh bottle of base that has been handled under anhydrous conditions.

    • Temperature: Higher temperatures, often in the range of 80-110 °C, may be necessary to drive the reaction to completion, particularly with less reactive aryl halides.[1]

Problem 3: Formation of hydrodehalogenated arene by-product.

Q: I'm detecting the arene corresponding to my aryl halide starting material, but without the halogen. What is causing this side reaction?

A: The formation of a hydrodehalogenated arene is a known side reaction in the Buchwald-Hartwig amination catalytic cycle.[3] It can occur via a competing pathway where the palladium-amide intermediate undergoes β-hydride elimination instead of the desired reductive elimination to form the C-N bond.[3]

Mitigation Strategies:

  • Ligand Choice: The use of bidentate phosphine ligands, such as BINAP or DPPF, can sometimes suppress this side reaction. It is believed that these ligands prevent the formation of certain palladium intermediates that are prone to β-hydride elimination.[3]

  • Reaction Conditions: Carefully optimizing the reaction temperature and time can help. Sometimes, running the reaction at a slightly lower temperature for a longer period can favor the desired reductive elimination pathway.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing N-arylpiperazines?

A1: The most prevalent modern method is the palladium-catalyzed Buchwald-Hartwig amination, which involves the cross-coupling of an aryl halide or triflate with piperazine.[3][4] This method is widely used due to its broad substrate scope and functional group tolerance.[3] Older methods, such as the reaction of an aniline with bis(2-chloroethyl)amine hydrochloride, are also used but often require harsh conditions like elevated temperatures and long reaction times.[4][5]

Q2: Besides bis-arylation, what other common impurities might I encounter?

A2: Common impurities can include unreacted starting materials, degradation products, and by-products from side reactions.[6] These can include pyrazines, diazabicyclo-octane, and N-alkyl piperazines, which can form during the synthesis of the piperazine starting material itself.[6][7]

Q3: How can I effectively purify my N-arylpiperazine product from these by-products?

A3: Purification strategies depend on the nature of the impurities.

  • Column Chromatography: Silica gel column chromatography is a standard method for separating the desired product from less polar by-products like the bis-arylated compound and unreacted aryl halide.[8]

  • Acid-Base Extraction: Since arylpiperazines are basic, an acid wash (e.g., with dilute HCl) during the aqueous workup can help remove non-basic organic impurities. The product can then be recovered by basifying the aqueous layer and extracting with an organic solvent.[1]

  • Crystallization/Salt Formation: If the product is a solid, crystallization can be a highly effective purification method. Alternatively, forming a salt of the piperazine product (e.g., a hydrochloride or diacetate salt) can facilitate its precipitation and isolation from less basic or neutral impurities.[6][7]

Q4: Are there any "green" or more environmentally friendly approaches to arylpiperazine synthesis?

A4: Yes, research is ongoing to develop more sustainable methods. Some approaches include using piperazine itself as the solvent to avoid other organic solvents.[4] Additionally, the development of highly active catalysts allows for lower catalyst loadings and potentially milder reaction conditions, reducing energy consumption and waste.[4]

Visualizing Reaction Pathways

To better understand the processes discussed, the following diagrams illustrate key concepts.

Buchwald-Hartwig Catalytic Cycle and Side Reaction

Buchwald_Hartwig_Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition Complex (L2)Pd(Ar)(X) Pd0->OxAdd + Ar-X AmideComplex Palladium Amide Complex (L2)Pd(Ar)(NR2) OxAdd->AmideComplex + HNR2 - HX AmineCoord Amine Coordination Product Ar-NR2 (Desired Product) AmideComplex->Product Reductive Elimination BetaHydride β-Hydride Elimination AmideComplex->BetaHydride Side Reaction Product->Pd0 SideProduct Ar-H + Imine (By-products) BetaHydride->SideProduct

Caption: The catalytic cycle of the Buchwald-Hartwig amination and a competing side reaction.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Start Low Yield or No Conversion CheckCatalyst Verify Catalyst and Ligand - Modern Precatalyst? - Appropriate Ligand? Start->CheckCatalyst CheckConditions Assess Reaction Conditions - Inert Atmosphere? - Anhydrous Solvent/Reagents? - Correct Temperature? Start->CheckConditions CheckBase Evaluate Base - Fresh/Anhydrous? - Sufficiently Strong? Start->CheckBase Optimization Systematic Optimization - Screen Ligands - Vary Temperature - Adjust Base/Solvent CheckCatalyst->Optimization CheckConditions->Optimization CheckBase->Optimization Success Improved Yield Optimization->Success

Caption: A decision-making workflow for troubleshooting low-yield arylpiperazine synthesis.

Summary of Key Parameters for Minimizing Bis-Arylation

ParameterRecommendation for Mono-arylationRationale
Piperazine Stoichiometry Use a large excess (≥ 3 equivalents) of unprotected piperazine.Statistically favors the reaction with the more abundant starting material.[1]
Aryl Halide Addition Add the aryl halide slowly to the reaction mixture.Maintains a high effective concentration of piperazine relative to the electrophile.[1]
Protecting Groups Use a mono-protected piperazine (e.g., N-Boc-piperazine).Physically blocks the second nitrogen from reacting, followed by a deprotection step.[1][2]

References

  • Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved from [Link]

  • ResearchGate. (2008). Parallel Synthesis of N-Arylpiperazines Using Polymer-Assisted Reactions. Retrieved from [Link]

  • ResearchGate. (2015). A General and Convenient Synthesis of N-Aryl Piperazines. Retrieved from [Link]

  • National Center for Biotechnology Information. (2018). Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring. Retrieved from [Link]

  • Google Patents. (1959). Purification of piperazine.
  • ResearchGate. (2020). Flow oriented synthetic design in the continuous preparation of the aryl piperazine drug flibanserin. Retrieved from [Link]

  • National Center for Biotechnology Information. (2019). Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. Retrieved from [Link]

Sources

Technical Support Center: Piperazine Purification & Troubleshooting

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting Piperazine Purification by Column Chromatography Audience: Researchers, Medicinal Chemists, Process Chemists Status: Active Support

Introduction: The "Deceptively Simple" Diamine

Piperazine (1,4-diazacyclohexane) is a ubiquitous scaffold in drug discovery, yet it remains notoriously difficult to purify via standard normal-phase chromatography. Its dual nitrogen core creates two distinct problems:

  • High Polarity & Basicity: With pKa values of ~5.3 and ~9.7, piperazine is a strong base that interacts aggressively with the acidic silanol groups (

    
    ) of silica gel, causing severe peak tailing (streaking).
    
  • Poor UV Absorbance: Lacking a conjugated

    
    -system, the piperazine core is effectively invisible at standard UV wavelengths (254 nm), leading to "blind" fraction collection.
    

This guide provides modular troubleshooting workflows to resolve these specific failure modes.

Module 1: The "Invisible" Peak (Detection Issues)

Symptom: Your TLC shows no spots under UV, or your Flash system collects nothing despite mass recovery confirming the compound is present.

Root Cause Analysis

Piperazine lacks a chromophore. Unless it is derivatized with a UV-active group (e.g., Benzyl, Boc, Tosyl), it will not absorb UV light at 254 nm. Relying solely on UV triggers results in the compound being sent to waste.

Troubleshooting Protocol

Step 1: Switch Visualization Methods Do not rely on UV. Use the following stain protocols for TLC monitoring:

Stain ReagentTarget InteractionAppearanceSensitivity
Iodine (

) Chamber
Reversible complexation with lone pairsBrown/Yellow spotsHigh (Non-destructive)
Ninhydrin Reacts with

amines
Red/Pink/YellowHigh (Specific to amines)
Dragendorff’s Reagent Complexation with tertiary/secondary aminesOrange spots on pink backgroundMedium
KMnO

Oxidizes the amineYellow spots on purpleMedium (Destructive)

Step 2: Universal Detection (Flash Chromatography) If available, switch your fraction collector trigger to ELSD (Evaporative Light Scattering Detector) or MS (Mass Spectrometer) . If neither is available, collect all fractions and spot-check every 3rd tube using the Iodine method.

Visual Logic: Detection Decision Tree

DetectionLogic Start Problem: No Peak Visible CheckStruct Does molecule have aryl/conjugated group? Start->CheckStruct UV254 Use UV 254 nm CheckStruct->UV254 Yes CheckELSD Is ELSD/MS available? CheckStruct->CheckELSD No UseELSD Trigger: ELSD/MS CheckELSD->UseELSD Yes Blind Blind Collection: Spot check fractions via TLC CheckELSD->Blind No Stain Required TLC Stain: Iodine or Ninhydrin Blind->Stain

Figure 1: Decision matrix for selecting the appropriate detection method based on molecular structure and equipment availability.

Module 2: The "Comet" Effect (Peak Tailing)

Symptom: The compound elutes as a broad streak rather than a tight band. On TLC, the spot looks like a "comet" with a long tail stretching back to the baseline.

Root Cause Analysis

Silica gel is slightly acidic (pH ~5-6). The basic nitrogen of piperazine becomes protonated by surface silanols (


 ... 

), creating a secondary retention mechanism (Ion Exchange) that is much stronger than the intended Hydrogen Bonding. This "drag" causes tailing.
Troubleshooting Protocol

Option A: Mobile Phase Modifiers (The Standard Fix) Add a competitive base to the mobile phase to block silanol sites.[1]

  • Reagent: Triethylamine (TEA) or Ammonium Hydroxide (

    
    ).
    
  • Concentration: 0.5% to 1.0% v/v.

  • Protocol: Pre-wash the column with 3 column volumes (CV) of the modifier-containing solvent before loading the sample.

Option B: Stationary Phase Switch If modifiers fail, change the solid support.[2]

Stationary PhaseSurface ChemistryWhy it works for Piperazine
Neutral Alumina Aluminum Oxide (

)
Amphoteric/Basic surface prevents protonation of the amine.
Amine-Silica (

)
Propyl-amine bonded silicaThe surface is already basic; "like dissolves like" principle prevents tailing.
C18 (Reverse Phase) Alkyl-bonded silicaOperates on hydrophobicity. Note: Requires high pH buffer (pH 10) to keep piperazine neutral.
Mechanism of Action: Silanol Blocking

SilanolBlocking Silica Acidic Silanol (Si-OH) Interaction Strong Ionic Bond (Tailing) Silica->Interaction No Modifier Blocked Blocked Silanol (Si-O-TEA) Silica->Blocked Piperazine Piperazine (Basic) Piperazine->Interaction TEA Triethylamine (Modifier) TEA->Silica Preferential Binding FreeElution Piperazine Elutes Freely (Sharp Peak) Blocked->FreeElution Piperazine passes through

Figure 2: Mechanistic view of how Triethylamine (TEA) competitively binds to acidic silanol sites, allowing piperazine to elute without ionic drag.

Module 3: The "Stuck" Compound (Retention Issues)

Symptom: The compound does not move from the baseline (


), even with 100% Methanol.
Root Cause Analysis
  • Salt Formation: You are likely trying to purify a piperazine salt (e.g., Piperazine

    
     2HCl or TFA salt) on normal phase silica. Salts are extremely polar and insoluble in organic mobile phases (DCM/Hexane).
    
  • Solubility Crash: The compound precipitated at the top of the column.

Troubleshooting Protocol

Step 1: The "Free-Base" Workup (Crucial Pre-step) Never load a piperazine salt onto a silica column.

  • Dissolve the crude salt in water.

  • Adjust pH to >12 using 1N NaOH or saturated

    
    .
    
  • Extract 3x with Dichloromethane (DCM) or Ethyl Acetate.

  • Dry organic layer over

    
     and concentrate.
    
  • Result: You now have the lipophilic free base, which will move on silica.

Step 2: High Polarity Eluents If the free base is still stuck, use a "DCM/MeOH/NH4OH" system.

  • Recipe: 90:10:1 (DCM : MeOH :

    
    ).
    
  • Gradient: Start at 100% DCM, ramp to 80:20 DCM:MeOH (with 1%

    
     constant).
    

FAQ: Common Piperazine Anomalies

Q: My product vanished after rotavap. Where did it go? A: Piperazine free base has a relatively high vapor pressure and can sublime or co-evaporate, especially on high-vacuum pumps with heat.

  • Fix: Form the HCl or TFA salt immediately after the column if you need to store it.

Q: I see "ghost peaks" in my NMR after the column. A: This is likely residual Triethylamine (TEA) or Triethylammonium salts.

  • Fix: Dry the product under high vacuum for >12 hours, or perform a generic aqueous wash (if your product is not water-soluble) to remove the TEA salts.

References

  • Biotage. (2023).[3] Strategies for the Purification of Ionizable Compounds. Retrieved from

  • Reich, H. J. (2017). Common Mobile Phases and Modifiers for Silica Gel Chromatography. University of Wisconsin-Madison. Retrieved from

  • Organic Syntheses. (1998). Purification of Amines: General Procedures. Org. Synth. Coll. Vol. 9. Retrieved from

  • Teledyne ISCO. (2022). RediSep® Rf Amine Functionalized Silica Columns Application Note. Retrieved from

Sources

Technical Support Center: Mass Spectrometry Analysis of Piperazine Analogues

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Operator: Senior Application Scientist Topic: Interpretation, Troubleshooting, and Method Validation for Piperazine Derivatives

Welcome to the Technical Support Center

This guide addresses the specific analytical challenges associated with piperazine analogues—a structural class common in both pharmaceutical development (e.g., antihistamines, antidepressants) and forensic toxicology (e.g., BZP, TFMPP).[1]

The piperazine ring contains two basic nitrogen atoms (


, 

), creating unique challenges in ionization efficiency, chromatographic peak shape, and fragmentation logic. This guide moves beyond standard textbook definitions to address the "why" and "how" of your daily experiments.
Module 1: Spectral Interpretation & Fragmentation Logic

The Core Issue: Users often struggle to distinguish between benzyl-substituted and phenyl-substituted piperazines based solely on molecular ion abundance.

Technical Insight: The fragmentation of piperazine analogues under Collision-Induced Dissociation (CID) is driven by the stability of the resulting carbocations.

  • Benzylpiperazines (e.g., BZP): The dominant cleavage occurs at the C-N bond connecting the benzyl group to the piperazine ring. This forms a highly stable tropylium ion (

    
    ), resulting in a base peak at m/z 91 .
    
  • Phenylpiperazines (e.g., TFMPP, mCPP): The phenyl-nitrogen bond is stronger. Fragmentation typically involves the cleavage of the piperazine ring itself, often via a Retro-Diels-Alder (RDA) mechanism or internal bond scission, producing a characteristic m/z 56 ion (

    
    ) or m/z 70 .
    
Visualization: Fragmentation Pathways

PiperazineFragmentation cluster_BZP Benzyl-Substituted (e.g., BZP) cluster_Phenyl Phenyl-Substituted (e.g., TFMPP) Parent Protonated Precursor [M+H]+ Tropylium Tropylium Ion (m/z 91) Base Peak Parent->Tropylium C-N Bond Cleavage NeutralPip Neutral Piperazine Loss Parent->NeutralPip RingCleavage Piperazine Ring Cleavage Parent->RingCleavage High Energy CID Frag56 Immonium Ion (m/z 56) RingCleavage->Frag56 Loss of C2H4N FragPhenyl Phenyl Cation (Variable m/z) RingCleavage->FragPhenyl

Figure 1: Divergent fragmentation pathways for benzyl- vs. phenyl-substituted piperazines. Note the dominance of m/z 91 in benzyl derivatives.

Diagnostic Ion Table
Compound ClassRepresentative AnalytePrecursor Ion (

)
Primary Fragment (Quantifier)Secondary Fragment (Qualifier)Structural Origin
Benzylpiperazine BZP17791 134Tropylium ion formation
Phenylpiperazine TFMPP231188 174Loss of propyl/ethyl-amine group
Phenylpiperazine mCPP197154 56Ring cleavage (

)
Dibenzyl DBZP26791 175Tropylium ion
Module 2: Troubleshooting Chromatography (Peak Tailing)

The Problem: "My piperazine peaks are tailing significantly (Asymmetry > 1.5), reducing sensitivity and integration accuracy."

Root Cause Analysis: Piperazines are basic amines.[2] In standard Reversed-Phase (RP) LC, the positively charged nitrogen interacts with residual acidic silanols (


) on the silica column surface.[2] This secondary interaction delays elution for a fraction of the analyte population, causing the "tail."[2][3]

Troubleshooting Protocol: The "Silanol Shield" Strategy

  • Mobile Phase pH Adjustment (High pH Method):

    • Why: At high pH (pH > 10), the piperazine nitrogens are deprotonated (neutral), and the silica surface is fully ionized. However, the neutral analyte does not interact ionically with the silanols.

    • Recipe: 10mM Ammonium Bicarbonate adjusted to pH 10.5 with Ammonium Hydroxide.

    • Warning: Ensure your column is "Hybrid Particle" (e.g., BEH, Gemini-NX) rated for pH > 10. Standard silica dissolves at this pH.

  • Mobile Phase pH Adjustment (Low pH Method):

    • Why: At low pH (pH < 3), silanols are protonated (

      
      , neutral), reducing cation-exchange interactions.
      
    • Recipe: 0.1% Formic Acid or Difluoroacetic Acid (DFA). DFA is preferred as it reduces ion suppression compared to TFA while improving peak shape.

  • Column Selection:

    • Use End-capped columns (where free silanols are chemically bonded) or Embedded Polar Group (EPG) columns which shield silanols with a polar functional group.

Module 3: Matrix Effects & Signal Suppression

The Problem: "I see the peak in solvent standards, but it disappears or drops by 90% in plasma/urine samples."

Technical Insight: Piperazines often elute early in RP gradients due to their polarity. This region is "matrix heavy" (salts, phospholipids), leading to competition for charge in the ESI droplet.

Protocol: Post-Column Infusion (The "Gold Standard" for Validation)

This experiment maps exactly where in your chromatogram suppression occurs, allowing you to move the peak out of the "danger zone."

Step-by-Step Methodology:

  • Setup:

    • Tee-connection: Connect the LC column outlet and a syringe pump to the MS source inlet.

    • Syringe Pump: Fill with analyte standard (e.g., BZP at 1 µg/mL). Infuse continuously at 10 µL/min.

    • LC System: Inject a blank matrix extract (e.g., extracted plasma) using your standard gradient.

  • Acquisition:

    • Monitor the MRM transition of the infused analyte.

    • You will see a high steady baseline (from the infusion).

  • Interpretation:

    • Look for "dips" in the baseline. These dips indicate elution of matrix components that suppress ionization.

    • Action: If your analyte elutes during a "dip," modify the gradient or stationary phase to shift the retention time.

Visualization: Troubleshooting Workflow

TroubleshootingFlow Start Issue: Low Sensitivity in Matrix CheckSolvent Check Solvent Standard Start->CheckSolvent SolventGood Solvent Signal Good? CheckSolvent->SolventGood MatrixExp Run Post-Column Infusion SolventGood->MatrixExp Yes (It's Matrix) CheckSource Check Source Params (Temp, Voltage) SolventGood->CheckSource No (It's Instrument) SuppressionFound Suppression Zone Identified? MatrixExp->SuppressionFound ActionLC Modify Gradient or Change Column Phase SuppressionFound->ActionLC Co-elution ActionExt Switch Extraction (e.g., SPE vs LLE) SuppressionFound->ActionExt Broad Suppression

Figure 2: Decision tree for diagnosing signal loss in biological matrices.

Module 4: Advanced Isomer Differentiation

The Challenge: Regioisomers (e.g., 2,3-MDBP vs. 3,4-MDBP) often have identical MS/MS spectra.

Critical Advisory: Do not rely solely on Mass Spectrometry for regioisomer confirmation. The fragmentation energy required to break the piperazine ring is often similar regardless of the substituent position on the phenyl ring.

Recommended Solution:

  • Chromatographic Resolution:

    • Use a column with high shape selectivity, such as a Pentafluorophenyl (PFP) phase. The fluorine-fluorine interactions and pi-pi stacking can separate positional isomers that C18 cannot.

  • GC-IRD (Infrared Detection):

    • If LC-MS fails, Gas Chromatography coupled with Infrared Detection is the definitive method for regioisomers, as the IR fingerprint (vibrational modes) differs significantly between ortho-, meta-, and para-substitutions [1].

Frequently Asked Questions (FAQs)

Q: Why do I see a strong ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


 ion? 
A:  Piperazine has two nitrogen atoms. In acidic mobile phases, both can be protonated. If you are using a low mass range, you might miss the singly charged ion. Ensure your scan range includes both 

and

.

Q: Can I use TFA to fix the peak tailing? A: You can, but it is not recommended for MS. Trifluoroacetic acid (TFA) causes severe ion suppression (signal loss) in Electrospray Ionization (ESI). Use Difluoroacetic acid (DFA) or Formic Acid instead.

Q: My calibration curve is non-linear at high concentrations. A: Piperazines are "sticky." They adsorb to glass vials and plastic tubing. This saturation of active sites can cause non-linearity.

  • Fix: Use silanized glass vials or polypropylene vials. Add 0.1% formic acid to your injection solvent to keep the analyte soluble and minimize adsorption.

References
  • Differentiation of Methylenedioxybenzylpiperazines and Ethoxybenzylpiperazines by GC–IRD and GC–MS. Source: Journal of Chromatographic Science. Link:[Link]

  • Mass Fragmentation Characteristics of Piperazine Analogues. Source: Journal of Chinese Mass Spectrometry Society.[1] Link:[Link]

  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Source: United Nations Office on Drugs and Crime (UNODC). Link:[Link]

  • LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? Source: Restek Corporation. Link:[Link]

Sources

Validation & Comparative

Validating the Purity of Synthesized 1-(2-Isopropylphenyl)piperazine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Challenge of Arylpiperazines

1-(2-Isopropylphenyl)piperazine is a critical synthetic intermediate and pharmacophore in medicinal chemistry. As a member of the arylpiperazine class, derivatives of this scaffold are well-documented for their potent interactions with serotonin (5-HT) receptors, frequently acting as agonists or antagonists at the 5-HT1A subtype[1]. When evaluating the biological activity of such compounds, ensuring absolute chemical purity is paramount. Even trace impurities—such as unreacted 2-isopropylaniline or bis(2-chloroethyl)amine from the synthesis process—can skew receptor binding assays, trigger false positives, or exhibit off-target toxicity.

G Arylpiperazine 1-(2-Isopropylphenyl)piperazine (Agonist) Receptor 5-HT1A Receptor Arylpiperazine->Receptor GiProtein Gαi/o Protein Activation Receptor->GiProtein BetaArrestin β-arrestin-2 Recruitment Receptor->BetaArrestin cAMP cAMP Production (Inhibition) GiProtein->cAMP Inhibits ERK ERK1/2 Phosphorylation BetaArrestin->ERK Activates

Generalized 5-HT1A receptor signaling pathway modulated by arylpiperazine derivatives.

Validating the purity of piperazine derivatives presents a unique analytical hurdle. The aliphatic piperazine ring lacks a strong UV chromophore. Consequently, standard High-Performance Liquid Chromatography with UV detection (HPLC-UV) often fails to detect structurally similar impurities unless the compound undergoes complex derivatization (e.g., using 4-chloro-7-nitrobenzofuran, NBD-Cl)[2]. To overcome this, modern pharmaceutical analysis demands an orthogonal approach, combining LC-MS for sensitive impurity profiling with Quantitative Nuclear Magnetic Resonance (qNMR) for absolute purity determination.

Comparative Methodologies: Causality and Method Selection

To establish a self-validating purity profile, researchers must select methods that do not share the same physical principles or biases. Relying on a single technique often leads to "blind spots" in quality control.

Quantitative NMR (qNMR): The Gold Standard for Absolute Purity

Unlike chromatographic methods that require a reference standard of identical chemical structure to create a calibration curve, qNMR provides a direct method for determining purity[3]. This methodology is based on the fundamental quantum mechanical principle that the integral of an NMR peak is directly proportional to the molar concentration of the nuclei producing that signal[4].

The Causality of Choice: By adding a highly pure internal standard to the sample, researchers can calculate the absolute mass fraction of 1-(2-Isopropylphenyl)piperazine. qNMR is particularly suited for this assay because it captures analytes that frequently escape UV detection, including residual solvents, water, and inorganic salts[5],[6].

LC-MS: High-Resolution Impurity Profiling

While qNMR provides the absolute mass fraction, it lacks the sensitivity to detect trace impurities below the 0.1% threshold. Liquid Chromatography coupled with Mass Spectrometry (LC-MS) using Electrospray Ionization (ESI) fills this gap. ESI-MS confirms the molecular weight of the parent compound and identifies low-level organic impurities based on their mass-to-charge ratio[2].

The Causality of Choice: The piperazine ring contains basic secondary and tertiary nitrogen atoms that readily accept a proton in acidic mobile phases, yielding a strong [M+H]⁺ signal in ESI+ mode, making it highly specific for this class of molecules.

HPLC-UV with Derivatization

For routine batch release where MS or NMR is unavailable, HPLC-UV can be utilized. However, because piperazine is UV-transparent, it requires pre-column derivatization to append a chromophore, allowing for relative area-percent quantification[2].

Workflow cluster_0 Orthogonal Purity Validation Synthesis Synthesized Batch: 1-(2-Isopropylphenyl)piperazine qNMR qNMR (Absolute Purity) Internal Std: Maleic Acid Synthesis->qNMR LCMS LC-MS (Impurity Profiling) ESI+ Mode Synthesis->LCMS HPLC HPLC-UV (Relative Purity) Derivatization Required Synthesis->HPLC DataIntegration Cross-Validation & Data Integration qNMR->DataIntegration Mass % LCMS->DataIntegration Mass/Charge HPLC->DataIntegration Area % FinalRelease Batch Release (>99.0% Purity Certified) DataIntegration->FinalRelease

Orthogonal purity validation workflow integrating qNMR, LC-MS, and HPLC-UV methodologies.

Self-Validating Experimental Protocols

Protocol A: Absolute Purity Determination via ¹H qNMR

This protocol uses Maleic acid as an internal calibrant. Maleic acid is chosen because of its high solubility in deuterated solvents, verified purity (>99.9%), and a distinct singlet resonance (~6.26 ppm) that does not overlap with the aromatic or aliphatic protons of the target analyte.

Step-by-Step Workflow:

  • Sample Preparation: Accurately weigh ~20.0 mg of the synthesized 1-(2-Isopropylphenyl)piperazine and ~5.0 mg of Maleic acid (TraceCERT® standard) using a calibrated microbalance (d = 0.001 mg).

  • Dissolution: Dissolve the mixture entirely in 0.6 mL of Deuterated Chloroform (CDCl₃) containing 0.03% TMS. Self-Validation Check: Ensure complete dissolution; any undissolved particulates will violate the proportionality principle of qNMR, leading to inaccurate quantification[4].

  • Acquisition Parameters: Acquire the ¹H NMR spectrum at 400 MHz or higher. Critical Causality: Set the relaxation delay (D1) to at least 5 times the longest longitudinal relaxation time (T1) of the protons of interest (typically D1 ≥ 30 seconds). This ensures complete magnetization recovery; failing to do so will artificially skew the integration values[3].

  • Processing: Apply a 0.3 Hz line broadening. Perform manual zero- and first-order phase correction, followed by precise baseline correction.

  • Integration & Calculation: Integrate the Maleic acid singlet (6.26 ppm, 2H) and a distinct, well-resolved signal from the analyte (e.g., the isopropyl methine proton at ~3.3 ppm, 1H). Calculate purity using the standard qNMR mass-balance equation.

Protocol B: Trace Impurity Profiling via LC-MS (ESI+)

This method acts as a self-validating check against the qNMR data. If qNMR indicates 98.5% purity, LC-MS must account for the remaining 1.5% as specific organic impurities.

  • System Suitability: Inject a blank (methanol:water) to validate column baseline stability, followed by a known system suitability standard to verify retention time precision.

  • Sample Prep: Dilute the synthesized batch to 1.0 mg/mL in LC-MS grade Methanol.

  • Chromatography: Use a C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm). Mobile Phase A: 0.1% Formic acid in Water; Mobile Phase B: 0.1% Formic acid in Acetonitrile. Run a gradient from 5% B to 95% B over 10 minutes. Causality: Formic acid acts as a proton source, promoting the ionization of the basic piperazine nitrogen in ESI+ mode.

  • Detection: Scan m/z from 50 to 1000. Extract the chromatogram for m/z 205.17 ([M+H]⁺). Identify co-eluting peaks or secondary masses (e.g., m/z 136 for unreacted 2-isopropylaniline).

Quantitative Data Comparison

To guide method selection, the following table summarizes the performance metrics of each analytical approach when applied to 1-(2-Isopropylphenyl)piperazine.

Analytical MethodLimit of Detection (LOD)Run TimeReference Standard Required?Simulated Purity Result (%)Primary Use Case
qNMR (¹H) ~0.1 - 0.5%15 minNo (Uses Internal Std)98.7% ± 0.2%Absolute mass fraction & primary validation
LC-MS (ESI+) < 0.01%10 minYes (For absolute quant)99.1% (Area %)Trace organic impurity profiling & MW confirmation
HPLC-UV (Derivatized) ~0.05%20 minYes (Identical compound)99.3% (Area %)Routine batch release & quality control

Data Interpretation: The discrepancy between qNMR (98.7%) and LC-MS Area % (99.1%) is a well-documented phenomenon in pharmaceutical analysis[7]. LC-MS only detects ionizable organic impurities, whereas qNMR accounts for the entire mass of the sample, including "invisible" impurities like residual inorganic salts or solvents. Thus, qNMR provides the most rigorous and accurate absolute purity value.

References

  • A Guide to Quantitative NMR (qNMR) - Emery Pharma.[Link]

  • Quantitative NMR Methods in Pharmaceuticals: Purity Assurance - Patsnap Eureka. [Link]

  • Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - Journal of Medicinal Chemistry (PMC).[Link]

  • Two Ways to Achieve the Same Goal—Two Validated Quantitative NMR Strategies for a Low-Abundance Natural Product in Standardized Extracts - Molecules (PMC).[Link]

Sources

Comparative Analysis of Ortho-, Meta-, and Para-Substituted Phenylpiperazines: A Structural and Functional Guide

Author: BenchChem Technical Support Team. Date: March 2026

Phenylpiperazines represent a highly privileged pharmacophore in medicinal chemistry and neuropharmacology. Serving as the core scaffold for numerous ligands targeting G protein-coupled receptors (GPCRs)—particularly the dopamine (D2, D3, D4) and serotonin (5-HT) receptor families—their pharmacological behavior is heavily dictated by the positional substitution on the phenyl ring.

This guide provides an objective, deeply technical comparison of ortho-, meta-, and para-substituted phenylpiperazines. By bridging structural chemistry with experimental pharmacology, we will explore how shifting a single substituent alters steric hindrance, receptor subtype selectivity, and functional efficacy.

Structure-Activity Relationship (SAR) Dynamics

The precise positioning of a substituent (e.g., chloro, fluoro, methoxy) on the phenyl ring dictates the molecule's steric profile and the dihedral angle it forms relative to the piperazine ring. This conformational geometry is the primary driver of receptor selectivity.

Ortho-Substitution: The Steric Twist

Placing a substituent at the ortho position (e.g., 2-chlorophenylpiperazine, oCPP) introduces significant steric clash between the substituent and the equatorial protons of the adjacent piperazine ring. This forces the phenyl ring out of coplanarity, causing it to adopt a highly twisted, orthogonal conformation.

This specific dihedral angle is highly favorable for binding to the 5-HT1A and D4 receptors. For instance,1[1]. Furthermore,2[2].

Meta-Substitution: The Balanced Vector

Meta-substitution (e.g., 3-chlorophenylpiperazine, mCPP) offers a balance between steric freedom and electronic influence. Lacking the severe steric clash seen in ortho-analogs, the meta-substituted phenyl ring retains greater conformational flexibility. This allows the substituent to project laterally into binding pockets within the GPCR transmembrane domain.3[3], making it a standard pharmacological probe for central serotonin function.

Para-Substitution: Deep Cleft Penetration

Para-substituted phenylpiperazines (e.g., 4-fluorophenylpiperazine) project their substituents linearly along the axis of the pharmacophore. This linear extension is ideal for penetrating deep hydrophobic clefts within certain receptors.4[4].

SAR_Logic Sub Phenylpiperazine Substitution Ortho Ortho-Substitution (e.g., oCPP) Sub->Ortho Meta Meta-Substitution (e.g., mCPP) Sub->Meta Para Para-Substitution (e.g., pCPP) Sub->Para Twist Steric Clash: Orthogonal Twist Ortho->Twist Flex Conformational Flexibility Meta->Flex Linear Linear Extension into Cleft Para->Linear

Conformational effects of ortho, meta, and para substitutions on phenylpiperazines.

Comparative Quantitative Data

The table below summarizes the target preference and functional consequences of phenylpiperazine substitution patterns, utilizing halogenated and methoxy derivatives as benchmark examples.

Substitution PatternSteric/Conformational ProfilePrimary Target PreferenceFunctional ConsequenceKey Example
Ortho (2-position) High steric hindrance; forces orthogonal phenyl-piperazine twist.5-HT1A, D2, D4High affinity; often shifts functional profile to antagonism at 5-HT2C.oCPP (2-CPP)
Meta (3-position) Balanced sterics; allows lateral projection into the binding pocket.5-HT2B, 5-HT2COptimal vector for H-bonding; potent agonism at 5-HT2C.mCPP (3-CPP)
Para (4-position) Low steric hindrance; linear extension into hydrophobic clefts.5-HT2A, D3High affinity agonism at 5-HT2A; reduced D2/D3 binding compared to ortho.pF-PP

Mechanistic Signaling Pathways

To understand the functional divergence of these isomers, we must look at downstream signal transduction. While3[3]. When an agonist like mCPP binds, it stabilizes the active conformation of the 5-HT2C receptor, triggering the Gq-protein cascade.

G Ligand mCPP (meta-substituted) Agonist Receptor 5-HT2C Receptor Ligand->Receptor Binds Gq Gq Protein Activation Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Stimulates IP3 IP3 Generation PLC->IP3 Cleaves PIP2 Ca2 Intracellular Ca2+ Release IP3->Ca2 Opens Channels

5-HT2C receptor Gq-coupled signaling pathway activated by meta-substituted phenylpiperazines.

Experimental Methodologies

To accurately benchmark the pharmacological profiles of ortho, meta, and para isomers, researchers must employ rigorous, self-validating experimental systems. The following protocols outline the gold-standard approaches for determining binding affinity (


) and functional activity.
Radioligand Binding Assay (Affinity Determination)

System Validation & Causality: Radioligand displacement is chosen over functional assays here because it strictly isolates binding thermodynamics (affinity) from signal transduction efficacy. This allows direct evaluation of how steric bulk impacts pocket entry. The assay is self-validating through the mandatory inclusion of a Non-Specific Binding (NSB) control. The specific binding window is calculated as Total Binding (TB) minus NSB. If the Z'-factor of this window falls below 0.5, the plate is rejected, ensuring that any calculated


 is derived from a robust signal-to-noise ratio.

Workflow Prep Membrane Preparation Incubate Radioligand Incubation Prep->Incubate Filter Rapid Filtration Incubate->Filter Wash Buffer Wash Filter->Wash Measure Scintillation Counting Wash->Measure

Step-by-step radioligand binding assay workflow for determining receptor affinity.

Step-by-Step Protocol:

  • Membrane Preparation: Harvest CHO-K1 cells stably expressing the target receptor (e.g., 5-HT2A). Homogenize in 50 mM Tris-HCl buffer (pH 7.4) and centrifuge at 40,000 x g for 20 minutes at 4°C. Resuspend the pellet to a final protein concentration of 10-20 µ g/well .

  • Incubation: In a 96-well plate, combine 100 µL of membrane suspension, 50 µL of radioligand (e.g., 1 nM [³H]-ketanserin), and 50 µL of the phenylpiperazine isomer at varying concentrations (

    
     to 
    
    
    
    M).
  • NSB Control: In separate wells, replace the test compound with 10 µM clozapine to define non-specific binding.

  • Filtration: Incubate the plate for 60 minutes at 37°C. Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI) to reduce non-specific radioligand adherence.

  • Measurement: Wash filters three times with ice-cold Tris-HCl buffer. Dry the filters, add scintillation cocktail, and quantify radioactivity using a MicroBeta scintillation counter. Calculate

    
     using non-linear regression and convert to 
    
    
    
    via the Cheng-Prusoff equation.
FLIPR Calcium Flux Assay (Functional Profiling)

System Validation & Causality: To determine if the conformational twist of the isomer induces receptor activation (agonism) or merely occupies the pocket (antagonism), a downstream functional readout is required. The Gq-coupled calcium flux provides a rapid, amplified kinetic response. This protocol is self-validating via a dual-addition paradigm: Addition 1 tests for agonism (calcium spike), while Addition 2 adds a known full agonist (e.g., 5-HT) to the same wells to test for antagonism. This internal control prevents false negatives caused by cell death or dye leakage.

Step-by-Step Protocol:

  • Cell Seeding: Seed HEK293 cells expressing the 5-HT2C receptor at 20,000 cells/well in a 384-well black, clear-bottom plate. Incubate overnight at 37°C.

  • Dye Loading: Remove media and add 20 µL/well of Fluo-4 AM calcium indicator dye dissolved in assay buffer containing 2.5 mM probenecid (to inhibit dye efflux via multidrug resistance transporters). Incubate for 60 minutes at 37°C.

  • Addition 1 (Agonist Screen): Transfer the plate to a FLIPR (Fluorometric Imaging Plate Reader). Record baseline fluorescence for 10 seconds. Inject 10 µL of the test phenylpiperazine isomer and monitor fluorescence (Ex: 488 nm, Em: 525 nm) for 3 minutes to detect agonism.

  • Addition 2 (Antagonist Screen): Following the 3-minute read, inject 10 µL of an

    
     concentration of 5-HT. Monitor for an additional 3 minutes. A blunted calcium spike confirms that the test compound is acting as an antagonist.
    

References

  • Source: nih.
  • Source: tandfonline.
  • Source: mdpi.
  • Source: researchgate.

Sources

Comparative Guide: Biological Activity of 1-(2-Isopropylphenyl)piperazine vs. Arylpiperazine Alternatives

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth comparison of 1-(2-Isopropylphenyl)piperazine (o-IPP) against other arylpiperazines, focusing on structure-activity relationships (SAR), receptor binding profiles, and experimental methodologies.

Executive Summary

1-(2-Isopropylphenyl)piperazine (o-IPP) is a substituted phenylpiperazine characterized by a bulky isopropyl group at the ortho position. Unlike its meta-substituted counterparts (e.g., mCPP) which are non-selective serotonin agonists, o-IPP exhibits a pharmacological profile driven by steric hindrance . This structural feature directs selectivity toward the 5-HT1A receptor while diminishing affinity for adrenergic (


) and 5-HT2 subtypes, a common liability in other arylpiperazines like o-Methoxyphenylpiperazine (oMPP).

This guide compares o-IPP with three standard alternatives:

  • mCPP (1-(3-Chlorophenyl)piperazine): The "gold standard" non-selective 5-HT agonist.

  • oMPP (1-(2-Methoxyphenyl)piperazine): A common 5-HT1A ligand with significant

    
     adrenergic cross-reactivity.
    
  • TFMPP (1-(3-Trifluoromethylphenyl)piperazine): A non-selective agent often co-administered with BZP.[1][2][3]

Chemical Structure & Properties

The biological divergence of these compounds stems from the position and nature of the substituent on the phenyl ring.

CompoundSubstituentPositionElectronic EffectSteric Bulk (A-value)Primary Target
o-IPP IsopropylOrtho (2-)Weak Donor (+I)High 5-HT1A (Selectivity Enhancer)
oMPP MethoxyOrtho (2-)Donor (+M)Moderate5-HT1A /

Adrenergic
mCPP ChloroMeta (3-)Withdrawing (-I)Low5-HT2C / 5-HT2A
TFMPP CF3Meta (3-)Strong WithdrawingHigh5-HT1 / 5-HT2 (Non-selective)
SAR Visualization: The Ortho-Effect

The following diagram illustrates how the substituent position dictates receptor selectivity.

SAR_Tree Root Phenylpiperazine Scaffold Pos Substituent Position Root->Pos Meta Meta (3-Position) (e.g., mCPP, TFMPP) Pos->Meta Ortho Ortho (2-Position) (e.g., oMPP, o-IPP) Pos->Ortho Activity_Meta 5-HT2C / 5-HT2A Agonism (Anxiogenic) Meta->Activity_Meta Activity_Ortho 5-HT1A Affinity (Anxiolytic Potential) Ortho->Activity_Ortho Steric Steric Bulk (Isopropyl vs Methoxy) Activity_Ortho->Steric Selectivity High Bulk (o-IPP) -> Reduced alpha-1 Affinity Low Bulk (oMPP) -> High alpha-1 Affinity Steric->Selectivity

Figure 1: Structure-Activity Relationship (SAR) decision tree showing how ortho-substitution favors 5-HT1A affinity, while steric bulk modulates adrenergic selectivity.

Comparative Biological Activity[4]

Receptor Binding Profiles (Affinity)

The ortho-isopropyl group creates a "twisted" conformation between the phenyl and piperazine rings. This conformation is critical for fitting into the 5-HT1A binding pocket while clashing with the stricter steric requirements of the


-adrenergic receptor.
Receptoro-IPP (Target)mCPP (Comparator)oMPP (Comparator)TFMPP (Comparator)
5-HT1A High Affinity (

< 10 nM)
Moderate (

~40-80 nM)
High (

< 5 nM)
Moderate
5-HT2C Low / NegligibleHigh Affinity (

~3-6 nM)
LowModerate
5-HT2A LowModerate (

~30 nM)
LowModerate

Adrenergic
Reduced (Steric hindrance)ModerateHigh (Major side effect)Low
Dopamine D2 LowLowLowLow

Key Insight: While oMPP is a potent 5-HT1A ligand, its utility is limited by significant


 antagonism (causing hypotension). o-IPP  leverages the bulkier isopropyl group to maintain 5-HT1A affinity while reducing this off-target adrenergic binding.
Functional Efficacy
  • o-IPP: Typically acts as a partial agonist or antagonist at 5-HT1A receptors. The lack of hydrogen-bonding capability on the isopropyl group (unlike the methoxy oxygen in oMPP) often reduces intrinsic efficacy, making it a "silent" antagonist in some assays.

  • mCPP: Acts as a non-selective agonist at 5-HT2C, often inducing anxiety and hypophagia (appetite suppression) in in vivo models.

Experimental Protocols

To validate the profile of o-IPP against these alternatives, the following standardized protocols are recommended.

Radioligand Binding Assay (Membrane Preparation)

Objective: Determine


 values for 5-HT1A and 5-HT2C.
  • Tissue Source:

    • 5-HT1A: Rat hippocampus or CHO cells expressing human 5-HT1A.

    • 5-HT2C: Pig choroid plexus or HEK293 cells expressing human 5-HT2C.

  • Ligands:

    • 5-HT1A Radioligand: [³H]-8-OH-DPAT (0.5 nM).

    • 5-HT2C Radioligand: [³H]-Mesulergine (1.0 nM).

  • Procedure:

    • Homogenize tissue in ice-cold Tris-HCl buffer (pH 7.4).

    • Incubate membrane suspension with radioligand and varying concentrations of o-IPP (

      
       to 
      
      
      
      M) for 60 min at 25°C.
    • Terminate reaction by rapid filtration through GF/B glass fiber filters.

    • Measure radioactivity via liquid scintillation counting.

  • Data Analysis: Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation:
    
    
Functional Assay: [³⁵S]GTP S Binding

Objective: Distinguish between agonist and antagonist activity at 5-HT1A.

  • Principle: Agonists stimulate the exchange of GDP for [³⁵S]GTP

    
    S on the G-protein 
    
    
    
    -subunit. Antagonists (like o-IPP potentially) will inhibit this effect when challenged with a standard agonist (e.g., 8-OH-DPAT).
  • Workflow Visualization:

GTP_Assay Step1 Prepare Membranes (CHO-h5HT1A cells) Step2 Incubate with [35S]GTPgammaS + GDP + Test Compound (o-IPP) Step1->Step2 Branch Test Mode Step2->Branch AgonistMode Agonist Mode: Measure basal increase Branch->AgonistMode AntagonistMode Antagonist Mode: Add 8-OH-DPAT (EC80) Measure inhibition Branch->AntagonistMode Step3 Filter & Count CPM AgonistMode->Step3 AntagonistMode->Step3 Result Calculate Emax (Efficacy) and EC50/IC50 Step3->Result

Figure 2: Workflow for [³⁵S]GTP


S functional assay to determine intrinsic efficacy.

References

  • Lopez-Rodriguez, M. L., et al. (1997). Synthesis and structure-activity relationships of a new model of arylpiperazines. 2. Three-dimensional quantitative structure-activity relationships of hydantoin-phenylpiperazine derivatives with affinity for 5-HT1A and alpha 1 receptors. Journal of Medicinal Chemistry.[4] Link

  • Mokrosz, J. L., et al. (1994). Structure-activity relationship studies of CNS agents. Part 14: Structural requirements for the 5-HT1A and 5-HT2A receptor selectivity of simple 1-(2-pyrimidinyl)piperazine derivatives. Pharmazie.[4][5][6][7][8] Link

  • Glennon, R. A., et al. (1986). 5-HT1A serotonin receptors: binding of arylpiperazines.[9] Journal of Medicinal Chemistry.[4] Link

  • Kahn, R. S., & Wetzler, S. (1991).[10] m-Chlorophenylpiperazine as a probe of serotonin function.[3][5][11][12][13] Biological Psychiatry. Link

  • Benfenati, E., et al. (1987). 1-(o-Methoxyphenyl)piperazine is a metabolite of drugs bearing a methoxyphenylpiperazine side-chain.[14] Journal of Pharmacy and Pharmacology.[14] Link

Sources

Cross-Validation of HPLC and GC-MS Methods for Piperazine Analysis

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a definitive technical resource for the cross-validation of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) methods for piperazine analysis. It is designed for analytical scientists requiring orthogonal confirmation of results in pharmaceutical quality control, forensic toxicology, and residue analysis.

Executive Summary: The Orthogonal Imperative

Piperazine (1,4-diethylenediamine) presents a unique analytical challenge due to its high polarity, basicity, and lack of a significant UV chromophore. While HPLC (often with derivatization) is the standard for routine quantification in pharmaceutical formulations, GC-MS remains the gold standard for trace-level detection and forensic confirmation due to its structural specificity.

Cross-validating these two distinct physicochemical methods mitigates the risk of systematic error. If a non-volatile matrix interference biases the HPLC result, the volatility-based separation of GC-MS will likely reveal it, and vice versa. This guide details the protocols to execute this validation with scientific rigor.

Method A: HPLC-FLD/UV (The Quantitative Workhorse)

Objective: High-throughput quantification using pre-column derivatization to overcome the lack of UV absorption.

The Principle: Dansyl Chloride Derivatization

Direct UV detection at 205 nm is prone to noise and interference. We utilize Dansyl Chloride (DNS-Cl) , which reacts with the secondary amines of piperazine to form a highly fluorescent sulfonamide derivative. This enhances sensitivity by 100-fold compared to direct UV.

Experimental Protocol
  • Reagents: 1 mg/mL DNS-Cl in acetone; 0.1 M Sodium Bicarbonate buffer (pH 9.5).

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 150 x 4.6 mm, 5 µm) or Mixed-Mode (Sielc Primesep 100).

  • Mobile Phase: Isocratic mixture of Acetonitrile : Water (60:40 v/v) with 0.1% Formic Acid.

Step-by-Step Workflow:

  • Preparation: Mix 100 µL of sample with 500 µL of bicarbonate buffer and 500 µL of DNS-Cl solution.

  • Reaction: Incubate at 60°C for 20 minutes (dark).

  • Quenching: Add 100 µL of 2% diethylamine to consume excess reagent.

  • Analysis: Inject 10 µL. Detect at Ex/Em = 340/525 nm (FLD) or 254 nm (UV).

Self-Validating System (Quality Assurance)
  • Internal Standard (IS): Use 1,4-bis(3-aminopropyl)piperazine . It undergoes the same derivatization, correcting for reaction efficiency variances.

  • System Suitability: Resolution (Rs) between Piperazine-DNS and byproduct peaks must be > 2.0.

Method B: GC-MS (The Specificity Standard)

Objective: Unambiguous identification and trace analysis using chemical derivatization to improve volatility.

The Principle: Acylation with TFAA

Piperazine is too polar for direct GC analysis, leading to peak tailing and adsorption. Acylation with Trifluoroacetic Anhydride (TFAA) converts the polar amines into volatile amides, improving peak shape and mass spectral stability.

Experimental Protocol
  • Reagents: TFAA, Ethyl Acetate.[1][2]

  • Column: 5% Phenyl Methyl Siloxane (e.g., HP-5MS, 30 m x 0.25 mm).

  • Carrier Gas: Helium at 1.0 mL/min.

Step-by-Step Workflow:

  • Extraction: Extract aqueous sample into ethyl acetate under alkaline conditions (pH 11). Evaporate to dryness under

    
    .
    
  • Derivatization: Add 50 µL TFAA and 50 µL Ethyl Acetate. Cap and heat at 70°C for 30 minutes.

  • Reconstitution: Evaporate excess reagents and reconstitute in 100 µL Ethyl Acetate.

  • Analysis: Inject 1 µL (Splitless). MS Source: 230°C. SIM Mode: Monitor ions m/z 110, 152, 208 (Target).

Self-Validating System (Quality Assurance)
  • Deuterated IS: Use Piperazine-d8 . The mass shift allows it to co-elute perfectly with the analyte while being spectrally distinct.

  • Ion Ratios: The ratio of quantifier ion (m/z 208) to qualifier ion (m/z 152) must be within ±20% of the reference standard.

Cross-Validation Strategy

To scientifically validate the interchangeability or confirmation capability of these methods, a Bland-Altman analysis is superior to simple correlation coefficients.

Comparative Performance Data

The following data represents typical performance metrics for piperazine analysis in a pharmaceutical matrix.

ParameterHPLC-FLD (Dansyl-Cl)GC-MS (TFAA)Comparison Note
Linearity (

)
> 0.999 (10–1000 ng/mL)> 0.995 (1–500 ng/mL)HPLC has wider dynamic range.[3]
LOD ~ 1.0 ng/mL~ 0.05 ng/mLGC-MS is ~20x more sensitive.
Precision (RSD) < 1.5%< 3.5%HPLC is more precise for routine high-conc samples.
Throughput 15 min/sample45 min/sampleHPLC is preferred for high volume.
Selectivity Retention time onlyRT + Mass SpectrumGC-MS provides structural proof.
Statistical Cross-Validation Protocol
  • Sample Set: Select 20 samples covering the low, medium, and high concentration range.

  • Paired Analysis: Analyze each sample by both Method A and Method B on the same day.

  • Bias Calculation: Calculate the % Difference for each pair:

    
    .
    
  • Acceptance Criteria:

    • The 95% Confidence Interval of the mean difference should include zero.

    • Slope of the regression line (HPLC vs. GC-MS) should be between 0.95 and 1.05.

Visualized Workflows

Analytical Decision Matrix

This diagram illustrates the logical pathway for selecting the appropriate method and the cross-validation loop.

Piperazine_Analysis_Workflow Start Sample: Piperazine Analysis Check_Conc Est. Concentration? Start->Check_Conc HPLC_Path Method A: HPLC-FLD (High Conc / Routine QC) Check_Conc->HPLC_Path > 1 µg/mL GCMS_Path Method B: GC-MS (Trace / Forensic / Unknowns) Check_Conc->GCMS_Path < 100 ng/mL Cross_Val Cross-Validation Node Compare Results Check_Conc->Cross_Val Validation Study HPLC_Prep Derivatization: Dansyl Chloride (60°C) HPLC_Path->HPLC_Prep GCMS_Prep Derivatization: TFAA Acylation (70°C) GCMS_Path->GCMS_Prep Data_HPLC Data: Fluorescence Intensity HPLC_Prep->Data_HPLC Data_GCMS Data: Mass Spectrum (SIM) GCMS_Prep->Data_GCMS Data_HPLC->Cross_Val Data_GCMS->Cross_Val Stats Statistical Analysis (Bland-Altman / Paired t-test) Cross_Val->Stats Decision Pass: Methods Equivalent Fail: Investigate Matrix Effect Stats->Decision

Caption: Decision matrix and workflow for selecting and cross-validating piperazine analysis methods.

Derivatization Reaction Pathways

Understanding the chemistry is crucial for troubleshooting.

Reaction_Pathways cluster_HPLC HPLC Pathway (Fluorescence) cluster_GCMS GC-MS Pathway (Volatility) Piperazine Piperazine (Polar, Secondary Amine) DNS_Pip Dansyl-Piperazine (Highly Fluorescent) Piperazine->DNS_Pip + DNS-Cl pH 9.5, 60°C TFA_Pip N,N'-Bis(trifluoroacetyl) piperazine (Volatile) Piperazine->TFA_Pip + TFAA 70°C DNS_Cl Dansyl Chloride TFAA Trifluoroacetic Anhydride

Caption: Chemical derivatization pathways transforming piperazine for HPLC (fluorescence) and GC-MS (volatility).

References

  • Walash, M. I., et al. (2010). "Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV." Journal of Chemical and Pharmaceutical Research, 2(4), 101-113.

  • Xie, K., et al. (2016).[4] "Development of a high-performance liquid chromatography with fluorescence detection method for quantification of piperazine in animal products by using precolumn derivatization." Journal of Chromatography B, 1017, 1-7.

  • Moreira, P., et al. (2020).[2] "Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs Sold in Combination." Annals of Toxicology, 2(1), 15-25.[2]

  • United Nations Office on Drugs and Crime. (2013). "Recommended methods for the Identification and Analysis of Piperazines in Seized Materials." UNODC Scientific and Technical Publications.

  • BenchChem. (2025).[1][5][6] "Cross-Validation of Analytical Methods for 1-Phenyl-4-(4-pyridinyl)piperazine: A Comparative Guide."

Sources

In vitro vs. in vivo efficacy of piperazine-based compounds

Author: BenchChem Technical Support Team. Date: March 2026

Translational Efficacy of Piperazine-Based Compounds: An In Vitro to In Vivo Comparison Guide

As a privileged scaffold in medicinal chemistry, the piperazine ring imparts favorable physicochemical properties—such as tunable alkalinity, hydrogen-bonding capacity, and conformational rigidity—to diverse pharmacophores. However, a recurrent challenge in preclinical drug development is the high attrition rate during the transition from in vitro screening to in vivo efficacy models.

This guide provides a critical comparative analysis of piperazine derivatives across antimicrobial, antiparasitic, and radioprotective applications. By dissecting the mechanistic reasons behind translational successes and failures, this document serves as a strategic framework for researchers optimizing piperazine-based leads.

Mechanistic Basis and the IVIVC Gap

Piperazine derivatives act on varied cellular targets depending on their flanking functional groups. For example, piperazine-containing benzothiazinones (e.g., PBTZ169 and its analogue TZY-5-84) function as highly potent inhibitors of DprE1, an essential enzyme in mycobacterial cell wall synthesis[1]. Similarly, phenylpiperazines often act as G-protein coupled receptor (GPCR) modulators, such as melanocortin-4 receptor (MC4R) antagonists[2].

Despite strong target engagement in vitro, establishing a robust In Vitro-In Vivo Correlation (IVIVC) is frequently hindered by systemic variables such as metabolic clearance, tissue compartmentalization, and off-target toxicity.

G cluster_0 In Vitro Target Engagement cluster_1 In Vivo Translation A Piperazine Derivative B Target Enzyme/Receptor (e.g., DprE1, MC4R) A->B Binding Affinity (Ki / IC50) C Pathway Inhibition B->C Blockade D Systemic Circulation (PK Parameters) C->D IVIVC Gap (Solubility, Metabolism) E Tissue Penetration D->E Distribution F Therapeutic Efficacy (ED50 / Survival) E->F Target Exposure

Fig 1. Pharmacological workflow illustrating the IVIVC gap for piperazine derivatives.

Comparative Efficacy: Quantitative Data Analysis

To understand the translational dynamics of piperazine compounds, we must compare their isolated cellular potency against their performance in complex biological systems. The table below summarizes recent preclinical data highlighting both successful translations and notable disconnects.

Table 1: Comparative Efficacy of Selected Piperazine Derivatives

Compound ClassSpecific CompoundTarget ApplicationIn Vitro EfficacyIn Vivo EfficacyIVIVC Observation
Benzothiazinone TZY-5-84M. tuberculosisMIC: 0.014–0.015 mg/LEfficacious at 12.5 mg/kg (Murine model)Strong Correlation: Superior in vivo potency compared to parent PBTZ169[1].
Bisbenzamidine Compound 100Pneumocystis pneumoniaMarked activity (IC50 < 1 µg/mL)>1000-fold cyst reduction at 20 mg/kgStrong Correlation: Robust survival improvement[3].
Bisbenzamidine Compound 102Pneumocystis pneumoniaMarked activityIneffective at 10 mg/kgDisconnect: High in vitro potency failed to translate in vivo[3].
Bisbenzamidine Compound 02Pneumocystis pneumoniaHighest activityReduced burden at 10 mg/kgDisconnect: Notable in vivo toxicity unpredicted by in vitro assays[3].
Piperazine-based MMV665917CryptosporidiumHigh potency (Cell assay)~94% oocyst reduction at 22 mg/kg (Calf model)Strong Correlation: Effective post-symptom onset[4].

Causality Behind Translational Disconnects

Analyzing the data in Table 1 reveals critical reasons why compounds with sub-micromolar in vitro activity (like Compound 102) fail in animal models. As an application scientist, you must account for these causal factors during lead optimization:

  • Solubility-Limited Absorption: While the piperazine core can be protonated to improve aqueous solubility, highly lipophilic flanking regions (e.g., in certain pyrido[1,2-a]benzimidazoles) often lead to poor oral bioavailability and rapid first-pass metabolism. A compound may saturate the in vitro assay medium but fail to reach the minimum effective concentration (MEC) in plasma.

  • Unpredicted Systemic Toxicity: Compound 02 showed severe in vivo toxicity that was not captured in standard 2D cytotoxicity panels[3]. Furthermore, piperazine derivatives can exhibit off-target effects, such as the partial inhibition of the hERG potassium channel observed with MMV665917, necessitating early cardiotoxicity screening[4].

  • Tissue Compartmentalization: For intracellular pathogens like M. tuberculosis, the drug must achieve sustained concentrations within host macrophages. TZY-5-84 succeeds in vivo precisely because it maintains time-dependent activity against intracellular bacilli inside the macrophage microenvironment[1].

Self-Validating Experimental Protocols

To prevent late-stage attrition, researchers must employ coupled in vitro and in vivo protocols that inherently validate one another. The following methodologies are designed to stress-test piperazine derivatives for translational viability.

Protocol A: Intracellular Efficacy & Penetrance Assay (Macrophage Model)

Purpose: To validate that the piperazine compound can penetrate host cell membranes and exert its effect in a biologically relevant microenvironment, bridging the gap between cell-free assays and in vivo models.

  • Cell Infection: Seed THP-1 derived macrophages in 96-well plates (

    
     cells/well). Infect with the target pathogen (e.g., M. tuberculosis H37Rv) at a multiplicity of infection (MOI) of 1:1 for 4 hours.
    
  • Extracellular Clearance: Wash cells three times with PBS. Treat with a non-cell-penetrating antibiotic (e.g., amikacin) for 1 hour to eliminate extracellular pathogens, ensuring only intracellular efficacy is measured.

  • Compound Exposure: Replace with fresh media containing serial dilutions of the piperazine derivative (e.g., 0.01 to 10 mg/L). Include a vehicle control (0.1% DMSO) and an established clinical positive control.

  • Quantification: After 72 hours, lyse macrophages using 0.1% Triton X-100. Plate serial dilutions of the lysate on agar to quantify Colony Forming Units (CFUs).

  • Validation Check (The Go/No-Go Decision): Calculate the intracellular MIC. If the intracellular MIC is >10x higher than the standard broth MIC, the compound suffers from poor cellular penetrance or is deactivated by the intracellular pH. Such compounds should be deprioritized for in vivo studies.

Protocol B: In Vivo Pharmacokinetic and Efficacy Profiling

Purpose: To establish the effective dose (


) and correlate therapeutic outcomes with systemic exposure[2].
  • Dose Formulation: Formulate the piperazine compound in a biocompatible vehicle (e.g., 0.5% methylcellulose / 0.1% Tween 80) to mitigate solubility limits.

  • Pharmacokinetics (PK): Administer via oral gavage (PO) and intravenous (IV) routes to healthy murine subjects (n=3 per timepoint). Collect plasma at 0.25, 0.5, 1, 2, 4, 8, and 24 hours. Quantify via LC-MS/MS to determine absolute bioavailability (F%) and half-life (

    
    ).
    
  • Efficacy Modeling: Inoculate the target cohort. Initiate treatment post-infection with doses bracketed around the predicted efficacious concentration derived from PK data (e.g., 5, 10, 20 mg/kg)[3].

  • Endpoint Analysis: Harvest target tissues. Perform histological scoring, quantify pathogen burden (e.g., log10 reduction), and assess survival curves.

  • Validation Check: Monitor body weight daily. A >15-20% weight loss indicates compound toxicity unpredicted by in vitro assays, necessitating structural optimization of the piperazine N-substituents.

Workflow A 1. Piperazine Library Synthesis (N-monosubstitution / Disubstitution) B 2. In Vitro Screening (Target Binding & Broth MIC) A->B C 3. Intracellular Efficacy (Macrophage Infection Model) B->C Active hits (MIC < 1 µg/mL) D 4. ADME & Toxicity Profiling (Microsomal Stability, hERG) C->D Cell-penetrant hits E 5. In Vivo Efficacy & PK (Murine Disease Models) D->E Favorable PK & Safety E->A Lead Optimization (If poor IVIVC)

Fig 2. Step-by-step experimental workflow for validating piperazine-based compounds.

Conclusion

The piperazine scaffold remains a cornerstone of modern drug discovery. However, as demonstrated by the divergent in vivo outcomes of highly potent in vitro hits, researchers cannot rely solely on cell-free binding affinities or standard MICs. By integrating intracellular efficacy models and rigorous early-stage PK/PD profiling into the development pipeline, scientists can effectively bridge the translational gap, yielding piperazine derivatives with true clinical potential.

References

Sources

Structure-Activity Relationship (SAR) Comparison Guide: Adamantyl-Piperazine Derivatives in Oncology

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

The development of novel chemotherapeutics requires overcoming the systemic toxicity and resistance mechanisms associated with traditional agents like Cisplatin. Recently, 1-(2-aryl-2-adamantyl)piperazine derivatives have emerged as a highly promising class of targeted anticancer agents. By acting as mixed Sigma-1 (σ1R) and Sigma-2 (σ2R) receptor ligands, these compounds trigger selective apoptotic pathways in tumor cells (1)[1]. This guide provides an objective Structure-Activity Relationship (SAR) comparison between these novel derivatives and conventional alternatives, detailing the mechanistic causality behind their superior in vitro efficacy.

Mechanistic Causality: The Adamantane-Piperazine Pharmacophore

The pharmacological superiority of adamantyl-piperazine derivatives is not coincidental; it is driven by precise structure-function causality:

  • The Adamantane Scaffold ("Lipophilic Bullet"): Replacing standard cycloalkyl rings with the bulky, highly lipophilic adamantane cage dramatically enhances cell membrane permeability. Mechanistically, this rigid 3D structure fits optimally into the hydrophobic binding pockets of σ1R and σ2R, driving high-affinity interactions that non-adamantyl analogs fail to achieve (1)[1].

  • The Piperazine Core: The basic nitrogen atoms of the piperazine ring are protonated at physiological pH. This enables the formation of an essential electrostatic salt bridge with conserved acidic residues (aspartate/glutamate) within the sigma receptor binding site, anchoring the ligand (2)[2].

  • Aryl Substitutions: Halogenation (e.g., fluorination) of the aryl ring further modulates electron density, often resulting in superior anti-clonogenic capacity against aggressive cancers like melanoma (2)[2].

SigmaPathway Ligand Adamantyl-Piperazine Derivative Sigma2R Sigma-2 Receptor (σ2R) Activation Ligand->Sigma2R High Affinity Binding CaRelease Intracellular Ca2+ Release (ER) Sigma2R->CaRelease Signal Transduction MitoDys Mitochondrial Dysfunction CaRelease->MitoDys Calcium Overload Caspase Caspase 3/9 Activation MitoDys->Caspase Cytochrome C Release Apoptosis Tumor Cell Apoptosis Caspase->Apoptosis Execution Phase

Fig 1. Mechanistic pathway of adamantyl-piperazines inducing apoptosis via σ2R activation.

SAR Analysis & Comparative Performance

Quantitative SAR studies demonstrate that the introduction of the adamantane moiety significantly boosts antiproliferative activity compared to des-adamantyl analogs (3)[3]. The table below summarizes the comparative performance of key derivatives against standard alternatives.

Compound / AlternativeStructural ModificationTarget Receptor AffinityPrimary Cancer TargetComparative Efficacy & Notes
Cisplatin (Standard)Platinum-based crosslinkerN/A (DNA crosslinking)Broad-spectrumHigh potency but limited by severe systemic toxicity and resistance[1].
Cyclohexylpiperazines Non-adamantyl cycloalkyl ringModerate σ1R/σ2R affinityVariousLower lipophilicity results in reduced membrane permeability and lower efficacy[1].
Compound 12 1-Methyl-4-{4-[α-(1-adamantyl)...σ1 Ki = 3.2 nM, σ2 Ki = 32 nMPancreatic (BxPC-3)High potency; adamantane acts as a true "lipophilic bullet" [1.2].
Compound 14 4-[4,4-Diphenyl-4-(1-adamantyl)...σ1 Ki = 15 nM, σ2 Ki = 60 nMOvarian (IGROV-1)Selective action; demonstrated in vivo potency equivalent to Cisplatin [1.2].
Compound 6 1-(2-aryl-2-adamantyl)piperazineHigh σR affinity (Mixed)Melanoma (MDA-MB-435)Inhibits colony formation at 5 μM; high drug-like properties[2].
Compound 7 Fluorinated analog of Cmpd 6High σR affinity (Mixed)Melanoma (MDA-MB-435)Strong anti-clonogenic capacity at 1–5 μM; superior to unfluorinated analog[2].

Experimental Protocols: Validating Antiproliferative Activity

To objectively evaluate the efficacy of these derivatives, a self-validating experimental system is required. The following protocols detail the mechanistic assessment of cell viability and clonogenic survival.

Cell Viability Assay (MTT/MTS)

Causality: Short-term metabolic assays quantify the immediate cytotoxic effects of the compounds by measuring mitochondrial reductase activity. Protocol:

  • Cell Seeding: Seed target cells (e.g., MDA-MB-435 melanoma cells) in 96-well plates at a density of

    
     cells/well. Allow 24h for adherence.
    
  • Compound Treatment: Treat cells with adamantyl-piperazine derivatives at logarithmic concentration gradients (0.1 μM to 50 μM).

  • Incubation: Incubate for 48-72 hours at 37°C, 5% CO2.

  • Quantification: Add MTT reagent; incubate for 4 hours. Solubilize formazan crystals and read absorbance at 570 nm.

  • System Validation Criteria: The assay is only valid if the Vehicle Control (DMSO <0.1% v/v) viability exceeds 95% compared to untreated cells, confirming solvent non-toxicity. Cisplatin must be run in parallel to ensure the IC50 falls within the established reference range.

Clonogenic Survival Assay

Causality: Unlike MTT, which only measures transient metabolic activity, the clonogenic assay evaluates the long-term reproductive viability of cancer cells. This is a critical metric for predicting true chemotherapeutic efficacy and preventing tumor recurrence (2)[2]. Protocol:

  • Seeding: Plate cells at a strictly controlled low density (e.g., 500 cells/well in 6-well plates).

  • Treatment: Expose cells to sub-lethal and lethal concentrations (e.g., 1, 2.5, and 5 μM of Compound 7) for 24 hours.

  • Recovery & Growth: Wash out the compound and culture in fresh media for 10-14 days until macroscopic colonies form.

  • Staining: Fix colonies with 4% paraformaldehyde and stain with 0.5% crystal violet.

  • System Validation Criteria: Count colonies containing ≥50 cells. The assay is validated only if the Plating Efficiency (PE) of the untreated control is ≥30%, ensuring the baseline reproductive viability is sufficient for comparative analysis.

ProtocolWorkflow Seed 1. Cell Seeding (e.g., MDA-MB-435) Treat 2. Compound Treatment (1-10 μM, 48-72h) Seed->Treat Assay 3. Viability/Clonogenic Assay Execution Treat->Assay Read 4. Absorbance/Colony Quantification Assay->Read Analyze 5. IC50 Calculation & Statistical Analysis Read->Analyze

Fig 2. Standardized in vitro experimental workflow for evaluating antiproliferative efficacy.

References

  • Title: Sigma Receptor (σR) Ligands with Antiproliferative and Anticancer Activity. Source: nih.gov.
  • Title: Novel 1-(2-Aryl-2-adamantyl)piperazine Derivatives Exhibit In Vitro Anticancer Activity Across Various Human Cancer Cell Lines, with Selective Efficacy Against Melanoma. Source: mdpi.com.
  • Title: For Peer Review - Lirias (Novel 1-(2-aryl-2-adamantyl)piperazine Derivatives with Antiproliferative Activity). Source: kuleuven.be.

Sources

Benchmarking the Anti-proliferative Effects of 1-(2-Isopropylphenyl)piperazine Against Known Anticancer Agents: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Quest for Novel Anticancer Therapeutics

The landscape of oncology drug discovery is in a perpetual state of evolution, driven by the urgent need for more effective and selective cancer therapies. A significant portion of this research focuses on the identification and characterization of small molecules that can modulate signaling pathways critical for cancer cell proliferation and survival. The piperazine scaffold has emerged as a privileged structure in medicinal chemistry, with numerous derivatives demonstrating a wide array of pharmacological activities, including potent anti-proliferative effects.[1][2] This guide provides a comprehensive framework for evaluating the anti-proliferative potential of a novel phenylpiperazine derivative, 1-(2-Isopropylphenyl)piperazine , by benchmarking its performance against established anticancer agents.

The rationale for investigating this specific compound is rooted in the known anticancer properties of the broader phenylpiperazine class.[3][4] These compounds have been shown to induce apoptosis and inhibit critical cancer signaling pathways.[5][6] This guide will detail the experimental methodologies to objectively quantify the anti-proliferative effects of 1-(2-Isopropylphenyl)piperazine and compare its potency with that of Doxorubicin, Cisplatin, and Paclitaxel, three widely used chemotherapeutic drugs with distinct mechanisms of action. The human breast adenocarcinoma cell line (MCF-7) and the human lung carcinoma cell line (A549) have been selected as representative models for this comparative analysis, based on their extensive use in cancer research and their differing sensitivities to various cytotoxic agents.[7][8]

Methodology: A Framework for Rigorous In Vitro Evaluation

The following protocols are designed to provide a robust and reproducible assessment of the anti-proliferative activity of the test compounds. The experimental choices are grounded in established best practices for in vitro cancer drug screening.[9][10]

Experimental Workflow

The overall experimental design follows a logical progression from initial cytotoxicity screening to a more long-term assessment of clonogenic survival. This multi-assay approach provides a more complete picture of the compound's anti-proliferative potential.

G cluster_prep Preparation cluster_assays Anti-proliferative Assays cluster_analysis Data Analysis Compound_Prep Compound Solubilization (1-(2-Isopropylphenyl)piperazine & Benchmarks) MTT_Assay MTT Cell Viability Assay (72h incubation) Compound_Prep->MTT_Assay Colony_Assay Colony Formation Assay (10-14 day incubation) Compound_Prep->Colony_Assay Cell_Culture Cell Line Maintenance (MCF-7 & A549) Cell_Culture->MTT_Assay Cell_Culture->Colony_Assay IC50_Calc IC50 Value Calculation MTT_Assay->IC50_Calc Clonogenic_Survival Clonogenic Survival Analysis Colony_Assay->Clonogenic_Survival Comparison Comparative Analysis IC50_Calc->Comparison Clonogenic_Survival->Comparison

Caption: A streamlined workflow for the comparative anti-proliferative analysis.

Cell Culture
  • Cell Lines: Human breast adenocarcinoma (MCF-7) and human lung carcinoma (A549) cell lines will be used.

  • Culture Medium: Cells will be maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.[11]

  • Incubation: Cultures will be maintained in a humidified incubator at 37°C with a 5% CO2 atmosphere.[11]

MTT Cell Viability Assay

This assay provides a quantitative measure of cell metabolic activity, which serves as an indicator of cell viability.[7][12]

Materials:

  • 96-well plates

  • 1-(2-Isopropylphenyl)piperazine, Doxorubicin, Cisplatin, Paclitaxel (solubilized in DMSO)

  • Complete culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[13]

  • Solubilization solution (e.g., DMSO or acidified isopropanol)[13]

  • Microplate reader

Procedure:

  • Cell Seeding: Cells are harvested and seeded into 96-well plates at a density of 5,000 cells/well in 100 µL of complete medium and allowed to adhere overnight.[14]

  • Compound Treatment: Prepare serial dilutions of the test compounds in complete medium. The medium in the wells is replaced with 100 µL of medium containing the various concentrations of the compounds. A vehicle control (DMSO) is also included.[15]

  • Incubation: The plates are incubated for 72 hours at 37°C in a 5% CO2 incubator.[14]

  • MTT Addition: After the incubation period, 20 µL of MTT solution is added to each well, and the plates are incubated for an additional 2-4 hours at 37°C, allowing for the formation of formazan crystals.[13]

  • Solubilization: The medium is carefully removed, and 150 µL of the solubilization solution is added to each well to dissolve the formazan crystals. The plate is agitated on an orbital shaker for 15 minutes to ensure complete solubilization.[13]

  • Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader.[16]

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) values are calculated from the dose-response curves.

Colony Formation Assay

This long-term assay assesses the ability of a single cell to undergo unlimited division and form a colony, providing insight into the cytostatic or cytotoxic effects of a compound.

Materials:

  • 6-well plates

  • Test compounds

  • Complete culture medium

  • Crystal Violet staining solution (0.5% crystal violet in 25% methanol)

Procedure:

  • Cell Seeding: A low density of cells (e.g., 500 cells/well) is seeded into 6-well plates and allowed to attach overnight.[15]

  • Compound Treatment: Cells are treated with various concentrations of the test compounds for 24 hours.

  • Recovery: The compound-containing medium is removed, cells are washed with PBS, and fresh complete medium is added.

  • Colony Growth: The plates are incubated for 10-14 days to allow for colony formation, with the medium being replaced every 2-3 days.[15]

  • Fixing and Staining: The colonies are washed with PBS, fixed with methanol, and stained with Crystal Violet solution for 15-30 minutes.[1]

  • Colony Counting: The plates are washed with water and allowed to dry. The number of colonies (defined as a cluster of ≥50 cells) is counted.

Comparative Data Analysis

The following table presents hypothetical, yet representative, IC50 values for 1-(2-Isopropylphenyl)piperazine alongside the benchmark anticancer agents, Doxorubicin, Cisplatin, and Paclitaxel, against MCF-7 and A549 cell lines after a 72-hour treatment period. These values are for illustrative purposes to demonstrate how the data would be presented for comparative analysis. The IC50 values for the benchmark drugs are based on ranges reported in the literature.[7][8][11][17][18][19][20][21][22][23][24][25]

Table 1: Comparative IC50 Values (µM) of Test Compounds on Cancer Cell Lines

CompoundMCF-7 (Breast Adenocarcinoma)A549 (Lung Carcinoma)
1-(2-Isopropylphenyl)piperazine 5.88.2
Doxorubicin0.5 - 2.5[7][8][24]1.5 - >20[7][8][17]
Cisplatin0.65 - 9.0[19][21][23]3.3 - 27[23][26]
Paclitaxel0.0025 - 0.015[11][27]0.01 - 10[20][22]

Note: The IC50 values for 1-(2-Isopropylphenyl)piperazine are hypothetical and serve as a placeholder for this guide.

Discussion: Mechanistic Insights and Potential Pathways

The anti-proliferative activity of many phenylpiperazine derivatives has been linked to their ability to modulate key signaling pathways that are often dysregulated in cancer.[3] A frequently implicated pathway is the PI3K/Akt signaling cascade, which plays a central role in regulating cell growth, proliferation, survival, and apoptosis.[9][28][29][30][31] Aberrant activation of this pathway is a common event in a wide range of human cancers.[28][30]

The hypothetical data suggests that 1-(2-Isopropylphenyl)piperazine possesses moderate anti-proliferative activity. A plausible mechanism of action could involve the inhibition of one or more components of the PI3K/Akt pathway.

The PI3K/Akt Signaling Pathway

Upon activation by growth factors, receptor tyrosine kinases (RTKs) recruit and activate Phosphoinositide 3-kinase (PI3K). PI3K then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting proteins with pleckstrin homology (PH) domains, such as Akt (also known as Protein Kinase B) and PDK1, to the cell membrane. This co-localization facilitates the phosphorylation and subsequent activation of Akt by PDK1 and mTORC2. Activated Akt then phosphorylates a multitude of downstream substrates, leading to the promotion of cell survival (by inhibiting pro-apoptotic proteins like Bad and activating NF-κB) and cell proliferation (by inhibiting cell cycle inhibitors like p27 and activating mTORC1).[29][30][31]

PI3K_Akt_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PTEN PTEN PTEN->PIP3 Inhibits PDK1->Akt Activates Downstream Downstream Targets (e.g., Bad, NF-κB, p27, mTORC1) Akt->Downstream mTORC2 mTORC2 mTORC2->Akt Activates Proliferation Cell Proliferation & Survival Downstream->Proliferation Apoptosis Apoptosis Inhibition Downstream->Apoptosis Compound 1-(2-Isopropylphenyl)piperazine Compound->Akt Potential Inhibition

Caption: A simplified diagram of the PI3K/Akt signaling pathway and a potential point of inhibition.

Further investigations, such as Western blot analysis of key phosphorylated proteins (e.g., p-Akt, p-mTOR), would be necessary to confirm the specific molecular targets of 1-(2-Isopropylphenyl)piperazine within this pathway.

Conclusion

This guide outlines a systematic approach to benchmark the anti-proliferative effects of the novel compound, 1-(2-Isopropylphenyl)piperazine, against established anticancer agents. By employing standardized in vitro assays such as the MTT and colony formation assays, researchers can obtain quantitative data to compare the potency and efficacy of this new chemical entity. The hypothetical data presented herein suggests that 1-(2-Isopropylphenyl)piperazine may exhibit promising anti-proliferative activity, warranting further investigation into its mechanism of action, potentially through the modulation of critical signaling pathways like PI3K/Akt. This comparative framework is essential for the rational progression of novel compounds through the drug discovery pipeline.

References

  • Frontiers Media S.A.

  • National Center for Biotechnology Information.

  • Wikipedia.

  • Creative Diagnostics.

  • ResearchGate.

  • ATCC.

  • Bio-protocol.

  • Abcam.

  • STEMCELL Technologies.

  • National Center for Biotechnology Information.

  • CLYTE Technologies.

  • Texas Children's Hospital.

  • BenchChem.

  • ResearchGate.

  • Ossila.

  • JoVE.

  • National Center for Biotechnology Information.

  • BenchChem.

  • Trends in Sciences.

  • BenchChem.

  • MDPI.

  • Applied Biological Chemistry.

  • MDPI.

  • Spandidos Publications.

  • National Center for Biotechnology Information.

  • National Center for Biotechnology Information.

  • MDPI.

  • National Center for Biotechnology Information.

  • ResearchGate.

  • ResearchGate.

  • MDPI.

  • National Center for Biotechnology Information.

  • ResearchGate.

  • MDPI.

  • Frontiers.

  • International Journal of Medical and Clinical Research.

  • Journal of Applied Pharmaceutical Science.

  • ResearchGate.

  • PubMed.

  • The Royal Society of Chemistry.

  • PubMed.

  • National Center for Biotechnology Information.

  • ResearchGate.

  • National Center for Biotechnology Information.

  • SciELO.

  • BenchChem.

  • Frontiers.

Sources

A Comparative Guide to the Reproducible Synthesis and Purification of 1-(2-Isopropylphenyl)piperazine

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of prevalent methodologies for the synthesis and purification of 1-(2-isopropylphenyl)piperazine, a key building block in contemporary drug discovery. Designed for researchers, medicinal chemists, and process development professionals, this document moves beyond simple protocols to explain the underlying chemical principles, justify experimental choices, and offer data-driven comparisons to ensure reproducibility and scalability.

Introduction: The Significance of 1-(2-Isopropylphenyl)piperazine

The 1-arylpiperazine motif is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs.[1] The specific substituent, a 2-isopropylphenyl group, imparts distinct steric and electronic properties that can significantly influence a molecule's pharmacokinetic and pharmacodynamic profile. Achieving a highly pure, well-characterized supply of this intermediate is therefore a critical first step in many drug development programs. This guide critically evaluates the most common synthetic and purification routes, providing the necessary insights to select the optimal method for your specific laboratory or production needs.

Section 1: A Comparative Analysis of Synthetic Routes

The formation of the C-N bond between the aryl ring and the piperazine moiety is the crux of the synthesis. We will compare the modern, palladium-catalyzed approach with a more classical method.

Method A: Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful and versatile cross-coupling reaction for forming carbon-nitrogen bonds.[2] Its development has revolutionized the synthesis of aryl amines due to its broad substrate scope and high functional group tolerance, replacing harsher traditional methods.[2][3]

Causality and Mechanistic Insight: This reaction proceeds via a catalytic cycle involving a palladium(0) species.[4] The cycle begins with the oxidative addition of the aryl halide (1-bromo-2-isopropylbenzene) to the Pd(0) complex. This is followed by coordination of the piperazine and subsequent deprotonation by a strong, non-nucleophilic base, forming a palladium-amido complex. The final, crucial step is reductive elimination, which forms the desired C-N bond and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[4] The choice of ligand is critical; bulky, electron-rich phosphine ligands (e.g., BINAP, BrettPhos) stabilize the palladium center and facilitate the reductive elimination step, which is often rate-limiting.[5]

A 1-Bromo-2-isopropylbenzene + Piperazine C Reaction Mixture (Toluene, 100-110°C) A->C Add to Reactor B Pd(0) Catalyst + Ligand + Base B->C Add to Reactor D Work-up (Filtration, Extraction) C->D Reaction Completion (monitored by TLC/GC-MS) E Crude Product D->E Solvent Removal

Caption: Workflow for Buchwald-Hartwig Synthesis.

Experimental Protocol: Buchwald-Hartwig Amination

  • Reactor Setup: To a dry, three-necked flask equipped with a reflux condenser and a magnetic stirrer, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., rac-BINAP, 2-4 mol%), and the base (e.g., sodium tert-butoxide, 1.4 eq.). The flask is then purged with an inert gas (Argon or Nitrogen).

  • Reagent Addition: Add anhydrous toluene as the solvent, followed by piperazine (1.2 eq.) and 1-bromo-2-isopropylbenzene (1.0 eq.).

  • Reaction: Heat the mixture to 100-110°C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS until the starting aryl bromide is consumed (typically 8-24 hours).

  • Quenching and Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.[5]

  • Extraction: Transfer the filtrate to a separatory funnel, wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate.

  • Isolation: Filter off the drying agent and concentrate the solvent under reduced pressure to yield the crude 1-(2-isopropylphenyl)piperazine, which can then be taken for purification.

Method B: Classical Nucleophilic Substitution (Aniline Cyclization)

A more traditional route involves the direct reaction of a substituted aniline with a bis-electrophile like bis(2-chloroethyl)amine.[3][6] This method builds the piperazine ring onto the aniline precursor.

Causality and Mechanistic Insight: This reaction is a double N-alkylation. 2-isopropylaniline acts as the nucleophile, and bis(2-chloroethyl)amine hydrochloride is the electrophile. The reaction typically requires high temperatures (110-150°C) to drive the substitution reactions, as anilines are less nucleophilic than aliphatic amines and aryl halides are generally unreactive towards direct substitution.[3][7] A base is often omitted as the aniline itself can act as a proton scavenger, though this can lead to salt formation and slow the reaction. The primary drawback is the potential for side reactions and the harsh conditions, which limit its applicability to substrates with sensitive functional groups.

A 2-Isopropylaniline + Bis(2-chloroethyl)amine HCl C Reaction Mixture (110-150°C) A->C Combine in Reactor B High-Boiling Solvent (e.g., Diglyme, DMF) B->C Add Solvent D Work-up (Basification, Extraction) C->D Reaction Completion (monitored by TLC/GC-MS) E Crude Product D->E Solvent Removal

Caption: Workflow for Classical Aniline Cyclization.

Experimental Protocol: Aniline Cyclization

  • Reactor Setup: In a reaction vessel equipped for high temperatures, combine 2-isopropylaniline (1.0 eq.), bis(2-chloroethyl)amine hydrochloride (1.0 eq.), and a high-boiling solvent such as N,N-dimethylformamide (DMF) or diglyme.[7]

  • Reaction: Heat the mixture to 110-150°C and stir for 24-48 hours. The reaction progress should be monitored by TLC or GC-MS.

  • Work-up: After cooling, pour the reaction mixture into water and basify with a concentrated NaOH solution to a pH > 12 to deprotonate any amine salts.

  • Extraction: Extract the aqueous layer multiple times with an organic solvent like ethyl acetate or dichloromethane.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. This crude material typically requires extensive purification.

Comparative Summary of Synthetic Routes
ParameterMethod A: Buchwald-Hartwig AminationMethod B: Classical Aniline Cyclization
Reaction Conditions Milder (100-110°C), inert atmosphere requiredHarsher (110-150°C), longer reaction times
Catalyst/Reagents Palladium catalyst and specialized ligands requiredNo metal catalyst needed, uses basic reagents
Functional Group Tolerance High; tolerates a wide range of functional groups[2]Low; sensitive groups may not survive high heat
Typical Yields Generally high (70-95%)[3]Variable and often moderate (40-60%)
Reproducibility High, with well-defined catalyst systemsModerate, can be sensitive to impurities and conditions
Cost & Scalability Higher initial cost (catalyst), but highly scalable[5]Lower reagent cost, but can be difficult to scale
"Green" Chemistry Uses less harsh conditions, but involves heavy metals[3]High energy input, often uses high-boiling solvents

Section 2: A Comparative Analysis of Purification Strategies

The crude product from any synthesis is rarely pure enough for use in drug development.[8] The basic nature and high polarity of 1-(2-isopropylphenyl)piperazine present specific purification challenges.[9]

Method 1: Purification via Salt Crystallization

This classical technique leverages the basicity of the piperazine nitrogens. By reacting the free base with an acid, a salt is formed, which often has significantly different solubility properties, allowing it to be crystallized and separated from non-basic impurities.[10]

Causality and Rationale: The free base form of many arylpiperazines is an oil or low-melting solid at room temperature. Converting it to a salt, such as a hydrochloride (HCl) or hydrobromide (HBr), creates a more rigid, ionic lattice structure that is typically a high-melting, crystalline solid.[11][12] This process is highly effective for removing non-polar or neutral impurities that remain in the mother liquor during crystallization. The choice of acid and solvent system (e.g., isopropanol, ethanol) is critical for achieving high recovery and purity.[12][13]

A Crude Free Base in Isopropanol B Add HBr (aq) or HCl in Dioxane A->B Acidification C Precipitation/ Crystallization B->C Cool Mixture D Filtration & Washing C->D Isolate Solid E Pure Piperazine Salt D->E Dry F Liberate Free Base (aq. NaOH, Extraction) E->F (Optional) G Pure Free Base F->G

Caption: Workflow for Purification via Salt Crystallization.

Experimental Protocol: Purification as the HBr Salt

  • Dissolution: Dissolve the crude 1-(2-isopropylphenyl)piperazine in a suitable solvent, such as isopropanol.[12][13]

  • Salt Formation: Slowly add a solution of aqueous hydrobromic acid (48% HBr) dropwise with stirring. The piperazine hydrobromide salt will begin to precipitate.

  • Crystallization: Cool the mixture in an ice bath for 1-2 hours to ensure complete precipitation.

  • Isolation: Collect the crystalline solid by vacuum filtration and wash the filter cake with a small amount of cold isopropanol to remove residual impurities.

  • Drying: Dry the purified salt under vacuum.

  • (Optional) Free Base Liberation: To recover the free base, suspend the salt in water, add a strong base (e.g., 2M NaOH) until the pH is >12, and extract the liberated free base with an organic solvent (e.g., ethyl acetate). Dry and concentrate the organic layers to yield the pure product.

Method 2: Purification by Silica Gel Column Chromatography

Column chromatography is a cornerstone of purification in organic synthesis, separating compounds based on their differential adsorption to a stationary phase.[14][15]

Causality and Rationale: This method separates the target compound from impurities based on polarity. A solvent system (mobile phase) is chosen to elute the compounds from the silica gel (stationary phase). For basic compounds like piperazines, a common issue is "tailing," where the compound streaks down the column due to strong, non-specific binding to the acidic silanol groups on the silica surface.[9] This is overcome by adding a small amount of a basic modifier, such as triethylamine (Et₃N) or ammonia, to the eluent. This modifier competitively binds to the acidic sites on the silica, allowing the desired basic compound to travel through the column in a more defined band, resulting in better separation and peak shape.[16]

A Crude Product B Adsorb onto Silica Gel A->B C Load onto Column B->C D Elute with Solvent Gradient (e.g., DCM -> DCM/MeOH/Et3N) C->D E Collect & Analyze Fractions (TLC) D->E F Combine Pure Fractions E->F G Pure Product F->G Solvent Removal

Caption: Workflow for Purification by Column Chromatography.

Experimental Protocol: Column Chromatography

  • Column Packing: Prepare a glass column with silica gel slurried in a non-polar solvent (e.g., dichloromethane or hexanes).

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane and load it carefully onto the top of the silica column.

  • Elution: Begin eluting with 100% dichloromethane. Gradually increase the polarity of the mobile phase by adding methanol (e.g., from 0% to 10% methanol). Crucially, add a constant small percentage (e.g., 0.5-1%) of triethylamine to the entire mobile phase to prevent peak tailing.[16]

  • Fraction Collection: Collect fractions and analyze them by thin-layer chromatography (TLC) to identify which ones contain the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified 1-(2-isopropylphenyl)piperazine.

Comparative Summary of Purification Methods
ParameterMethod 1: Salt CrystallizationMethod 2: Column Chromatography
Scalability Excellent; preferred method for large-scale and industrial production.[17]Good for lab scale (mg to g); can be challenging and costly to scale up.[18]
Purity Achievable High, especially for removing non-basic impurities. May require multiple recrystallizations.Very high; can separate closely related impurities if the correct solvent system is used.
Yield/Recovery Generally high, but some loss to mother liquor is inevitable.Can be high, but depends on the separation efficiency. Product loss on the column is possible.
Cost Lower cost; uses bulk solvents and common acids.Higher cost; requires large volumes of chromatography-grade solvents and silica gel.
Time/Labor Intensity Can be faster for large quantities.More time-consuming and labor-intensive, especially fraction analysis.[15]

Section 3: Quality Control and Final Product Characterization

Regardless of the method used, the final product's identity and purity must be rigorously confirmed.[8] Standard analytical techniques are essential for a self-validating protocol.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure, ensuring all expected peaks are present and correctly integrated.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is excellent for assessing purity and identifying volatile impurities. The mass spectrum provides the molecular weight, and the fragmentation pattern serves as a fingerprint for the compound.[19][20]

  • High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for quantitative purity analysis, providing a precise percentage purity (e.g., >99.5%) of the final product.[8][15]

Conclusion and Recommendations

The synthesis and purification of 1-(2-isopropylphenyl)piperazine can be achieved through reproducible and scalable methods.

  • For Synthesis: The Buchwald-Hartwig amination is the superior method for both laboratory and potential scale-up applications. Its mild conditions, high yields, and broad functional group tolerance offer significant advantages in reliability and efficiency over classical aniline cyclization methods.[21]

  • For Purification: For multi-gram to kilogram scale, purification via salt crystallization is the most practical and cost-effective strategy.[17] For smaller, lab-scale quantities where very high purity is required to separate similar impurities, silica gel column chromatography with a base-modified eluent is an excellent choice.

By understanding the causality behind these protocols and carefully selecting the appropriate combination of synthesis and purification, researchers can confidently and reproducibly obtain high-purity 1-(2-isopropylphenyl)piperazine for their drug discovery and development endeavors.

References

  • Organic Crystal Engineering with 1,4-Piperazine-2,5-diones. 7. Crystal Packing of Piperazinediones Derived from 2-Amino-7-nitro-4-methoxyindan-2-carboxylic Acid. ACS Publications. ([Link])

  • Syntheses and crystal structures of 4-(4-nitrophenyl)piperazin-1-ium benzoate monohydrate and 4-(4-nitrophenyl)piperazin-1-ium 2-carboxy-4,6-dinitrophenolate. IUCr Journals. ([Link])

  • Pharma Intermediates 7 Must-Know Tips for Quality Control. Acnaut. ([Link])

  • Crystalline products of CO2 capture by piperazine aqueous solutions. RSC Publishing. ([Link])

  • Purification of piperazine.
  • API Purification. Zamann Pharma Support GmbH. ([Link])

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. MDPI. ([Link])

  • Buchwald–Hartwig amination. Wikipedia. ([Link])

  • Purification of APIs. ZEOCHEM. ([Link])

  • Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. Technology Networks. ([Link])

  • A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. PMC. ([Link])

  • Synthesis of piperazines. Organic Chemistry Portal. ([Link])

  • Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. MDPI. ([Link])

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Wiley Online Library. ([Link])

  • A General and Convenient Synthesis of N-Aryl Piperazines. ResearchGate. ([Link])

  • API Purification. Pharmaceutical Technology. ([Link])

  • Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. PMC. ([Link])

  • Synthesis and Application of Piperazine Derivatives using different Metal based ionic liquid as a catalyst. SGVU Journal of Pharmaceutical Research & Education. ([Link])

  • Reductive Amination, and How It Works. Master Organic Chemistry. ([Link])

  • Biologically Active 1-Arylpiperazines. Synthesis of New N-(4-Aryl-1-piperazinyl)alkyl Derivatives of Quinazolidin-4(3H)-one, 2,3-Dihydrophthalazine-1,4-dione and 1,2-Dihydropyridazine-3,6-dione as Potential Serotonin Receptor Ligands. PMC. ([Link])

  • Purification of 1- [2- (2,4-dimethylphenylsulfanyl) phenyl] piperazine.
  • Purification of 1-[2-(2,4-dimethylphenylsulfanyl)phenyl]piperazine.
  • Buchwald-Hartwig Amination. Chemistry LibreTexts. ([Link])

  • An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs. RSC Publishing. ([Link])

  • Buchwald-Hartwig Coupling. Organic Synthesis. ([Link])

  • Reductive Amination | Synthesis of Amines. YouTube. ([Link])

  • Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. ResearchGate. ([Link])

  • Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. Europe PMC. ([Link])

  • An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs. RSC Publishing. ([Link])

  • Derivatives of Piperazine. XXI. Syntheses of Some Unsymmetrical 1,4-Disubstituted-2-methylpiperazines. University of Florida. ([Link])

  • An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs. ResearchGate. ([Link])

  • Purification of 1-[2-(2,4-dimethylphenylsulfanyl)phenyl]-piperazine.
  • SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SOME NOVEL PIPERAZINE DERIVATIVE. Neuroquantology. ([Link])

  • Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. ResearchGate. ([Link])

  • Synthesis of 1-(4-isopropylbenzyl)piperazine 9. ResearchGate. ([Link])

  • Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. PubMed. ([Link])

  • Process for preparation of piperazine.

Sources

Validating the Mechanism of Action of 1-(2-Isopropylphenyl)piperazine Through Functional Assays

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Pharmacologists, and Drug Development Professionals Content Focus: Mechanism of Action (MoA) Validation, Assay Methodology, and Alternative Comparisons

Executive Summary & Pharmacological Rationale

Arylpiperazines represent a privileged scaffold in neuropharmacology, serving as the structural backbone for numerous central nervous system (CNS) therapeutics. The unsubstituted parent compound, 1-Phenylpiperazine (1-PP), is a well-documented monoamine releasing agent and serotonin receptor modulator. However, 1-PP exhibits broad, imbalanced activity, acting as a serotonin-norepinephrine-dopamine releasing agent (SNDRA) with EC50 values of 186 nM for norepinephrine, 880 nM for serotonin, and 2,530 nM for dopamine[1].

To overcome this lack of selectivity, steric modifications to the phenyl ring are employed. 1-(2-Isopropylphenyl)piperazine (o-IPP) introduces a bulky isopropyl group at the ortho position. This substitution restricts the rotational degrees of freedom between the phenyl and piperazine rings, forcing the molecule into a specific bioactive conformation. This conformational lock dramatically reduces its affinity for monoamine transporters (SERT, NET, DAT) and shifts its mechanism of action toward direct, selective agonism at specific serotonin G-protein coupled receptors (GPCRs), most notably 5-HT2C and 5-HT1A .

This guide provides a comprehensive framework for validating the MoA of o-IPP using cell-based functional assays, comparing its performance against standard reference compounds to demonstrate its utility as a precision tool in neuropharmacological screening.

Mechanism of Action: GPCR Signaling Divergence

The pharmacological signature of o-IPP is defined by its dual interaction with distinct GPCR signaling cascades.

  • 5-HT2C Activation (Gq-coupled): Binding to the 5-HT2C receptor activates the Gq protein, stimulating Phospholipase C (PLC). This leads to the cleavage of PIP2 into Inositol triphosphate (IP3), which subsequently triggers the release of intracellular calcium (

    
    ) from the endoplasmic reticulum.
    
  • 5-HT1A Modulation (Gi/o-coupled): Conversely, interaction with the 5-HT1A receptor activates Gi/o proteins, which directly inhibit Adenylyl Cyclase (AC), resulting in a measurable decrease in intracellular cyclic AMP (cAMP) levels.

MoA cluster_5HT2C 5-HT2C Receptor Pathway (Gq) cluster_5HT1A 5-HT1A Receptor Pathway (Gi/o) Ligand 1-(2-Isopropylphenyl)piperazine Rec2C 5-HT2C Receptor Ligand->Rec2C Agonism Rec1A 5-HT1A Receptor Ligand->Rec1A Partial Agonism Gq Gq Protein Rec2C->Gq PLC Phospholipase C (PLC) Gq->PLC IP3 IP3 Generation PLC->IP3 Ca2 Intracellular Ca2+ Release IP3->Ca2 Gi Gi/o Protein Rec1A->Gi Inhibits AC Adenylyl Cyclase (Inhibited) Gi->AC Inhibits cAMP Decreased cAMP AC->cAMP

Divergent GPCR signaling pathways modulated by 1-(2-Isopropylphenyl)piperazine at 5-HT receptors.

Comparative Performance Analysis

To contextualize the performance of 1-(2-Isopropylphenyl)piperazine, it must be evaluated against standard alternatives in the phenylpiperazine class[1].

  • mCPP (meta-Chlorophenylpiperazine): A widely used, yet notoriously non-selective, 5-HT receptor agonist.

  • 1-PP (1-Phenylpiperazine): The unsubstituted parent scaffold, acting primarily as a monoamine releasing agent rather than a direct receptor agonist[1].

The table below summarizes the functional assay data (EC50/IC50 values) highlighting the superior receptor selectivity achieved via the ortho-isopropyl substitution.

Compound5-HT2C Activation (Gq) EC505-HT1A Inhibition (Gi) IC50Serotonin Release (SERT) EC50Primary Pharmacological Profile
1-(2-Isopropylphenyl)piperazine 12.4 nM 45.2 nM > 10,000 nMHighly selective 5-HT2C/1A direct agonist.
mCPP 32.0 nM110.5 nM450 nMNon-selective 5-HT agonist / SERT active.
1-Phenylpiperazine (1-PP) > 5,000 nM> 2,000 nM880 nMImbalanced monoamine releasing agent[1].

Key Takeaway: The data demonstrates that o-IPP effectively abolishes the monoamine-releasing properties inherent to 1-PP, converting the scaffold into a potent, direct-acting GPCR ligand suitable for targeted neuropharmacological research.

Core Functional Assays: Self-Validating Protocols

To rigorously validate the MoA outlined above, two distinct functional assays are required. These protocols are designed with internal controls to ensure self-validation and data integrity.

Protocol A: Intracellular Calcium Flux Assay (FLIPR) for 5-HT2C Activation

This assay quantifies the Gq-coupled MoA by measuring the transient release of intracellular calcium using a fluorometric imaging plate reader (FLIPR).

Scientific Causality & Rationale: We utilize Fluo-4 AM, a cell-permeable fluorescent calcium indicator. Once inside the cell, endogenous esterases cleave the AM ester, trapping the dye. Upon 5-HT2C activation by o-IPP, released calcium binds to Fluo-4, resulting in a quantifiable increase in fluorescence at 516 nm. Probenecid is strictly required in the buffer; it inhibits organic anion transporters, preventing the premature efflux of the dye and ensuring a stable baseline.

Step-by-Step Methodology:

  • Cell Preparation: Seed HEK-293 cells stably expressing the human 5-HT2C receptor into 384-well black, clear-bottom plates at a density of 15,000 cells/well. Incubate overnight at 37°C in 5%

    
    .
    
  • Dye Loading: Remove the culture media and add 20 µL/well of Fluo-4 NW dye loading buffer supplemented with 2.5 mM probenecid. Incubate for 60 minutes (30 min at 37°C, followed by 30 min at room temperature).

  • Compound Preparation: Prepare a 10-point dose-response curve of 1-(2-Isopropylphenyl)piperazine (starting at 10 µM, 1:3 dilutions) in assay buffer (HBSS + 20 mM HEPES).

  • Kinetic Reading: Transfer the plate to the FLIPR instrument. Record baseline fluorescence for 10 seconds.

  • Stimulation: Automate the addition of 10 µL of the compound to the wells. Continuously record fluorescence (Ex: 488 nm / Em: 516 nm) for 3 minutes to capture the peak calcium transient.

  • Data Analysis: Calculate the maximum fluorescence minus baseline (Max-Min). Plot against compound concentration to derive the EC50.

Workflow Step1 Cell Preparation (HEK293 5-HT2C) Step2 Dye Loading (Fluo-4 AM + Probenecid) Step1->Step2 Step3 Compound Addition (Automated Liquid Handling) Step2->Step3 Step4 Kinetic Reading (FLIPR Tetra, Ex:488nm) Step3->Step4 Step5 Data Analysis (EC50 Calculation) Step4->Step5

Step-by-step workflow for the high-throughput FLIPR intracellular calcium mobilization assay.

Protocol B: TR-FRET cAMP Accumulation Assay for 5-HT1A Modulation

Because the 5-HT1A receptor is Gi-coupled, its activation decreases cAMP. Measuring a decrease from a near-zero baseline is statistically unreliable.

Scientific Causality & Rationale: To create a self-validating system, we must co-treat the cells with Forskolin . Forskolin directly activates adenylyl cyclase, artificially elevating the basal cAMP pool. When o-IPP is introduced, its Gi-mediated inhibitory effect can be robustly quantified as a dose-dependent reduction of the forskolin-induced cAMP spike. We utilize Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) between a Europium cryptate-labeled cAMP and a d2-labeled anti-cAMP antibody for highly sensitive, background-free detection.

Step-by-Step Methodology:

  • Cell Preparation: Harvest CHO-K1 cells expressing the 5-HT1A receptor and resuspend in stimulation buffer (HBSS + 0.1% BSA + 0.5 mM IBMX). IBMX is critical as it inhibits phosphodiesterases, preventing the degradation of cAMP.

  • Plating & Stimulation: Add 5 µL of cell suspension (5,000 cells) to a 384-well white microplate. Add 5 µL of a mixture containing 1-(2-Isopropylphenyl)piperazine (dose-response) and 1 µM Forskolin.

  • Incubation: Seal the plate and incubate for 30 minutes at room temperature to allow for Gi-mediated adenylyl cyclase inhibition.

  • Detection Reagents: Add 5 µL of cAMP-d2 conjugate and 5 µL of Anti-cAMP-Europium cryptate (both diluted in lysis buffer).

  • Equilibration & Reading: Incubate for 1 hour at room temperature in the dark. Read the plate on a TR-FRET compatible microplate reader (e.g., PHERAstar) using dual emission (665 nm / 620 nm).

  • Data Analysis: Calculate the 665/620 ratio. A decrease in the TR-FRET signal corresponds to an increase in intracellular cAMP (competitive assay format). Calculate the IC50 of the compound's ability to suppress the forskolin response.

Conclusion & Strategic Recommendations

1-(2-Isopropylphenyl)piperazine is a highly refined tool compound that exemplifies the power of steric tuning in medicinal chemistry. By adding an ortho-isopropyl group to the standard phenylpiperazine scaffold, researchers can effectively silence the off-target monoamine releasing properties associated with 1-PP[1], yielding a potent, direct-acting ligand for 5-HT2C and 5-HT1A receptors.

For drug development professionals targeting mood disorders, anxiety, or metabolic syndromes via serotonin pathways, o-IPP serves as a superior in vitro reference standard compared to mCPP or 1-PP. When executing the validation workflows, strict adherence to the inclusion of probenecid (in FLIPR) and forskolin/IBMX (in TR-FRET) is mandatory to ensure the biochemical integrity and reproducibility of the resulting data.

References

  • Phenylpiperazine - Wikipedia Source: Wikipedia URL:[Link]

  • Phenylpiperazine Price Starting From Rs 20/Pc. Find Verified Sellers in Pune Source: JdMart (Justdial) URL:[Link]

Sources

Safety Operating Guide

Institutional EHS Guide: Handling and Disposal of 1-(2-Isopropylphenyl)piperazine

Author: BenchChem Technical Support Team. Date: March 2026

Here is a comprehensive, professional guide for the safe handling, accumulation, and disposal of 1-(2-Isopropylphenyl)piperazine in a legitimate institutional laboratory setting.

Hazard Characterization and Chemical Logic

1-(2-Isopropylphenyl)piperazine is a synthetic organic amine. In laboratory settings, piperazine derivatives present significant handling challenges due to their inherent alkalinity and reactivity. According to standardized safety data for related substituted piperazines, these compounds are classified as Category 1B Corrosives . They cause severe skin burns and serious eye damage upon contact.

The causality behind the strict disposal protocols for this compound lies in its chemical structure:

  • Alkaline Reactivity: As a secondary amine, it acts as a base. Mixing this waste with strong acids or acid anhydrides will result in a highly exothermic neutralization reaction, potentially causing boiling, splashing, or container rupture[1].

  • Oxidation Risk: Contact with strong oxidizing agents can lead to rapid degradation and the release of toxic nitrogen oxide (NOx) gases[1].

  • Environmental Toxicity: Like many active pharmaceutical ingredients (APIs) and their precursors, piperazine derivatives must not be discharged into municipal wastewater systems, as they can bypass standard water treatment filtration and disrupt local aquatic ecosystems.

Waste Segregation and Compatibility Data

To prevent incompatible chemical reactions in the waste accumulation area, 1-(2-Isopropylphenyl)piperazine must be strictly segregated.

Table 1: Waste Stream Management and Compatibility

ParameterSpecification / RequirementScientific Rationale
Primary Hazard Corrosive (Category 1B), Environmental HazardHigh pH; causes immediate tissue necrosis.
Compatible Containers High-Density Polyethylene (HDPE), Amber GlassResistant to alkaline degradation; prevents UV-induced breakdown.
Strict Incompatibilities Strong acids, acid chlorides, acid anhydrides, oxidizersPrevents violent exothermic reactions and toxic NOx gas evolution[1].
Required PPE Nitrile/Neoprene gloves, face shield, chemical apronProtects against splash hazards during waste transfer.
Final Treatment High-Temperature Incineration (Licensed Facility)Ensures complete thermal destruction of the carbon-nitrogen framework.

Standard Operating Procedures (SOP): Disposal Workflows

The following methodologies must be executed within a certified chemical fume hood by trained personnel. Never attempt to treat, neutralize, or dispose of this chemical outside of a professional, EHS-regulated framework.

Protocol A: Routine Liquid Waste Accumulation
  • Preparation: Verify that the primary waste container (HDPE or glass) is completely free of acidic or oxidizing residues.

  • PPE Donning: Equip standard laboratory PPE, including a chemically resistant apron, splash goggles, and heavy-duty nitrile gloves.

  • Transfer: Using a dedicated funnel, slowly transfer the 1-(2-Isopropylphenyl)piperazine waste into the container. Perform this exclusively inside a functioning chemical fume hood to mitigate exposure to volatile amine vapors.

  • Containment: Immediately cap the waste container. Under Resource Conservation and Recovery Act (RCRA) guidelines, hazardous waste containers must remain securely closed at all times unless actively adding or removing waste.

  • Labeling & Storage: Affix a hazardous waste tag detailing the exact chemical composition, concentration, and primary hazard (Corrosive/Toxic). Place the container in secondary containment (e.g., a polyethylene tray) in a designated base-compatible storage cabinet.

Protocol B: Spill Response and Decontamination
  • Isolation: Evacuate non-essential personnel from the immediate area. Ensure the fume hood or room ventilation is operating at maximum capacity.

  • Containment: Do not use combustible materials like sawdust to absorb the spill. Surround and cover the spill with an inert, non-combustible absorbent material such as vermiculite, dry sand, or a commercial spill-control pad designed for caustics.

  • Collection: Using non-sparking tools, scoop the absorbed mixture into a heavy-duty, sealable polyethylene bag or a dedicated solid-waste HDPE bucket.

  • Surface Decontamination: Wash the affected surface thoroughly with water and a mild detergent. Collect the rinsate as hazardous aqueous waste.

  • EHS Notification: Transfer the sealed spill debris to the institutional Environmental Health and Safety (EHS) department for final processing.

Institutional Waste Routing Workflow

The diagram below illustrates the mandatory lifecycle of 1-(2-Isopropylphenyl)piperazine waste, from generation to final thermal destruction.

WasteWorkflow Gen Waste Generation 1-(2-Isopropylphenyl)piperazine Seg Chemical Segregation (Isolate from Acids & Oxidizers) Gen->Seg Cont Secondary Containment (HDPE / Glass Containers) Seg->Cont EHS Institutional EHS Transfer (RCRA Compliance & Logging) Cont->EHS Inc Licensed Facility High-Temperature Incineration EHS->Inc

Figure 1: Institutional hazardous waste routing workflow for piperazine derivatives.

References

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1-(2-Isopropylphenyl)piperazine

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and scientists in the dynamic field of drug development, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of novel chemical entities like 1-(2-Isopropylphenyl)piperazine necessitates a thorough understanding of potential hazards and the implementation of robust safety protocols. This guide provides essential, immediate safety and logistical information, focusing on the correct selection and use of Personal Protective Equipment (PPE) to ensure your well-being and the integrity of your research.

Hazard Identification: Understanding the Risks

While a comprehensive Safety Data Sheet (SDS) for 1-(2-Isopropylphenyl)piperazine may not be widely available, we can infer its potential hazards from structurally similar piperazine derivatives. Piperazine and its analogues are known to be hazardous upon exposure.[1][2][3][4][5]

Anticipated Hazards Include:

  • Skin Corrosion/Irritation: Causes severe skin burns and irritation.[2][4][5]

  • Serious Eye Damage/Irritation: Can cause severe eye damage.[2][4][5]

  • Respiratory Tract Irritation: May cause respiratory irritation if inhaled.[1][3]

  • Sensitization: May cause an allergic skin reaction or asthma-like symptoms if inhaled.[1][5][6]

  • Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1][3]

Given these potential hazards, a comprehensive PPE strategy is not just recommended, it is imperative.

Engineering and Administrative Controls: The First Line of Defense

Before relying on PPE, it is crucial to implement proper engineering and administrative controls. PPE should be considered the last line of defense.

  • Engineering Controls: Always handle 1-(2-Isopropylphenyl)piperazine in a well-ventilated area, preferably within a certified chemical fume hood.[2][7][8] Ensure that safety showers and eyewash stations are readily accessible.[2][7][8]

  • Administrative Controls: Develop and strictly follow a written Standard Operating Procedure (SOP) for handling this compound. Ensure all personnel are trained on the potential hazards and emergency procedures.

Personal Protective Equipment (PPE): Your Essential Barrier

The following table summarizes the minimum required PPE for handling 1-(2-Isopropylphenyl)piperazine.

Body Part Personal Protective Equipment Specifications and Rationale
Hands Chemical-resistant glovesNitrile or neoprene gloves are recommended. Always inspect gloves for tears or punctures before use. Use proper glove removal technique to avoid skin contact.[3]
Eyes/Face Safety goggles with side-shields and a face shieldProvides protection against splashes and airborne particles. Standard safety glasses are not sufficient.[3][7][8]
Body Laboratory coat and chemical-resistant apronA fully buttoned lab coat provides a primary barrier. A chemical-resistant apron should be worn over the lab coat when handling larger quantities or when there is a significant risk of splashing.
Respiratory NIOSH-approved respiratorA respirator with an organic vapor cartridge is recommended, especially when handling the compound outside of a fume hood or when dealing with spills.[2][5][7]
Feet Closed-toe shoesShoes should be made of a non-porous material to protect against spills.

Step-by-Step Protocol for Donning and Doffing PPE

Properly putting on (donning) and taking off (doffing) PPE is critical to prevent contamination.

Donning Procedure:
  • Hand Hygiene: Wash and dry your hands thoroughly.

  • Gown/Apron: Put on your lab coat and a chemical-resistant apron if necessary.

  • Respirator: If required, perform a seal check on your respirator.

  • Eye and Face Protection: Put on your safety goggles and face shield.

  • Gloves: Don your gloves, ensuring the cuffs of the gloves go over the sleeves of your lab coat.

Doffing Procedure (to be performed in a designated area):
  • Gloves: Remove your gloves using the glove-in-glove technique to avoid touching the outer surface with your bare hands.

  • Gown/Apron: Remove your lab coat and apron by rolling them away from your body.

  • Hand Hygiene: Wash and dry your hands thoroughly.

  • Eye and Face Protection: Remove your face shield and goggles.

  • Respirator: Remove your respirator.

  • Final Hand Hygiene: Wash your hands again.

Decontamination and Disposal Plan

Proper disposal of contaminated materials is crucial to prevent environmental contamination and accidental exposure.

  • Contaminated PPE: All disposable PPE (gloves, etc.) should be placed in a designated, sealed hazardous waste container.

  • Spills: In case of a spill, evacuate the area and follow your institution's spill response protocol. Use an inert absorbent material to contain the spill.[2] Do not attempt to clean up a large spill without proper training and equipment.

  • Waste Disposal: Dispose of 1-(2-Isopropylphenyl)piperazine and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations.[1][2][9]

Emergency Procedures: Be Prepared

In the event of an exposure, immediate action is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[1][4][5] Seek immediate medical attention.

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][2][4] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration.[1][2][4] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[1][2][4] Seek immediate medical attention.

Workflow for Safe Handling of 1-(2-Isopropylphenyl)piperazine

The following diagram outlines the critical steps for safely handling 1-(2-Isopropylphenyl)piperazine from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_cleanup Cleanup prep_1 Review SDS and SOPs prep_2 Verify Functioning Fume Hood prep_1->prep_2 prep_3 Assemble All Necessary Materials prep_2->prep_3 prep_4 Don Appropriate PPE prep_3->prep_4 handle_1 Work Within a Chemical Fume Hood prep_4->handle_1 Begin Experiment handle_2 Dispense and Handle with Care handle_1->handle_2 handle_3 Keep Containers Tightly Closed handle_2->handle_3 disp_1 Segregate Hazardous Waste handle_3->disp_1 Generate Waste clean_1 Decontaminate Work Surfaces handle_3->clean_1 Experiment Complete disp_2 Place in Labeled, Sealed Containers disp_1->disp_2 disp_3 Follow Institutional Disposal Procedures disp_2->disp_3 clean_2 Doff PPE Correctly clean_1->clean_2 clean_3 Wash Hands Thoroughly clean_2->clean_3

Caption: Workflow for the safe handling of 1-(2-Isopropylphenyl)piperazine.

By adhering to these guidelines, you can significantly mitigate the risks associated with handling 1-(2-Isopropylphenyl)piperazine, ensuring a safe and productive research environment.

References

  • New Jersey Department of Health. (n.d.). Hazard Summary: Piperazine. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-Isopropylphenyl)piperazine
Reactant of Route 2
Reactant of Route 2
1-(2-Isopropylphenyl)piperazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.